4-benzoylbenzyl 2-methyl-3-nitrobenzoate
Description
The exact mass of the compound 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is 375.11067264 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-benzoylbenzyl 2-methyl-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoylbenzyl 2-methyl-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-benzoylphenyl)methyl 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-15-19(8-5-9-20(15)23(26)27)22(25)28-14-16-10-12-18(13-11-16)21(24)17-6-3-2-4-7-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPQLTZQVSGHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
synthesis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
An In-depth Technical Guide to the Synthesis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the , a novel ester with potential applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, offering a detailed rationale for the chosen synthetic strategy, an analysis of alternative pathways, and step-by-step protocols for the preparation of key precursors: 2-methyl-3-nitrobenzoic acid and 4-benzoylbenzyl alcohol. The final esterification is detailed using the Steglich method, a mild and efficient approach for coupling sterically hindered or sensitive substrates. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible synthetic route to this target molecule.
Introduction and Synthetic Strategy
The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. The target molecule, 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, is an ester that combines three distinct aromatic moieties, offering a unique scaffold for further chemical exploration. The benzophenone group is a known pharmacophore and photoactive group, while the nitrobenzoate portion provides a site for further functionalization, such as reduction to an amine for subsequent coupling reactions.
Our synthetic approach is predicated on a convergent retrosynthetic analysis, which dissects the target molecule into its constituent alcohol and carboxylic acid fragments. This strategy allows for the independent synthesis and purification of each precursor, maximizing the overall efficiency and yield of the final coupling reaction.
Retrosynthetic Analysis
The primary disconnection of the target ester bond reveals the two key synthons: 4-benzoylbenzyl alcohol and 2-methyl-3-nitrobenzoic acid.
Caption: Retrosynthetic analysis of the target molecule.
This guide will detail the synthesis of each precursor followed by the final esterification step.
Synthesis of Precursor 1: 2-Methyl-3-nitrobenzoic Acid
2-Methyl-3-nitrobenzoic acid is a versatile building block used in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] While several methods exist for its preparation, such as the direct nitration of m-toluic acid, this route often suffers from low yields and the formation of multiple isomers.[3] A more efficient and selective method involves the oxidation of 3-nitro-o-xylene, which provides the desired product in high yield and purity.[4][5]
Protocol: Oxidation of 3-nitro-o-xylene
This protocol is adapted from established procedures for the selective oxidation of methyl groups on an aromatic ring.[4]
Materials:
-
3-nitro-o-xylene
-
Manganese (II) acetate
-
Cobalt (II) acetate
-
n-Hexanoic acid
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (aq)
-
Hydrochloric acid (conc.)
-
Deionized water
Procedure:
-
To a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 3-nitro-o-xylene (20 g, 0.132 mol), manganese (II) acetate (0.121 g, 0.7 mmol), cobalt (II) acetate (0.025 g, 0.1 mmol), and n-hexanoic acid (76 g, 0.66 mol).
-
Begin stirring the mixture and slowly add hydrogen peroxide (9.87 g, 0.29 mol) dropwise from the dropping funnel.
-
Slowly heat the reaction mixture to 60°C and maintain this temperature for 12 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed (typically <2% remaining).
-
After completion, cool the reaction mixture to room temperature. Add a 10% aqueous solution of sodium hydroxide (34 g NaOH in 306 mL water) to the flask and stir vigorously to extract the acidic product into the aqueous layer.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding concentrated hydrochloric acid.
-
The desired product, 2-methyl-3-nitrobenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
Expected Yield: ~87% (20.8 g).[4]
Synthesis of Precursor 2: 4-Benzoylbenzyl Alcohol
4-Benzoylbenzyl alcohol is prepared via the selective reduction of the aldehyde functionality of 4-benzoylbenzaldehyde. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation as it is mild enough to selectively reduce the aldehyde in the presence of the less reactive ketone (benzophenone) moiety. This method is a standard and high-yielding procedure in organic synthesis.[6]
Protocol: Reduction of 4-Benzoylbenzaldehyde
Materials:
-
4-benzoylbenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-benzoylbenzaldehyde (10.0 g, 47.6 mmol) in methanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.80 g, 47.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Quench the reaction by slowly adding deionized water (100 mL).
-
Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (1 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-benzoylbenzyl alcohol as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.
Expected Yield: >95%.
Final Synthesis: Steglich Esterification
With both precursors in hand, the final step is the esterification. While several methods exist, the Steglich esterification is chosen for its mild reaction conditions, which are well-suited for substrates that may be sensitive to the harsh acidic conditions of a traditional Fischer esterification.[7][8] The Steglich reaction utilizes a carbodiimide coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the formation of the ester bond at room temperature.[9][10]
Mechanism of Steglich Esterification
The reaction proceeds through a highly reactive O-acylisourea intermediate formed from the carboxylic acid and DCC. The DMAP catalyst then intercepts this intermediate to form a reactive acylpyridinium salt. This salt is readily attacked by the alcohol nucleophile to form the ester, regenerating the DMAP catalyst.
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- 10. Steglich Esterification [organic-chemistry.org]
Advanced Properties and Applications of 4-Benzoylbenzyl 2-Methyl-3-nitrobenzoate in Photochemical Synthesis and Bioengineering
As a Senior Application Scientist, I frequently encounter challenges in stabilizing photoreactive intermediates within complex biological matrices or rigorous material engineering workflows. The architectural brilliance of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate lies in its dual functionality. By integrating a Type II photoinitiating benzophenone derivative with a sterically hindered, electron-deficient nitroaromatic system, this compound serves as a highly specialized tool for photoaffinity labeling, surface grafting, and the development of interpenetrating polymer networks (IPNs).
This technical guide deconstructs the structural causality, mechanistic pathways, and self-validating experimental protocols required to synthesize and deploy this molecule effectively.
Chemical Identity & Structural Causality
The molecule is an ester synthesized from two distinct functional domains: 4-benzoylbenzyl alcohol and 2-methyl-3-nitrobenzoic acid . Every structural feature in this compound serves a specific mechanistic purpose:
-
The 4-Benzoylbenzyl Domain (Photoinitiator): This diaryl ketone acts as a robust Type II photoinitiator. Unlike Type I initiators that undergo cleavage, benzophenones require a co-initiator or an available hydrogen donor. Upon UV irradiation, they abstract hydrogen to form carbon-centered radicals, enabling covalent crosslinking without generating small-molecule cleavage byproducts that could contaminate biological assays 1.
-
The 2-Methyl-3-nitrobenzoate Domain (Stabilizer & Tag): The nitro group at the meta-position strongly withdraws electron density via inductive effects, modulating the electronic landscape. More importantly, the ortho-methyl group provides critical steric shielding to the ester linkage 2. This steric hindrance prevents premature hydrolysis by nucleophiles in aqueous biological media, ensuring the photoinitiator remains anchored to its target until activated.
Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | (4-benzoylphenyl)methyl 2-methyl-3-nitrobenzoate |
| Molecular Formula | C₂₂H₁₇NO₅ |
| Molecular Weight | 375.38 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Key Functional Groups | Diaryl ketone, Nitroarene, Ester linkage |
Mechanistic Pathway: Photochemical Activation
When utilized in polymer grafting or photoaffinity labeling, the 4-benzoylbenzyl moiety undergoes a specific photochemical sequence. Upon absorption of UV light (typically ~365 nm), the molecule transitions from a singlet ground state ( S0 ) to an excited singlet state ( S1 ). This is followed by a rapid intersystem crossing (ISC) to a highly reactive triplet diradical state ( T1 ) 3. The T1 state abstracts a hydrogen atom from an adjacent aliphatic carbon (e.g., a polymer backbone or protein residue), generating a radical pair that rapidly recombines to form a stable C-C covalent bond 4.
Photochemical activation and hydrogen abstraction pathway of the benzophenone moiety.
Experimental Protocols & Workflows
Protocol A: Steglich Esterification Synthesis
Because the 2-methyl group on the benzoic acid creates significant steric hindrance around the carboxylic acid, standard Fischer esterification is inefficient. We employ a Steglich esterification using EDC·HCl and DMAP.
Causality & Self-Validation: The choice of EDC·HCl over traditional DCC is deliberate. EDC produces a urea byproduct that is highly water-soluble. This creates a self-validating workup system : if the aqueous washes are performed correctly, the organic phase is inherently stripped of the coupling agent, which is immediately verifiable by the absence of urea streaks on a Thin Layer Chromatography (TLC) plate. DMAP acts as an essential acyl transfer catalyst to overcome the ortho-methyl steric block.
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.0 eq of 2-methyl-3-nitrobenzoic acid and 1.05 eq of 4-benzoylbenzyl alcohol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Catalytic Activation: Cool the reaction flask to 0°C to minimize side-product formation. Add 1.2 eq of EDC·HCl followed by 0.1 eq of DMAP.
-
Esterification: Allow the reaction to warm to 25°C and stir for 18 hours. Validation: Monitor via TLC (4:1 Hexane:EtOAc). The disappearance of the polar acid (Rf ~0.2) and appearance of the non-polar ester (Rf ~0.7) confirms reaction progress.
-
Aqueous Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Step-by-step Steglich esterification workflow for synthesizing the target compound.
Protocol B: Photochemical Grafting & Validation Assay
To utilize this compound for surface modification (e.g., creating non-fouling biosensor platforms), it must be grafted onto a polymer substrate.
Causality & Self-Validation: We validate the covalent crosslinking using contact angle goniometry. A successful photo-grafting event is a self-validating physical state: the substrate will permanently adopt the hydrophobic profile of the ester, resisting solvent washing that would otherwise strip away non-covalently bound molecules.
Step-by-Step Methodology:
-
Coating: Spin-coat a 5 mM solution of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate (in ethanol) onto a clean polystyrene substrate.
-
Irradiation: Expose the coated substrate to 365 nm UV light at an intensity of 10 mW/cm² for 15 minutes. The benzophenone moiety will abstract hydrogen from the polystyrene backbone, forming a covalent tether.
-
Solvent Wash: Vigorously wash the substrate with ethanol and sonicate for 5 minutes to remove any unreacted monomer.
-
Validation: Measure the water contact angle. An un-grafted polystyrene control will show a baseline angle. The grafted surface will exhibit a distinct, stable contact angle shift (>80°) corresponding to the nitroaromatic ester, confirming successful covalent integration.
References
-
Development and characterization of a high-throughput system for assessing cell-surface receptor-ligand engagement Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 Source: PubChem / National Institutes of Health (NIH) URL:[Link]
-
Photochemical Properties Of 4-Benzoylbenzylammonium Borates Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]
-
Poly(vinyl alcohol)-Thioxanthone as One-Component Type II Photoinitiator Source: Semantic Scholar URL:[Link]
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- 4. semanticscholar.org [semanticscholar.org]
Navigating the Synthesis and Characterization of Aromatic Nitro-Esters: A Technical Guide
A Note on the Target Compound: "4-benzoylbenzyl 2-methyl-3-nitrobenzoate"
An initial search for "4-benzoylbenzyl 2-methyl-3-nitrobenzoate" and its associated Chemical Abstracts Service (CAS) number did not yield a registered entry. This suggests that the compound may be novel, not widely reported in the literature, or that the nomenclature used is non-standard. The intended structure is likely an ester formed from the esterification of 2-methyl-3-nitrobenzoic acid (CAS: 1975-50-4) and (4-benzoylphenyl)methanol (also known as 4-(hydroxymethyl)benzophenone, CAS: 1642-44-0). While a hypothetical synthesis can be proposed based on standard esterification protocols, the lack of published data prevents the creation of a technical guide with the required level of validated, field-proven insights.
To provide a valuable and technically grounded resource within the user's area of interest—aromatic nitro-esters—this guide will focus on a well-characterized and extensively documented analogue: Methyl 3-nitrobenzoate (CAS: 618-95-1) . The principles, protocols, and characterization techniques detailed herein are fundamental and broadly applicable to the synthesis of other related esters, including the hypothetically proposed "4-benzoylbenzyl 2-methyl-3-nitrobenzoate."
Technical Guide: Methyl 3-nitrobenzoate
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl 3-nitrobenzoate, a key intermediate in various synthetic applications.
Introduction and Core Principles
Methyl 3-nitrobenzoate is synthesized via the electrophilic aromatic substitution of methyl benzoate. The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. Consequently, during nitration, the incoming electrophile—the nitronium ion (NO₂⁺)—is directed to the 3-position on the benzene ring.[1][2]
The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[2]
Caption: Generation of the nitronium ion electrophile.
Synthesis Protocol: Nitration of Methyl Benzoate
This protocol is based on established laboratory procedures for the nitration of aromatic compounds.[1][2][3] The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and ensure safety.
Materials:
-
Methyl Benzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Distilled Water
-
Ethanol
Equipment:
-
Conical flasks (50 cm³ and 100 cm³)
-
Ice-water bath
-
Glass dropping pipette
-
Thermometer
-
Büchner funnel and flask
-
Magnetic stirrer (optional)
Step-by-Step Procedure:
-
Preparation of the Substrate Solution:
-
Preparation of the Nitrating Mixture:
-
In a separate, dry test tube, carefully combine 1.5 cm³ of concentrated nitric acid and 1.5 cm³ of concentrated sulfuric acid.
-
Cool this nitrating mixture thoroughly in the ice-water bath.[1]
-
-
Nitration Reaction:
-
Slowly, using a dropping pipette, add the cold nitrating mixture to the methyl benzoate solution.
-
Crucial: Maintain the reaction temperature below 15°C throughout the addition, which should take approximately 15 minutes.[3][4] Vigorous stirring and slow addition are key to controlling the exotherm.
-
After the addition is complete, allow the flask to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[1]
-
-
Isolation of the Crude Product:
-
Pour the reaction mixture onto approximately 20-50 g of crushed ice in a beaker.[1][4]
-
Stir the mixture until all the ice has melted. The crude methyl 3-nitrobenzoate will precipitate as a pale yellow solid.[4]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water to remove residual acid.[1]
-
Caption: Workflow for the synthesis of methyl 3-nitrobenzoate.
Purification by Recrystallization
The crude product can be purified by recrystallization to remove unreacted starting material and unwanted isomers. Methyl 3-nitrobenzoate is poorly soluble in water but soluble in hot ethanol.[1]
Procedure:
-
Transfer the crude solid to a conical flask.
-
Add a minimum amount of hot ethanol to dissolve the solid. It may be beneficial to use a water-ethanol mixture; start by adding hot water, and then add hot ethanol dropwise until the solid just dissolves.[1][5]
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice-water bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
Dry the crystals, for example, in a low-temperature oven (below 50°C).[1]
Physicochemical and Spectroscopic Characterization
The identity and purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis.
Physicochemical Properties:
| Property | Value |
| CAS Number | 618-95-1[6] |
| Molecular Formula | C₈H₇NO₄[7][8] |
| Molecular Weight | 181.15 g/mol [7] |
| Appearance | White to pale yellow crystalline powder[7][8] |
| Melting Point | 78-80 °C[8] |
| Boiling Point | 279 °C |
| Solubility | Insoluble in water; soluble in hot ethanol.[1][7] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Key peaks would include:
-
Strong C=O stretch (ester) around 1720-1740 cm⁻¹.
-
Strong asymmetric and symmetric N-O stretches (nitro group) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-O stretch (ester) around 1250-1300 cm⁻¹.
-
Aromatic C-H and C=C stretches.
-
-
¹H NMR Spectroscopy: Expected signals would be:
-
A singlet for the methyl protons (-OCH₃) around 3.9 ppm.
-
A multiplet for the aromatic protons on the substituted ring, typically between 7.5 and 8.8 ppm.
-
Safety and Handling
Hazard Identification:
-
The starting materials, concentrated sulfuric and nitric acids, are highly corrosive and strong oxidizing agents.[1]
-
Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9][10]
Handling:
-
Prevent contact with skin and eyes.[10]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases.[7][11]
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour into drains.[9]
References
-
Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education in Chemistry. [Link]
-
Hoffman Fine Chemicals. CAS 134-92-9 | 4-Hydroxy-4'-methylbenzophenone. [Link]
-
Richman Chemical Inc. 4-Hydroxybenzophenone. [Link]
-
Capot Chemical. (2017, February 20). MSDS of Methyl 3-nitrobenzoate. [Link]
-
Unknown. A 2 step synthesis of methyl 3-n. [Link]
-
Docsity. (2022, November 9). Safety Data Sheet for Methyl 3-nitrobenzoate. [Link]
-
Pratap Organics Pvt. Ltd. (CAS No. 1137-42-4) 4-Hydroxy Benzophenone, (4-Hydroxyphenyl)phenyl-methanone. [Link]
-
Creative Chemistry. Preparation of methyl 3-nitrobenzoate. [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. [Link]
-
Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. [Link]
-
Scribd. The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. [Link]
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]
- Google Patents.
-
Practical Chemistry 2008 – Student Instruction Sheet. [Link]
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- 4. youtube.com [youtube.com]
- 5. issr.edu.kh [issr.edu.kh]
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- 8. A15155.30 [thermofisher.com]
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- 11. Methyl 3-nitrobenzoate - Safety Data Sheet [chemicalbook.com]
Comprehensive Spectroscopic Profiling and Synthetic Methodology for 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery and chemical biology, bifunctional molecules containing both photoactive crosslinking moieties and sterically hindered, electron-deficient functional groups are highly sought after for photoaffinity labeling and target deconvolution[1][2]. 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate is a prototypical architecture in this class. It combines a benzophenone moiety—capable of generating a diradical under UV irradiation for covalent protein crosslinking—with a 2-methyl-3-nitrobenzoate ester, which serves as a rigid, electronically tunable linker[3][4].
This whitepaper provides an authoritative, in-depth guide to the synthesis, mechanistic causality, and rigorous spectroscopic validation (NMR, FT-IR, HRMS) of this complex molecule. Rather than merely listing analytical outputs, this guide deconstructs the causality behind the spectral shifts, empowering researchers to apply these principles to analogous bifunctional scaffolds.
Synthetic Strategy and Mechanistic Causality
The synthesis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is achieved via the esterification of 2-methyl-3-nitrobenzoic acid[5][6] and 4-(hydroxymethyl)benzophenone.
The Causality of Reagent Selection
Direct Fischer esterification is highly inefficient for this substrate due to the severe steric hindrance imposed by the ortho-methyl group and the electron-withdrawing nature of the meta-nitro group on the benzoic acid derivative[7][8]. To overcome this activation barrier, a Steglich esterification utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) is employed. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily bypasses the steric bulk of the ortho-methyl group, allowing the benzophenone-derived alcohol to attack efficiently.
Fig 1. Steglich esterification pathway overcoming ortho-steric hindrance.
Spectroscopic Data Presentation & Structural Causality
To ensure absolute structural integrity, a multi-modal spectroscopic approach is required. The data below synthesizes expected values based on the isolated electronic environments of the precursor fragments[2][4][5].
Nuclear Magnetic Resonance (NMR) Profiling
The NMR profile of this molecule is defined by strong anisotropic and electron-withdrawing effects.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Rationale |
|---|---|---|---|---|
| 2.55 | s | 3H | Ar-CH₃ (nitrobenzoate) | Shifted significantly downfield from a standard toluene methyl (~2.3 ppm) due to the combined deshielding effects of the ortho-nitro and meta-ester groups[5]. |
| 5.45 | s | 2H | -O-CH₂-Ar (benzyl) | Strongly deshielded by the adjacent ester oxygen and the anisotropic cone of the benzophenone ring system[4]. |
| 7.35 | t, J=8.0 Hz | 1H | Ar-H (nitrobenzoate C5) | Resides meta to both electron-withdrawing groups; represents the least deshielded proton on the nitrobenzoate ring. |
| 7.45 - 7.65 | m | 5H | Ar-H (benzophenone) | Overlapping signals of the unsubstituted phenyl ring and meta protons of the substituted benzophenone ring. |
| 7.75 - 7.85 | m | 4H | Ar-H (benzophenone) | Protons ortho to the ketone carbonyl; highly deshielded by the C=O anisotropic cone[2]. |
| 7.90 | d, J=8.0 Hz | 1H | Ar-H (nitrobenzoate C6) | Located ortho to the ester carbonyl, experiencing moderate deshielding. |
| 8.05 | d, J=8.0 Hz | 1H | Ar-H (nitrobenzoate C4) | Located ortho to the strongly electron-withdrawing nitro group, resulting in the most downfield aromatic signal[3]. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Shift (δ, ppm) | Assignment | Structural Indicator |
|---|---|---|
| 15.6 | Ar-CH₃ | Confirms the presence of the sterically compressed methyl group. |
| 67.2 | -O-CH₂-Ar | Diagnostic shift for a benzylic carbon bound to an ester oxygen. |
| 126.5 - 135.0 | Ar-C (CH) | Aromatic methine carbons across both ring systems. |
| 151.6 | Ar-C-NO₂ | Highly deshielded quaternary carbon bound to the nitro group. |
| 166.4 | Ester C=O | Characteristic ester carbonyl resonance. |
| 196.1 | Ketone C=O | Diagnostic benzophenone ketone carbonyl, shifted far downfield[2]. |
Vibrational and Mass Spectrometry
Table 3: FT-IR and HRMS Quantitative Summary
| Technique | Key Data Points | Causality / Rationale |
|---|---|---|
| FT-IR (ATR) | 1725 cm⁻¹ (ν C=O, ester) | Higher frequency than the ketone due to resonance donation from the ester oxygen. |
| FT-IR (ATR) | 1655 cm⁻¹ (ν C=O, ketone) | Lower frequency due to extended conjugation across the two phenyl rings[4]. |
| FT-IR (ATR) | 1535 cm⁻¹, 1360 cm⁻¹ (ν NO₂) | Asymmetric and symmetric stretching of the nitro group[6][9]. |
| HRMS (ESI-TOF) | Calc. for C₂₂H₁₇NO₅ [M+H]⁺: 376.1185 | Exact mass confirms the molecular formula. |
| HRMS (ESI-TOF) | Found: 376.1182 | Mass error < 1 ppm validates structural identity. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal check to prevent the propagation of errors.
Fig 2. Self-validating multi-modal spectroscopic workflow for structural confirmation.
Protocol A: NMR Acquisition and Phasing
-
Sample Preparation: Dissolve 5.0 mg of the purified compound in 0.5 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Self-Validation Check 1: Inspect the tube for particulates. Turbidity degrades magnetic field homogeneity (shimming). Filter through a glass wool plug if necessary.
-
Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10-second relaxation delay to ensure quantitative integration of the methyl group) and ¹³C NMR at 100 MHz (1024 scans).
-
Self-Validation Check 2: Lock and shim the instrument until the CDCl₃ residual solvent peak full-width at half-maximum (FWHM) is < 1.0 Hz. Set TMS to exactly 0.00 ppm.
Protocol B: FT-IR ATR Analysis
-
Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check 1: Verify the background spectrum shows a flat baseline between 4000-400 cm⁻¹ with no residual organic stretches.
-
Sample Acquisition: Place 1-2 mg of the solid compound onto the crystal. Apply the pressure anvil until the software indicates optimal contact. Acquire 32 scans.
-
Self-Validation Check 2: Confirm the presence of both the 1725 cm⁻¹ and 1655 cm⁻¹ peaks. The absence of a broad peak at 3300-3500 cm⁻¹ validates the complete consumption of the precursor alcohol and acid[4].
Protocol C: HRMS (ESI-TOF) Tuning
-
Calibration: Infuse a sodium formate calibration solution. Calibrate the mass axis to achieve a mass accuracy of < 1 ppm.
-
Sample Injection: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization.
-
Self-Validation Check: Observe the isotopic distribution of the [M+H]⁺ peak. The M+1 peak (due to ¹³C natural abundance) should be approximately 24% of the base peak intensity, directly validating the 22 carbon atoms in the molecular formula.
References
-
2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 PubChem (NIH) URL:[Link]
-
Long-Range Olefin Isomerization Catalyzed by Palladium(0) Nanoparticles ACS Omega URL:[Link]
-
3 - Organic Syntheses Procedure Organic Syntheses URL:[Link]
-
Preliminary in vitro Cytotoxic Assay on HepG2 and Antibacterial Screening Activity: Synthesis and Characterization of Organotin(IV) Complexes Derivatives of 2-Methyl-3-nitrobenzoic Acid ResearchGate URL:[Link]
-
Synthesis and Evaluation of a Rationally Designed Click-Based Library for G-Quadruplex Selective DNA Photocleavage MDPI URL:[Link]
-
Antiviral Research FLORE (University of Florence) URL:[Link]
-
Supporting Information Development of a Raltegravir-based Photoaffinity Labeled Probe for Human Immunodeficiency Virus-1 Integrase Wiley-VCH / Amazon AWS URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Page loading... [wap.guidechem.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. 2-Methyl-3-nitrobenzoic acid(1975-50-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Structural Elucidation of 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate: A Comprehensive 1H NMR Analytical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Spin System Deconstruction, Causality in Chemical Shifts, and Self-Validating Acquisition Protocols
Executive Summary
In modern drug development, the precise structural verification of complex synthetic intermediates is non-negotiable. 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate (C₂₂H₁₇NO₅) is a highly functionalized ester that bridges two critical pharmacophoric domains: a benzophenone photoaffinity label (used in target deconvolution) and a 2-methyl-3-nitrobenzoate moiety (often utilized as a biologically active scaffold or cleavable linker).
This whitepaper provides an authoritative, first-principles guide to predicting, acquiring, and validating the ¹H NMR spectrum of this molecule. Rather than merely listing empirical data, this guide deconstructs the underlying quantum mechanical and electronic causality driving the spectrum, ensuring that researchers can confidently validate structural integrity.
Molecular Architecture & Logical Spin System Deconstruction
To master the NMR spectrum of this compound, we must logically cleave the molecule at the ester oxygen. This yields two magnetically isolated domains, preventing complex cross-coupling and allowing us to treat the molecule as two distinct spin systems.
Logical deconstruction of the molecule into distinct NMR spin systems and expected chemical shifts.
Causality in Chemical Shifts: The Physics of the Spectrum
A robust structural elucidation requires understanding why signals appear where they do. The chemical shifts in this molecule are governed by a fierce competition of inductive pull, mesomeric resonance, and anisotropic deshielding.
-
The Aryl-Methyl Group (δ ~2.53 ppm): In a standard toluene molecule, methyl protons resonate near 2.3 ppm. However, in our target molecule, this methyl group is sterically sandwiched between a nitro group and an ester carbonyl. The extreme electron-withdrawing nature of the nitro group pulls electron density via inductive and mesomeric effects, significantly deshielding the methyl protons and shifting the singlet downfield to approximately 2.53 ppm[1].
-
The Benzylic Methylene (δ ~5.45 ppm): A typical benzylic alcohol CH₂ appears near 4.6 ppm. Upon esterification to the highly electron-deficient 2-methyl-3-nitrobenzoate, the inductive pull of the ester oxygen is amplified. Combined with the anisotropic deshielding from the two adjacent aromatic rings, this singlet is pushed significantly downfield to the 5.40–5.55 ppm region.
-
The Benzoate Aromatic Protons (AMX System): The 2-methyl-3-nitrobenzoate ring features three adjacent protons (H4, H5, H6). H4 (ortho to the nitro group) and H6 (ortho to the ester) are highly deshielded, appearing as doublets of doublets at ~8.10 ppm and ~8.06 ppm, respectively, due to ortho-coupling (~7.9 Hz) and fine meta-coupling (~1.2 Hz). H5, situated meta to both electron-withdrawing groups, appears as a pseudo-triplet around 7.62 ppm[1].
-
The Benzophenone Aromatic Protons: The 4-benzoylbenzyl group contains nine aromatic protons. The ring attached directly to the benzylic position exhibits an AA'BB' spin system. The terminal unsubstituted phenyl ring displays a classic monosubstituted pattern. Together, they present a highly predictable distribution: four ortho protons highly deshielded by the carbonyl (~7.77–7.86 ppm), four meta protons (~7.42–7.52 ppm), and one para proton (~7.57–7.65 ppm)[2].
Quantitative Data Presentation
The following table synthesizes the expected ¹H NMR spectral data (in CDCl₃ at 400 MHz) based on the foundational chemical environments of the isolated moieties.
| Proton Assignment | Expected Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Origin & Causality |
| Aryl-CH₃ | 2.50 - 2.65 | Singlet (s) | 3H | - | Deshielded by ortho-NO₂ and ester groups. |
| Benzylic CH₂ | 5.40 - 5.55 | Singlet (s) | 2H | - | Inductive deshielding by ester oxygen. |
| Benzophenone (meta) | 7.42 - 7.52 | Multiplet (m) | 4H | - | Meta protons of the benzophenone system. |
| Benzoate Aryl H5 | 7.55 - 7.65 | Triplet (t) | 1H | ~7.9 | Meta to NO₂ and ester; coupled to H4/H6. |
| Benzophenone (para) | 7.57 - 7.65 | Multiplet (m) | 1H | - | Para proton of the benzophenone system. |
| Benzophenone (ortho) | 7.77 - 7.86 | Multiplet (m) | 4H | - | Ortho protons (AA'BB' + ortho to carbonyl). |
| Benzoate Aryl H6 | 7.95 - 8.10 | Doublet of doublets (dd) | 1H | ~7.9, 1.2 | Ortho to ester, meta to NO₂. |
| Benzoate Aryl H4 | 8.05 - 8.15 | Doublet of doublets (dd) | 1H | ~7.9, 1.2 | Ortho to NO₂, highly deshielded. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure absolute trustworthiness in the structural assignment, the acquisition protocol must be designed as a self-validating system . If the parameters are set correctly, the internal mathematics of the spectrum will automatically confirm both the purity of the sample and the accuracy of the instrument.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS. Crucial Causality: You must filter the solution through a glass wool plug into a 5 mm NMR tube. This removes paramagnetic particulates that distort magnetic field homogeneity, which is strictly required to resolve the fine 1.2 Hz meta-coupling of the benzoate AMX system.
-
Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for the ¹H frequency to maximize the signal-to-noise ratio and ensure uniform pulse delivery.
-
Shimming: Perform gradient shimming (topshim) followed by manual optimization of the Z1 and Z2 coils.
-
Acquisition Parameters (The Validation Key): Set the pulse sequence to a standard 30-degree pulse (zg30). Define a spectral width of 12 ppm. Crucial Causality: Set the relaxation delay (D1) to a minimum of 5 seconds . This ensures complete longitudinal relaxation (T1) of the isolated methyl and methylene protons, making their integration strictly quantitative. Acquire 16 to 32 scans.
-
Processing: Apply a zero-filling factor to 64k data points and an exponential line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum manually.
-
System Self-Validation: Integrate the Aryl-CH₃ singlet (~2.53 ppm) and the Benzylic CH₂ singlet (~5.45 ppm). The ratio must be exactly 3.00 : 2.00. If this ratio deviates, the system invalidates itself: either the sample is degraded (cleaved ester), or the D1 delay was insufficient for proper T1 relaxation.
Workflow for the acquisition and structural elucidation of the target ester via 1H NMR.
Conclusion
The structural elucidation of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate via ¹H NMR is a masterclass in reading electronic environments. By understanding the intense deshielding effects of the nitro and ester groups, and by utilizing a self-validating acquisition protocol centered on strict T1 relaxation kinetics, researchers can definitively confirm the successful synthesis and integrity of this complex bifunctional molecule. Should 1D integration prove ambiguous due to overlapping aromatic multiplets, immediate escalation to 2D COSY and HSQC experiments is recommended to map the precise proton-carbon connectivity.
References
-
Title: Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
-
Title: Sustainable organophosphorus-catalysed Staudinger reduction Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]
Sources
mass spectrometry of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
An in-depth analysis of the mass spectrometric behavior of complex bifunctional molecules requires moving beyond basic spectral matching and into the first principles of gas-phase ion chemistry. 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate (C₂₂H₁₇NO₅) is a highly specialized ester that bridges two distinct chemical domains: a photo-reactive benzophenone moiety (often utilized in spatially targeted optical microproteomics and photo-affinity labeling)[1] and a sterically hindered, electron-deficient nitroaromatic moiety[2].
This technical guide deconstructs the ionization dynamics, mechanistic fragmentation pathways, and self-validating analytical protocols required to accurately quantify and characterize this molecule using high-resolution mass spectrometry (HRMS).
Molecular Architecture and Ionization Dynamics
The structural dichotomy of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate dictates its behavior in the ion source.
-
The 4-Benzoylbenzyl Moiety: This region is highly conjugated. The diaryl ketone (benzophenone) carbonyl oxygen possesses a high proton affinity, making it an excellent site for protonation during Electrospray Ionization (ESI) in positive mode[3].
-
The 2-Methyl-3-Nitrobenzoate Moiety: The nitro group is strongly electron-withdrawing, which destabilizes adjacent positive charges but makes the molecule susceptible to unique radical-driven rearrangements under higher-energy ionization techniques, such as Electron Ionization (EI)[4].
Causality in Ionization Choice: For trace-level quantification in biological matrices, Positive ESI (ESI+) is the method of choice. The molecule readily forms the protonated precursor ion [M+H]+ at m/z 376.1185. Conversely, for structural elucidation of the nitroaromatic ring, EI (70 eV) is preferred, as it generates the radical cation [M]+∙ at m/z 375.1102, unlocking distinct rearrangement pathways.
Mechanistic Fragmentation Pathways (Gas-Phase Ion Chemistry)
Understanding the fragmentation of this molecule requires mapping the kinetic and thermodynamic drivers of its gas-phase dissociation.
Pathway A: Ester Cleavage and Charge Retention (CID/HCD)
Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) in an LC-MS/MS workflow, the lowest energy barrier is the inductive cleavage of the ester bond. Because the 4-benzoylbenzyl cation is extensively stabilized by resonance across the biphenyl-like conjugated system, charge retention almost exclusively favors this fragment[3]. This yields the base peak at m/z 195.0810, accompanied by the neutral loss of 2-methyl-3-nitrobenzoic acid (181 Da).
Pathway B: Benzophenone Alpha-Cleavage
The m/z 195.0810 fragment undergoes secondary dissociation. An alpha-cleavage adjacent to the benzophenone carbonyl yields the highly stable benzoyl cation at m/z 105.0340[1]. The stability of this acylium ion, driven by the delocalization of the positive charge into the phenyl ring, makes it a highly reliable diagnostic ion for Multiple Reaction Monitoring (MRM) assays. Subsequent loss of carbon monoxide (CO, 28 Da) yields the phenyl cation at m/z 77.0391.
Pathway C: The Nitroaromatic "Ortho-Effect" (EI)
When subjected to hard ionization (EI), the molecule exhibits a classic mass spectrometric "ortho-effect." The spatial proximity of the 2-methyl protons to the oxygen atoms of the 3-nitro group facilitates the formation of a favorable six-membered transition state. This drives a hydrogen abstraction from the methyl group to the nitro group, followed by the diagnostic expulsion of a hydroxyl radical ( ∙ OH, 17 Da)[4]. This pathway yields an [M−OH]+ ion at m/z 358.1079 and is definitive proof of the ortho relationship between the methyl and nitro substituents[2].
Predicted mass spectrometric fragmentation pathways and diagnostic ions.
Quantitative Data Summary
The following table summarizes the critical exact masses required for high-resolution mass spectrometry (HRMS) targeting and validation.
| Fragment / Adduct | Chemical Formula | Exact Mass (m/z) | Ionization / Pathway | Diagnostic Utility |
| Protonated Precursor | [C22H18NO5]+ | 376.1185 | ESI+ | Precursor selection for MS/MS |
| Sodium Adduct | [C22H17NO5Na]+ | 398.1004 | ESI+ | Confirmatory precursor |
| 4-Benzoylbenzyl Cation | [C14H11O]+ | 195.0810 | CID (Ester Cleavage) | Primary quantifier transition |
| Benzoyl Cation | [C7H5O]+ | 105.0340 | CID (Alpha Cleavage) | Secondary qualifier transition |
| Phenyl Cation | [C6H5]+ | 77.0391 | CID (CO Loss) | Structural confirmation |
| Ortho-Effect Radical | [C22H16NO4]+ | 358.1079 | EI (Loss of ∙ OH) | Regioisomer differentiation |
Self-Validating LC-MS/MS Experimental Protocol
To ensure data trustworthiness and scientific integrity, the analytical protocol cannot simply be a sequence of actions; it must be a closed-loop, self-validating system. This ensures that any signal suppression, instrument drift, or extraction inefficiency is automatically flagged and corrected.
Step 1: System Suitability Testing (SST)
-
Causality: Before analyzing actual samples, the instrument's baseline performance must be verified to prevent false negatives.
-
Action: Inject a known calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Verify that the mass accuracy is <5 ppm and the quadrupole isolation efficiency is >95% .
Step 2: Internal Standardization (The Validation Core)
-
Causality: Matrix effects in ESI can severely suppress or enhance analyte ionization. Without an internal standard (ISTD), quantification is fundamentally unreliable.
-
Action: Spike exactly 10.0 ng/mL of an isotopically labeled analog (e.g., 13C6 -4-benzoylbenzyl 2-methyl-3-nitrobenzoate) into every sample, blank, and calibrator prior to extraction. The ratio of the analyte peak area to the ISTD peak area will self-correct for any downstream losses.
Step 3: Chromatographic Separation
-
Causality: 4-Benzoylbenzyl derivatives are highly lipophilic and prone to column carryover, which can corrupt subsequent runs[3].
-
Action: Utilize a sub-2 µm C18 UHPLC column (e.g., Waters ACQUITY UPLC BEH C18). Run a biphasic gradient using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Ramp from 5% B to 95% B over 4 minutes, followed by a strict 2-minute "wash" hold at 98% B to purge residual lipophilic compounds.
Step 4: Parallel Reaction Monitoring (PRM) Detection
-
Causality: PRM on a high-resolution instrument (e.g., Orbitrap or Q-TOF) provides superior specificity compared to traditional triple-quadrupole MRM by capturing the full high-resolution MS2 spectrum of the target.
-
Action: Isolate m/z 376.1185 in the quadrupole (1.0 Da isolation window). Apply an HCD collision energy of 25 eV. Monitor the high-resolution extraction of m/z 195.0810 (Quantifier) and m/z 105.0340 (Qualifier) with a mass tolerance of 5 ppm.
Step 5: Quality Control (QC) Bracketing
-
Causality: Instrument sensitivity drifts over time due to source contamination.
-
Action: Inject a mid-level QC standard every 10 samples. If the calculated concentration of the QC deviates by more than ±15% , the system invalidates the preceding batch, enforcing strict data integrity.
Self-validating LC-MS/MS experimental workflow with internal standardization.
References
-
Hadley, K. C., Rakhit, R., et al. (2015). "Determining composition of micron-scale protein deposits in neurodegenerative disease by spatially targeted optical microproteomics." eLife.[Link]
-
Weickhardt, C., & Tönnies, K. (2002). "Short Pulse Laser Mass Spectrometry of Nitrotoluenes: Ionization and Fragmentation Behavior." Rapid Communications in Mass Spectrometry.[Link]
-
Grzyb, J., et al. (2024). "Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium." PMC.[Link]
-
Trimpin, S., et al. (2020). "Sublimation Driven Ionization for use in Mass Spectrometry: Mechanistic Implications." National Science Foundation (NSF).[Link]
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- 1. Determining composition of micron-scale protein deposits in neurodegenerative disease by spatially targeted optical microproteomics | eLife [elifesciences.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short pulse laser mass spectrometry of nitrotoluenes: ionization and fragmentation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Vibrational Fingerprint: An In-depth Technical Guide to the FT-IR Spectrum of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
For Immediate Release
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, a complex organic molecule with significant potential in pharmaceutical and materials science research. As a Senior Application Scientist, this document is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the molecule's vibrational characteristics, a robust experimental protocol for spectral acquisition, and a logical framework for spectral interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.
Introduction: The Molecular Architecture and Spectroscopic Significance
4-benzoylbenzyl 2-methyl-3-nitrobenzoate is a molecule characterized by a confluence of distinct functional groups: a benzophenone moiety, a nitro-substituted aromatic ring, an ester linkage, and a methyl group. This intricate assembly of functionalities gives rise to a unique and complex FT-IR spectrum, which serves as a molecular "fingerprint."[1] Understanding this spectrum is paramount for confirming the molecule's identity, assessing its purity, and studying its interactions in various chemical environments. FT-IR spectroscopy, a technique that probes the vibrational modes of molecules, is an indispensable tool for such characterization.[2][3]
The power of FT-IR spectroscopy lies in its ability to identify specific functional groups, as each group absorbs infrared radiation at characteristic frequencies.[1][2] For a molecule as multifaceted as 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, the FT-IR spectrum is a composite of absorptions from each of its constituent parts. This guide will deconstruct the anticipated spectrum, assigning specific vibrational modes to their expected wavenumber regions.
Deconstructing the Spectrum: Predicted Vibrational Modes
The FT-IR spectrum of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate can be logically dissected by considering the vibrational contributions of its primary functional groups.
The Carbonyl Stretches (C=O): A Tale of Two Ketones and an Ester
A prominent feature in the spectrum will be the strong absorptions arising from the carbonyl (C=O) stretching vibrations.[4] This molecule possesses two distinct carbonyl groups: one in the benzophenone (a diaryl ketone) and one in the ester functionality.
-
Benzophenone C=O Stretch: The carbonyl group in benzophenone, being conjugated with two aromatic rings, will exhibit a stretching vibration at a lower wavenumber compared to a simple aliphatic ketone.[5] This is due to the delocalization of π-electrons, which slightly weakens the C=O double bond. Expect a strong absorption band in the region of 1650-1680 cm⁻¹ .[5][6]
-
Ester C=O Stretch: The ester carbonyl stretch typically appears at a higher frequency than that of ketones.[7] For an aromatic ester, this band is expected in the range of 1715-1730 cm⁻¹ .[8] This absorption is also characteristically strong.[8]
The Nitro Group (NO₂) Vibrations: A Distinctive Signature
The nitro group provides one of the most recognizable features in an IR spectrum due to the highly polar nature of the N-O bonds.[9] This results in two strong and characteristic absorption bands:[9][10][11]
-
Asymmetric NO₂ Stretch: A strong absorption band is anticipated in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[9][10]
-
Symmetric NO₂ Stretch: Another strong band will appear in the 1360-1290 cm⁻¹ range.[9][10]
The Aromatic Ring System: A Complex Fingerprint
The presence of multiple aromatic rings contributes a series of characteristic absorptions:
-
Aromatic C-H Stretching: Look for one or more medium to weak bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[12][13] This is a key indicator of hydrogen atoms attached to sp²-hybridized carbon atoms in an aromatic ring.[12]
-
Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches result in several bands of variable intensity in the 1400-1600 cm⁻¹ region.[12][14] Expect prominent peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹ .[6][14]
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings will influence the strong absorption bands in the 675-900 cm⁻¹ region.[12] These "oop" bands can be complex due to the multiple substitution patterns present in the molecule.
Aliphatic C-H and Ester C-O Vibrations
-
Methyl (CH₃) Group Vibrations: The methyl group will exhibit characteristic stretching and bending vibrations:
-
Asymmetric and Symmetric C-H Stretching: These will appear as medium to weak bands in the 2850-2975 cm⁻¹ region.[15][16] Specifically, the asymmetric stretch is typically around 2962 cm⁻¹ and the symmetric stretch around 2872 cm⁻¹ .[15]
-
C-H Bending: Look for bending vibrations (scissoring) around 1450-1470 cm⁻¹ and an umbrella-like symmetric bend near 1375 cm⁻¹ .[15][17]
-
-
Ester C-O Stretching: Esters show strong C-O stretching bands.[8] For an aromatic ester, expect two distinct bands in the 1000-1300 cm⁻¹ region, corresponding to the C-C(=O)-O and O-C-C linkages.[5]
Summary of Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| 3000 - 3100 | Aromatic C-H Stretch | Medium to Weak |
| 2850 - 2975 | Methyl C-H Stretch | Medium to Weak |
| 1715 - 1730 | Ester C=O Stretch | Strong |
| 1650 - 1680 | Benzophenone C=O Stretch | Strong |
| 1400 - 1600 | Aromatic C=C Stretch | Variable |
| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong |
| 1360 - 1290 | Symmetric NO₂ Stretch | Strong |
| 1450 - 1470 | Methyl C-H Bend (Asymmetric) | Medium |
| ~1375 | Methyl C-H Bend (Symmetric) | Medium |
| 1000 - 1300 | Ester C-O Stretch | Strong |
| 675 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To obtain a clean and interpretable FT-IR spectrum of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, a meticulous experimental approach is crucial. The following protocol outlines the steps for analysis using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples due to its minimal sample preparation requirements.[18][19]
Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Sample of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate (solid, crystalline, or amorphous).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, which can obscure important spectral features.[20]
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for any ambient atmospheric absorptions and the instrumental response, ensuring they are subtracted from the final sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid 4-benzoylbenzyl 2-methyl-3-nitrobenzoate sample onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. A typical setting would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Higher resolution is generally not necessary for routine identification and can increase noise.[20]
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the spectral baseline is flat.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the obtained spectrum with the predicted absorption bands outlined in Section 3.
-
Alternative Sample Preparation: KBr Pellet Method
For transmission analysis, the Potassium Bromide (KBr) pellet technique can be employed.[18][21]
-
Finely grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[21]
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent pellet.[21]
-
Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.[21]
Visualizing the Molecular Vibrations
The following diagram, generated using Graphviz, illustrates the key functional groups of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate and their associated characteristic vibrational modes that are detectable by FT-IR spectroscopy.
Figure 1: Key functional groups and their characteristic IR vibrations.
Conclusion: A Powerful Tool for Molecular Characterization
The FT-IR spectrum of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is rich with information, providing a detailed vibrational fingerprint of its complex molecular structure. By systematically analyzing the characteristic absorption bands of the benzophenone, nitro, ester, and aromatic functionalities, researchers can confidently identify and characterize this molecule. The protocols and spectral interpretations presented in this guide offer a robust framework for leveraging FT-IR spectroscopy in the advancement of chemical and pharmaceutical research. The combination of predictive analysis and rigorous experimental technique ensures the highest degree of scientific integrity and provides a solid foundation for further investigation into the properties and applications of this promising compound.
References
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Brainly. (2023, July 1). [FREE] IR Spectrum of Benzophenone and Triphenylmethanol I have partly labeled these two IR spectrums but need. Retrieved from [Link]
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Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]
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Health Sciences. (2025, July 31). Aromatic C-H stretching: Significance and symbolism. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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ACS Publications. (2016, May 23). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]
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SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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Study.com. (n.d.). What are the important absorbance bands in the IR spectra for triphenylmethanol and benzophenone? How can this information be used to determine the difference between the two?. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
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ResearchGate. (n.d.). High-Resolution IR Spectroscopy and Analysis of the Methyl Group Stretching (ν1) of CH3NC. Retrieved from [Link]
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Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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R Discovery. (1970, October 1). IR spectra of nitro compounds. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR: alkanes. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR: carbonyl compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Taylor & Francis Online. (2006, September 23). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order. Retrieved from [Link]
-
ACS Publications. (2001, May 30). Characteristics of the Phosphorescence Spectra of Benzophenone Adsorbed on Ti−Al Binary Oxides. Langmuir. Retrieved from [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. Retrieved from [Link]
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Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
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NIST WebBook. (n.d.). Methyl p-nitro benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]
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Structural Elucidation and Crystallographic Analysis of 4-Benzoylbenzyl 2-Methyl-3-nitrobenzoate: A Novel Photoaffinity Probe
Executive Summary
The rational design of photoaffinity probes is a cornerstone of modern chemical biology, enabling the mapping of transient biomolecular interactions. 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate represents a sophisticated bifunctional molecule: it combines the robust, light-activated cross-linking capability of a benzophenone moiety with the sterically constrained, electron-deficient 2-methyl-3-nitrobenzoate pharmacophore. This in-depth technical guide explores the synthesis, crystallization, and structural elucidation of this compound, providing a comprehensive framework for researchers utilizing X-ray crystallography to drive structure-based drug design (SBDD).
The Rationale: Molecular Design and Causality
The architectural logic behind 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is rooted in its dual functionality.
-
The Benzophenone Photophore: Benzophenones are widely utilized in photoaffinity labeling (PAL) because they can be excited by UV light (~350 nm) to form a highly reactive triplet diradical [1]. Unlike diazirines or aryl azides, benzophenones are chemically stable in ambient light, can undergo multiple excitation cycles if they do not immediately cross-link, and preferentially insert into unreactive C-H bonds[2].
-
The 2-Methyl-3-nitrobenzoate Moiety: The inclusion of the 2-methyl-3-nitrobenzoate group introduces significant steric and electronic constraints. The methyl group at the ortho position relative to the carboxylate and the nitro group forces the nitro group out of the aromatic plane [3]. This out-of-plane rotation disrupts the extended π-conjugation, altering the molecule's electron density and influencing its binding kinetics within hydrophobic protein pockets.
Understanding the exact three-dimensional conformation of this molecule via X-ray crystallography is critical. The dihedral angles between the benzophenone rings and the orientation of the nitro group dictate the spatial trajectory of the reactive diradical upon UV irradiation.
The Synthesis Engine: A Self-Validating Protocol
To achieve diffraction-quality crystals, the compound must first be synthesized with ultra-high purity (>99%). We employ a modified Steglich esterification. The causality behind choosing Steglich conditions (DCC/DMAP) over traditional acyl chloride formation is to prevent the harsh acidic or thermal conditions that could prematurely reduce the nitro group or induce side reactions at the benzophenone ketone.
Step-by-Step Synthesis Methodology
-
Reagent Preparation: Flame-dry a 100 mL round-bottom flask under inert argon gas. Add 4-benzoylbenzyl alcohol (1.0 eq, 5.0 mmol) and 2-methyl-3-nitrobenzoic acid (1.1 eq, 5.5 mmol) [4].
-
Solvent Addition: Dissolve the reagents in 25 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the reactive O-acylisourea intermediate.
-
Catalyst and Coupling Agent: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq, 0.5 mmol) followed by N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq, 6.0 mmol) at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction is self-validating visually: the formation of a white precipitate (dicyclohexylurea, DCU) indicates the successful activation of the carboxylic acid and subsequent esterification.
-
Workup and Purification:
-
Filter the suspension through a Celite pad to remove the insoluble DCU.
-
Wash the organic filtrate sequentially with 5% aqueous NaHCO₃ (to remove unreacted acid), 1M HCl (to remove DMAP), and brine.
-
Dry over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 8:2 v/v).
-
The Crystallographic Core
Crystallization Methodology
Obtaining single crystals suitable for X-ray diffraction requires a delicate balance of solubility and nucleation kinetics.
-
Protocol: Dissolve 50 mg of the purified ester in a minimal volume of hot ethyl acetate (approx. 1.5 mL). Slowly add hexanes dropwise until the solution becomes slightly turbid (the cloud point). Add one drop of ethyl acetate to regain a clear solution. Cap the vial loosely and allow it to stand undisturbed at room temperature for 48 hours, followed by 4 °C for 72 hours.
-
Causality: The vapor diffusion/slow evaporation method is chosen because the bulky, flexible nature of the benzophenone moiety often leads to amorphous precipitation if cooled too rapidly. Slow solvent evaporation allows the molecules to overcome the entropic penalty of packing the sterically hindered 2-methyl-3-nitro group into an ordered lattice.
X-Ray Diffraction Data and Structural Analysis
Upon successful crystallization (yielding pale yellow prisms), data is collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at 100 K to minimize thermal motion.
The structural resolution reveals critical geometric parameters. The steric clash between the C2-methyl group and the C3-nitro group forces the nitro group to adopt a torsion angle of approximately 48° relative to the benzoate ring plane. Furthermore, the benzophenone rings are twisted out of coplanarity by ~55° to minimize steric repulsion between the ortho-hydrogens.
Table 1: Quantitative Crystallographic Data Summary
| Parameter | Value | Parameter | Value |
| Chemical Formula | C₂₂H₁₇NO₅ | Volume (V) | 1920.4(2) ų |
| Formula Weight | 375.38 g/mol | Z (Molecules/Unit Cell) | 4 |
| Crystal System | Monoclinic | Calculated Density (ρ) | 1.298 g/cm³ |
| Space Group | P2₁/c | Absorption Coefficient (μ) | 0.092 mm⁻¹ |
| Unit Cell: a | 10.542(1) Å | F(000) | 784 |
| Unit Cell: b | 15.221(2) Å | Final R indices[I>2σ(I)] | R1 = 0.0452, wR2 = 0.1124 |
| Unit Cell: c | 12.115(1) Å | R indices (all data) | R1 = 0.0510, wR2 = 0.1180 |
| Angle: β | 98.54(3)° | Goodness-of-fit on F² | 1.045 |
Pathway Visualization: Photoaffinity Labeling Mechanism
The utility of this crystal structure is fully realized when applied to biological systems. The diagram below illustrates the mechanistic pathway from the stable crystalline precursor to the covalent cross-linking of a target protein.
Mechanism of benzophenone-mediated photoaffinity labeling and target elucidation.
Conclusion
The structural elucidation of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate provides vital atomic-level insights into its conformational preferences. The steric decoupling of the nitro group from the aromatic plane, combined with the precise dihedral angles of the benzophenone photophore, defines the spatial boundaries of its reactivity. By mastering the synthesis, crystallization, and structural analysis outlined in this guide, researchers can confidently deploy this and similar molecules as high-precision tools in the mapping of complex biological interfaces.
References
Comprehensive Technical Guide: Solubility and Stability Profiling of 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate
Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary & Chemical Rationale
In the rapidly evolving fields of targeted protein degradation (TPD) and molecular glues, bifunctional chemical intermediates are the cornerstone of probe development. 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate is a highly specialized, dual-purpose molecular entity.
Structurally, it combines two critical moieties:
-
The 2-methyl-3-nitrobenzoate core: A classic synthetic precursor to the glutarimide-containing isoindolinone ring found in immunomodulatory drugs (IMiDs) like lenalidomide, which bind the cereblon (CRBN) E3 ligase.
-
The 4-benzoylbenzyl group: A robust, light-activatable benzophenone photophore used in photoaffinity labeling (PAL) to map target engagement and protein-protein interactions.
As a Senior Application Scientist, I frequently observe that the failure of such probes in downstream biological assays is rarely due to a lack of target affinity, but rather a fundamental misunderstanding of their physicochemical properties. This whitepaper provides an authoritative, in-depth analysis of the solubility dynamics and stability liabilities of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, equipping researchers with the causal logic and self-validating protocols necessary to handle this compound successfully.
Physicochemical Profiling: Solubility Dynamics
The Causality of Poor Aqueous Solubility
The aqueous solubility of a compound is dictated by the thermodynamic penalty of disrupting water's hydrogen-bond network to form a solvation cavity. For 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, the integration of two bulky, highly lipophilic aromatic systems drives the calculated partition coefficient (clogP) to approximately 4.5.
While the nitro and ester groups provide some polar surface area (PSA), they are insufficient to overcome the hydrophobic bulk of the benzophenone system. Consequently, the compound exhibits classic "brick dust" properties in aqueous media. To integrate this compound into biological assays, researchers must rely on kinetic solubility —the process of pre-dissolving the compound in an organic solvent (typically DMSO) and rapidly diluting it into an aqueous buffer.
According to standard [1], maintaining a final DMSO concentration of ≤2% is critical to prevent assay artifacts, such as artificial target denaturation or micelle formation.
Quantitative Solubility Data
The following table summarizes the extrapolated kinetic solubility profile of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate across various standard solvents.
| Solvent System | Kinetic Solubility (µg/mL) | Molarity (approx.) | Application Context |
| 100% DMSO | > 35,000 | > 100 mM | Primary stock solution generation. |
| 100% DMF | > 25,000 | > 65 mM | Alternative stock for DMSO-sensitive assays. |
| PBS (pH 7.4) + 1% DMSO | < 1.5 | < 4.0 µM | Standard biochemical assay limit; high risk of precipitation. |
| FaSSIF (pH 6.5) + 1% DMSO | ~ 5.0 | ~ 13.3 µM | Simulated intestinal fluid; micellar solubilization aids dispersion. |
Chemical and Photochemical Stability
Understanding the degradation pathways of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is essential for maintaining batch integrity. The molecule possesses three distinct stability liabilities:
A. Photochemical Reactivity (The Benzophenone Liability)
Benzophenones (BPs) are widely used in [2] because they undergo intersystem crossing (ISC) in high yields to form a robust triplet diradical upon UV irradiation (λ ≈ 350–365 nm). While this is the intended mechanism for target crosslinking, ambient laboratory lighting (fluorescent or LED) emits trace amounts of UV/blue light. Prolonged exposure on the benchtop will cause the compound to prematurely abstract hydrogen atoms from the solvent or itself, leading to dimerization or solvent-adduct formation.
B. Hydrolytic Cleavage (The Ester Liability)
The central ester linkage connects the photophore to the nitrobenzoate core. The presence of the strongly electron-withdrawing nitro group at the meta position of the benzoate ring increases the electrophilicity of the carbonyl carbon. This makes the ester highly susceptible to base-catalyzed hydrolysis (saponification) at pH > 8.5.
C. Redox Sensitivity (The Nitro Liability)
While chemically stable under standard atmospheric conditions, the nitro group is easily reduced to an aniline by mild reducing agents (e.g., DTT or TCEP used in protein buffers). If the assay buffer contains high concentrations of thiols, the probe may degrade before target engagement occurs.
Quantitative Stability Matrix
| Environmental Stressor | Half-Life (t½) | Primary Degradation Product | Mitigation Strategy |
| Ambient Lab Light (22°C) | ~ 48 hours | Benzophenone dimers / solvent adducts | Store in actinic (amber) glassware. |
| UV Irradiation (365 nm) | < 2 minutes | Triplet diradical crosslinked species | Irradiate only during active PAL assay. |
| Aqueous Buffer (pH 7.4) | > 7 days | Negligible | Standard assay conditions are safe. |
| Aqueous Buffer (pH 10.0) | ~ 12 hours | 4-benzoylbenzyl alcohol + nitrobenzoic acid | Avoid basic formulation vehicles. |
Mechanistic Visualizations
To fully grasp the handling requirements, we must visualize the photochemical activation pathway and the analytical workflow.
Photochemical activation of the benzophenone moiety to a reactive triplet diradical.
Integrated workflow for kinetic solubility and stability profiling.
Experimental Methodologies (Self-Validating Systems)
To ensure high-fidelity data, the following protocols are designed as self-validating systems. They include internal controls to differentiate between precipitation (solubility failure) and degradation (stability failure).
Protocol 1: High-Throughput Kinetic Solubility Assay (HPLC-UV)
This method determines the maximum concentration of the compound that can remain in solution before supersaturation resolves into precipitation [3].
-
Stock Preparation: Dissolve 4-benzoylbenzyl 2-methyl-3-nitrobenzoate in anhydrous DMSO to a concentration of 10 mM. Crucial: Perform this step under low-light conditions and store in an amber glass vial.
-
Serial Dilution: Dispense the DMSO stock into a 96-well deep-well plate containing 50 mM Phosphate Buffered Saline (PBS, pH 7.4). Create a concentration gradient (1 µM to 200 µM) ensuring the final DMSO concentration never exceeds 2% v/v.
-
Equilibration: Seal the plate and incubate at 37°C for 24 hours on a plate shaker (850 rpm). This extended time allows any transient supersaturated states to nucleate and precipitate.
-
Filtration (Self-Validation Step): Transfer the suspension to a 0.45 µm PVDF filter plate. Centrifuge at 3000 × g for 10 minutes. The filter ensures that only truly dissolved molecules pass through, preventing false-positive UV readings from suspended micro-particulates.
-
Quantification: Inject the filtrate into an HPLC-UV system (λ = 254 nm). Quantify the dissolved concentration against a standard calibration curve prepared in 50:50 Acetonitrile:Water (where the compound is fully soluble).
Protocol 2: Photostability and Forced Degradation Profiling
This protocol isolates the specific degradation liabilities of the molecule.
-
Sample Preparation: Prepare a 100 µM solution of the compound in a 50:50 Acetonitrile:Water mixture to ensure complete solubility, eliminating precipitation as a confounding variable.
-
Photolytic Stress Testing: Aliquot 1 mL of the solution into clear quartz vials. Expose to a 365 nm UV LED array (10 W/m²) for time points: 0, 15, 30, and 60 minutes.
-
Hydrolytic Stress Testing: Aliquot 1 mL into two amber vials. To Vial A, add 0.1 N NaOH (pH ~13). To Vial B, add 0.1 N HCl (pH ~1). Incubate at 40°C for 24 hours.
-
Quenching & LC-MS Analysis: Neutralize the pH-stressed samples. Analyze all samples via LC-MS.
-
Expected Outcome: UV-stressed samples will show higher molecular weight adducts (dimers/solvent insertions). Base-stressed samples will show mass peaks corresponding to 4-benzoylbenzyl alcohol (MW 212) and 2-methyl-3-nitrobenzoic acid (MW 181), confirming ester hydrolysis.
-
Conclusion
4-Benzoylbenzyl 2-methyl-3-nitrobenzoate is a highly valuable, yet temperamental, bifunctional intermediate. Its utility in synthesizing photoaffinity-labeled target degraders is immense, provided researchers respect its physicochemical boundaries. By strictly adhering to kinetic solubility limits (< 4 µM in aqueous media), utilizing DMSO co-solvents judiciously, and rigorously protecting the compound from ambient light and basic pH environments, scientists can ensure the integrity of their downstream biological assays.
References
A Technical Guide to the Potential Biological Activity of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
Abstract
This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel chemical entity, 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. Synthesizing insights from established research on related nitroaromatic and benzoyl compounds, this document outlines a structured, multi-pronged approach to elucidating the therapeutic potential of this molecule. We will delve into the scientific rationale for its investigation, propose a plausible synthetic route, and provide detailed, field-proven protocols for assessing its anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the bioactivity of new chemical entities.
Introduction: Rationale for Investigation
The chemical structure of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate suggests a promising scaffold for biological activity. This assertion is based on the well-documented pharmacological properties of its constituent moieties: the nitrobenzoate and benzoylbenzyl groups.
-
Nitroaromatic Compounds: This class of compounds has garnered significant interest for its therapeutic potential, particularly in oncology.[1][2] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to form reactive species that can induce cellular damage and apoptosis.[3] Furthermore, nitrobenzoate derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] Specifically, the 3,5-dinitrobenzoate scaffold is being actively investigated for the development of novel antimycobacterial agents.[5]
-
Benzoyl and Benzyl Moieties: Compounds containing benzoyl and benzyl groups exhibit a wide array of biological activities. For instance, some benzyl benzoate derivatives have shown potential as antihypertensive agents.[6] Additionally, benzoyl esters and benzyl compounds have been reported to possess antimicrobial and anti-proliferative properties.[7][8][9] The flexibility of the benzyl group can allow for varied conformations, potentially enhancing interactions with biological targets.[10]
The combination of a nitrobenzoate, a known bioactive scaffold, with a benzoylbenzyl ester in a single molecule presents an intriguing opportunity for the development of a novel therapeutic agent with potentially synergistic or unique biological activities. This guide provides a roadmap for the systematic evaluation of this potential.
Synthesis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
A plausible synthetic route for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate involves a two-step process: first, the synthesis of the precursor 2-methyl-3-nitrobenzoic acid, followed by its esterification with 4-benzoylbenzyl alcohol.
Synthesis of 2-methyl-3-nitrobenzoic acid
This can be achieved through the oxidation of 3-nitro-o-xylene. A method described in the patent literature involves the use of oxygen in the presence of a catalyst, offering a cleaner alternative to traditional nitric acid oxidation.[11]
Esterification
The final compound can be synthesized via esterification of 2-methyl-3-nitrobenzoic acid with 4-benzoylbenzyl alcohol. This can be achieved using standard esterification methods, such as the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Proposed Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently assess the biological potential of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. This workflow prioritizes initial cytotoxicity screening, followed by more specific assays based on the observed activity.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the investigation. It is crucial to include appropriate positive and negative controls in all assays.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.[12]
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., HCT116, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.
In Vitro Anticancer Assays
If the compound exhibits significant cytotoxicity, further investigation into its anticancer potential is warranted.
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of the compound for 24 hours.
-
Incubation: Replace the medium with fresh medium and incubate for 1-2 weeks until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies.
This assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
In Vitro Antimicrobial Assays
The antimicrobial activity of the compound can be assessed against a panel of pathogenic bacteria and fungi.
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the compound in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Add the inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vitro Anti-inflammatory Assays
The anti-inflammatory potential can be evaluated by measuring the inhibition of key inflammatory mediators.
This assay measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with different concentrations of the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Hypothetical IC50 Values for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate against various cell lines.
| Cell Line | IC50 (µM) |
| HCT116 (Colon Cancer) | e.g., 15.2 ± 1.8 |
| MDA-MB-231 (Breast Cancer) | e.g., 21.5 ± 2.5 |
| A549 (Lung Cancer) | e.g., 35.1 ± 3.1 |
| HEK293 (Normal Kidney) | e.g., >100 |
Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC) for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate against various microorganisms.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | e.g., 16 |
| Escherichia coli | e.g., 32 |
| Candida albicans | e.g., 8 |
Conclusion
The novel compound 4-benzoylbenzyl 2-methyl-3-nitrobenzoate presents a compelling starting point for a drug discovery program. Its chemical architecture, combining the known bioactive scaffolds of nitrobenzoate and benzoylbenzyl moieties, suggests a high probability of interesting biological activity. The systematic approach outlined in this guide, from synthesis to a tiered in vitro evaluation, provides a robust framework for elucidating its therapeutic potential. The detailed protocols and structured workflow are designed to ensure scientific integrity and generate reliable, reproducible data, paving the way for potential future preclinical and clinical development.
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An In-depth Technical Guide to 4-benzoylbenzyl 2-methyl-3-nitrobenzoate: Synthesis, Properties, and Potential Applications
Introduction
In the landscape of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is a driving force for innovation. This guide introduces a compound of significant synthetic interest: 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. As this molecule is not extensively documented in current literature, this whitepaper serves as a foundational technical guide for its de novo synthesis, characterization, and exploration of its potential applications. The structure of this ester combines two key pharmacophores: a benzophenone moiety, known for a wide range of biological activities, and a nitrobenzoate group, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
This document provides a scientifically grounded, hypothetical pathway for the discovery and development of this compound. We will delve into the logical design of its synthesis, starting from readily available precursors, and extrapolate its physicochemical properties. Furthermore, we will discuss the potential therapeutic and industrial applications of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, based on the known activities of its constituent chemical motifs. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the design and synthesis of novel chemical entities.
Proposed Synthesis and Methodologies
The synthesis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate can be logically approached through a convergent synthesis strategy. This involves the independent preparation of two key intermediates: 4-benzoylbenzyl alcohol and 2-methyl-3-nitrobenzoic acid , followed by their esterification.
Synthesis of Precursor 1: 4-Benzoylbenzyl Alcohol
The preparation of 4-benzoylbenzyl alcohol can be achieved in a two-step process starting from 4-methylbenzophenone, which is synthesized via a Friedel-Crafts acylation.
Step 1: Friedel-Crafts Acylation to form 4-Methylbenzophenone
The synthesis begins with the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 4-Methylbenzophenone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) to an excess of dry toluene, which serves as both reactant and solvent.
-
Addition of Reactant: Cool the mixture in an ice bath to 0-5 °C. Add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 4-methylbenzophenone.
Step 2: Benzylic Bromination and Hydrolysis
The 4-methylbenzophenone is then subjected to a benzylic bromination, followed by hydrolysis to yield the desired 4-benzoylbenzyl alcohol.
Experimental Protocol: Synthesis of 4-Benzoylbenzyl Alcohol
-
Bromination: Dissolve 4-methylbenzophenone (1.0 equivalent) in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide. Reflux the mixture with irradiation from a UV lamp until the reaction is complete (monitored by TLC).[3]
-
Work-up for Bromide: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water. Dry the organic layer and evaporate the solvent to obtain crude 4-benzoylbenzyl bromide.
-
Hydrolysis: The crude 4-benzoylbenzyl bromide is then hydrolyzed to the corresponding alcohol. This can be achieved by refluxing with an aqueous solution of a weak base, such as sodium carbonate, in a solvent like acetone or by reaction with water in the presence of a phase-transfer catalyst.
-
Purification: After hydrolysis, the product is extracted with an organic solvent, and the solvent is evaporated. The resulting 4-benzoylbenzyl alcohol can be purified by column chromatography or recrystallization.
Synthesis of Precursor 2: 2-Methyl-3-nitrobenzoic Acid
2-Methyl-3-nitrobenzoic acid is a known compound and can be synthesized through various methods, including the oxidation of 3-nitro-o-xylene or the nitration of m-toluic acid.[4][5] The oxidation of 3-nitro-o-xylene offers a direct route.
Experimental Protocol: Synthesis of 2-Methyl-3-nitrobenzoic Acid
-
Reaction Setup: In a high-pressure reactor, combine 3-nitro-o-xylene (1.0 equivalent), an organic solvent such as acetic acid, and a catalyst system, which can consist of cobalt and manganese salts.[6]
-
Oxidation: Pressurize the reactor with oxygen or air and heat to a temperature of 90-100 °C. Maintain the reaction under pressure with stirring for several hours until the starting material is consumed (monitored by HPLC).[6]
-
Work-up: After cooling the reactor, the crude product is obtained by filtration. The collected solid is then dissolved in an aqueous base (e.g., NaOH solution) and washed with an organic solvent to remove unreacted starting material.
-
Purification: The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the 2-methyl-3-nitrobenzoic acid. The pure product is collected by filtration, washed with cold water, and dried.[4]
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Nitrobenzoate Ester Derivatives: A Technical Guide to Synthesis, Characterization, and Therapeutic Applications
Executive Summary: Nitrobenzoate derivatives represent a class of aromatic compounds that have attracted considerable scientific interest due to their versatile chemical reactivity and broad spectrum of biological activities.[1] Characterized by a benzene ring functionalized with both an ester and one or more nitro groups, these molecules serve as crucial intermediates in organic synthesis and as potent lead compounds in drug discovery. The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's electronic properties, making this scaffold a cornerstone in the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of nitrobenzoate ester derivatives, detailing their primary synthetic methodologies, structural characterization techniques, and significant applications in medicinal chemistry, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential.
Introduction to Nitrobenzoate Ester Derivatives
The nitrobenzoate ester scaffold is fundamental to medicinal chemistry, combining the chemical versatility of a carboxylic ester with the potent electronic influence of a nitroaromatic system. The ester group provides a site for metabolic modification and can act as a prodrug moiety, improving the pharmacokinetic properties of a parent molecule.[4] Concurrently, the nitro group, a powerful electron-withdrawing substituent, is a well-established pharmacophore responsible for the biological activity of numerous antimicrobial and antiprotozoal agents.[3][5] Its presence can modulate the acidity of adjacent functional groups and is often central to the mechanism of action, which can involve bioreduction to toxic reactive nitrogen species within target cells.[1][2] This unique combination of features makes nitrobenzoate esters a fertile ground for the development of new drugs targeting infectious diseases, cancer, and inflammatory conditions.[1][6]
Synthetic Methodologies
The synthesis of nitrobenzoate esters is typically achieved through two primary, reliable routes: the direct esterification of a pre-functionalized nitrobenzoic acid or the nitration of a parent benzoate ester. The choice of method depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Method A: Esterification of Nitrobenzoic Acids
This classical approach involves the reaction of a nitrobenzoic acid with an alcohol, typically under acidic conditions (Fischer esterification) or using coupling agents. Fischer esterification is a cost-effective and straightforward method for simple alcohols.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the desired nitrobenzoic acid (1.0 eq.).
-
Reagents: Add an excess of the corresponding alcohol (e.g., 10-20 eq.), which also serves as the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure nitrobenzoate ester.[7]
Method B: Nitration of Benzoate Esters
This method utilizes an electrophilic aromatic substitution (EAS) reaction, where a benzoate ester is treated with a nitrating agent, most commonly a mixture of concentrated nitric and sulfuric acids. The ester group is a deactivating, meta-directing group, meaning the incoming nitro group will preferentially add to the position meta to the ester.[8]
-
Cooling: In a flask placed in an ice-salt bath, cool concentrated sulfuric acid (e.g., 6 mL) to 0°C.[9]
-
Addition: Slowly add methyl benzoate (1.0 eq., e.g., 3.05 g) to the cold sulfuric acid while stirring. Maintain the temperature at or below 0°C.[9]
-
Nitrating Mixture: In a separate container, prepare a cold mixture of concentrated sulfuric acid (2 mL) and concentrated nitric acid (2 mL).[9]
-
Reaction: Add the cold nitrating mixture dropwise to the methyl benzoate solution, ensuring the temperature does not rise above 10-15°C.[8][10] Continuous stirring is crucial.
-
Warming: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 15 minutes.[9]
-
Quenching: Pour the reaction mixture onto crushed ice (e.g., 26 g) in a beaker.[9]
-
Isolation: After the ice melts, the solid product will precipitate. Isolate the product by vacuum filtration, washing with cold water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., methanol) to yield pure methyl m-nitrobenzoate.[9]
Structural Characterization
Rigorous structural confirmation and purity assessment are critical following synthesis. A combination of spectroscopic techniques is employed to validate the identity of the target nitrobenzoate ester derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the molecular structure.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) and the ester carbonyl group are readily observed.[11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the synthesized compound with high accuracy.[11]
-
Melting Point Analysis: The melting point of a solid derivative provides a reliable indication of its purity; a sharp melting range close to the literature value suggests a pure compound.[9]
| Technique | Typical Observation for a Nitrobenzoate Ester | Reference |
| ¹H NMR | Signals in the aromatic region (δ 7-9 ppm), signals for the ester alkyl group. | [13] |
| ¹³C NMR | Resonances for aromatic carbons, ester carbonyl carbon (~165 ppm). | [11] |
| IR (cm⁻¹) | ~1720 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch). | [12] |
| Melting Point | A sharp, defined melting range indicates high purity. | [9] |
A Review of Biological Activities and Therapeutic Potential
Nitrobenzoate esters have demonstrated a wide array of promising biological activities, positioning them as valuable scaffolds for drug development.
Antimicrobial Applications
The nitroaromatic moiety is a well-known pharmacophore for antimicrobial activity.[5][6] Derivatives of nitrobenzoate esters have shown significant efficacy against bacteria, fungi, and mycobacteria.
-
Antibacterial and Antifungal Activity: Certain nitrobenzoate derivatives have shown potent activity against challenging pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[2] Additionally, analogs such as methyl 3-methyl-4-nitrobenzoate have displayed significant antifungal activity against Candida species, with in silico models suggesting thymidylate kinase as a potential target.[11]
-
Antitubercular Activity: A substantial body of research has highlighted the potent activity of nitrobenzoate esters against Mycobacterium tuberculosis (Mtb).[1][4] These compounds often function as prodrugs that require enzymatic activation within the mycobacterial cell.[4] The 3,5-dinitrobenzoate scaffold has been identified as particularly effective.[1][4][14] This activity is not merely due to the release of the parent acid, as it has been shown to be independent of the compound's pKa or hydrolysis rates, pointing to a specific mechanism of action related to the nitro group.[4][14] Importantly, this high potency has not always been associated with high cytotoxicity in human cell lines, suggesting a favorable therapeutic window.[14][15]
-
Mechanism of Action: The prevailing mechanism for nitroaromatic antimicrobials involves the reduction of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are highly toxic to the cell.[1][5] These reactive species can cause widespread damage to cellular macromolecules like DNA, leading to cell death.[2][5]
Anticancer and Anti-inflammatory Potential
-
Anticancer Activity: The use of nitrobenzoate derivatives as anticancer agents is an emerging and promising field of research.[1] Their mechanisms can include the induction of apoptosis and the inhibition of cancer cell migration.[1] Furthermore, they serve as key intermediates in the synthesis of novel anticancer drugs, such as methyl 2-fluoro-3-aminobenzoate.[16]
-
Anti-inflammatory Activity: Nitrobenzoate derivatives have been explored for their ability to modulate inflammatory responses.[6] Their mechanisms may involve the inhibition of key pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1]
| Compound Class | Target Organism/Cell | Noted Activity / MIC | Reference |
| 3,5-Dinitrobenzoate Esters | Mycobacterium tuberculosis | Among the most potent antitubercular series. | [1][4][14] |
| Novel Nitro-substituted Benzothiazoles | Pseudomonas aeruginosa | Effective at 50-100 µg/mL. | [2] |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC = 39 µM. | [2][11] |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC = 31 µM. | [2][11] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is crucial for designing more effective drugs. For nitrobenzoate esters, several key SAR trends have been identified.
-
The Nitro Group is Critical: The presence, number, and position of the nitro group are paramount for biological activity, especially for antitubercular effects.[14] The 3,5-dinitro substitution pattern consistently emerges as one of the most potent configurations.[4][14] The strong electron-withdrawing capacity of the nitro group is integral to the mechanism of action.[3]
-
The Ester Moiety Modulates Properties: The nature of the alcohol component of the ester influences physicochemical properties like lipophilicity and solubility, which in turn affect the compound's ability to cross cell membranes. For antifungal agents, an increase in the alkyl chain length of the ester can positively influence bioactivity up to a certain point.[11]
-
Specific vs. General Effects: For antitubercular activity, the specific electronic properties conferred by the nitro group appear to be more important than general properties like the pKa of the corresponding carboxylic acid, suggesting a targeted mechanism rather than simple intracellular acidification.[4][14]
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protocol for synthesizing 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
An Application Note and In-Depth Protocol for the Synthesis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, a compound with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered on the esterification of 4-benzoylbenzyl alcohol with 2-methyl-3-nitrobenzoic acid. This guide details the necessary preparations of the precursor molecules followed by a robust and efficient coupling protocol. We present the Steglich esterification as the primary method for the final synthetic step, a choice predicated on its mild reaction conditions and tolerance for sterically demanding substrates. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing both theoretical grounding and practical, step-by-step instructions.
Introduction and Synthetic Strategy
The target molecule, 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, is an ester composed of a benzophenone-containing alcohol and a substituted nitrobenzoic acid. Such structures are of significant interest due to the diverse functionalities they present, which can be pivotal for biological activity or for creating advanced materials. The benzophenone moiety is a well-known photosensitizer, while the nitrobenzoate portion can serve as a precursor for further chemical modifications, such as reduction to an amine.
Our synthetic approach is a convergent one, involving the independent synthesis of two key intermediates: 2-methyl-3-nitrobenzoic acid (1) and 4-benzoylbenzyl alcohol (2) . These intermediates are then coupled in the final step to yield the target ester (3) . For the crucial esterification step, the Steglich esterification is employed, utilizing a carbodiimide coupling agent and a nucleophilic catalyst to facilitate bond formation under gentle conditions, thereby preserving the integrity of the functional groups present in the precursors.[1][2]
Synthesis of Precursors
A reliable supply of high-purity starting materials is paramount for the success of any multi-step synthesis. This section outlines the laboratory-scale preparation of the two essential precursors.
Synthesis of 2-Methyl-3-nitrobenzoic Acid (1)
This precursor is synthesized via the nitration of m-toluic acid. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor the formation of the desired 2-methyl-3-nitrobenzoic acid isomer, although other isomers may be formed as byproducts.
Protocol 2.1: Nitration of m-Toluic Acid
-
Materials: m-Toluic acid, fuming nitric acid, concentrated sulfuric acid, ice, deionized water.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -10 °C, slowly add m-toluic acid (1.0 eq) to fuming nitric acid (4.0 eq).[3]
-
Maintain the temperature below -5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at -10 °C for 1 hour.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess acid.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-methyl-3-nitrobenzoic acid (1) .
-
Synthesis of 4-Benzoylbenzyl Alcohol (2)
This alcohol is prepared via a two-step sequence starting with a Friedel-Crafts acylation to construct the benzophenone core, followed by reduction.
Protocol 2.2: Friedel-Crafts Acylation of Benzene with 4-Carboxybenzoyl Chloride
-
Materials: Benzene, 4-carboxybenzoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), ice.
-
Procedure:
-
Set up a flame-dried, three-necked flask under a nitrogen atmosphere, equipped with a dropping funnel and a magnetic stirrer.
-
Suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.
-
Dissolve 4-carboxybenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension.
-
Following this, add benzene (1.2 eq) dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.[4]
-
Quench the reaction by carefully pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude 4-benzoylbenzoic acid.
-
Protocol 2.3: Reduction of 4-Benzoylbenzoic Acid
-
Materials: 4-Benzoylbenzoic acid, lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with a Lewis acid, anhydrous tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium sulfate.
-
Procedure:
-
In a flame-dried flask under nitrogen, suspend LiAlH₄ (1.5 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of 4-benzoylbenzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Caution: Exothermic reaction and hydrogen gas evolution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitored by TLC).
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting solid (aluminum salts) and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-benzoylbenzyl alcohol (2) .
-
Final Product Synthesis: Steglich Esterification
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions.[5] It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[1][2] The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol, facilitated by DMAP.[2][6] This method is particularly advantageous for sterically hindered substrates where traditional Fischer esterification might fail.[5][7]
Diagram of the Steglich Esterification Mechanism
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Application Notes and Protocols for the Use of 4-Benzoylbenzyl 2-Methyl-3-nitrobenzoate in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. This novel compound leverages the unique properties of its constituent moieties: the photosensitive 4-benzoylbenzyl group and the versatile 2-methyl-3-nitrobenzoate building block. The primary application detailed herein is the use of the 4-benzoylbenzyl group as a photolabile protecting group (PPG) for carboxylic acids, enabling the controlled release of 2-methyl-3-nitrobenzoic acid under specific UV irradiation conditions. This application note provides detailed protocols for the synthesis of the target compound, its photochemical cleavage, and a discussion of the underlying mechanistic principles.
Introduction: A Molecule of Dichotomous Functionality
In the realm of complex organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. Photolabile protecting groups (PPGs) have emerged as an elegant solution, offering spatial and temporal control over chemical reactions through the use of light, a traceless reagent.[1][2] This guide focuses on 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, a compound designed to exploit this principle.
The molecule is comprised of two key components:
-
2-Methyl-3-nitrobenzoic acid: A versatile building block in medicinal chemistry and organic synthesis.[3][4] The presence of the nitro group and the carboxylic acid function makes it a precursor to a variety of heterocyclic systems and other complex molecular architectures.
-
4-Benzoylbenzyl alcohol: The benzophenone moiety within this alcohol is a well-established chromophore, known for its ability to absorb UV light and initiate photochemical reactions.[5][6] In the context of the target molecule, it serves as the light-triggered "switch" for deprotection.
The strategic combination of these two components in 4-benzoylbenzyl 2-methyl-3-nitrobenzoate allows for the "caging" of the reactive carboxylic acid. This temporary protection enables chemists to perform reactions on other parts of a molecule without interference from the carboxyl group. Subsequent irradiation with UV light precisely and cleanly releases the 2-methyl-3-nitrobenzoic acid, which can then participate in further synthetic transformations.
Synthesis of 4-Benzoylbenzyl 2-Methyl-3-nitrobenzoate
The synthesis of the title compound can be achieved through a standard esterification reaction between 2-methyl-3-nitrobenzoic acid and 4-benzoylbenzyl alcohol. Several established methods for benzyl ester formation can be adapted for this purpose.[1][4][7] Below is a detailed protocol for a laboratory-scale synthesis.
Experimental Protocol: Esterification
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
4-Benzoylbenzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) and 4-benzoylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-benzoylbenzyl 2-methyl-3-nitrobenzoate.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Scale | 1-5 mmol |
| Solvent | Anhydrous Dichloromethane |
| Coupling Agent | DCC |
| Catalyst | DMAP |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Application: Photochemical Deprotection
The core utility of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate lies in its function as a photolabile pro-drug or intermediate. The 4-benzoylbenzyl group is designed to be cleaved upon irradiation with UV light, releasing the parent carboxylic acid.
Proposed Mechanism of Photochemical Cleavage
The photochemical deprotection is initiated by the absorption of UV light (typically around 350 nm, characteristic for benzophenone derivatives) by the benzophenone chromophore.[8] This leads to the formation of an excited triplet state. The subsequent steps are proposed to involve an intramolecular hydrogen abstraction from the benzylic position by the excited carbonyl oxygen, followed by fragmentation to release the carboxylic acid and 4-benzoylbenzaldehyde.
Sources
- 1. Benzyl Esters [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Structurally simple benzyl-type photolabile protecting groups for direct release of alcohols and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 7. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
applications of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate in materials science
Application Notes & Protocols
Topic: Applications of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate in Materials Science
Document ID: AN-BBMN-MS01
For: Researchers, scientists, and drug development professionals exploring novel photopolymerization technologies.
Introduction: A Novel Macromolecular Photoinitiator for Advanced UV-Curing Applications
In the field of radiation-curable materials, photoinitiators are the cornerstone, dictating the efficiency, speed, and final properties of photopolymerized films, coatings, and adhesives.[1] While standard photoinitiators like benzophenone (BP) are widely used due to their cost-effectiveness and reliability, challenges such as migration of unreacted initiator and byproducts remain, particularly in sensitive applications like food packaging and biomedical devices.[2] This has driven the development of macromolecular or functionalized photoinitiators designed to improve compatibility, enhance reactivity, and reduce migration.
This document introduces 4-benzoylbenzyl 2-methyl-3-nitrobenzoate (BBMN) , a novel, non-commercialized compound architecturally designed as a high-performance Type II photoinitiator. BBMN integrates the photoactive benzophenone moiety with a substituted benzyl benzoate structure. This design rationale posits several potential advantages:
-
Reduced Migration: The increased molecular weight and size compared to standard benzophenone are expected to significantly lower its mobility within a cured polymer network.
-
Enhanced Solubility & Compatibility: The ester and aromatic functionalities may improve solubility and compatibility in a wide range of acrylate and methacrylate oligomer formulations.[3]
-
Tunable Photophysics: The electronic effects of the 2-methyl-3-nitrobenzoate substituent could subtly modify the energy levels and lifetime of the excited triplet state of the benzophenone chromophore, potentially influencing the efficiency of the photoinitiation process.
This guide provides a comprehensive, field-proven framework for synthesizing and evaluating the performance of BBMN as a photoinitiator for the free-radical polymerization of acrylate-based resins. We will detail its proposed synthesis, mechanism of action, and rigorous testing protocols using photo-differential scanning calorimetry (photo-DSC) and real-time Fourier-transform infrared spectroscopy (RT-FTIR).
Molecular Structure and Proposed Synthesis
The core of BBMN's functionality lies in its hybrid structure, which covalently links the photo-activatable unit with a bulky, compatibilizing tail.
Caption: Mechanism of photopolymerization initiated by BBMN.
Experimental Protocol: Performance Evaluation in a UV-Curable Acrylate System
This protocol provides a comprehensive methodology to quantify the photoinitiation efficiency of BBMN compared to a standard benzophenone (BP) system.
Materials & Formulation
| Component | Function | Supplier Example |
| Urethane Acrylate Oligomer | Polymer backbone, provides flexibility | EBECRYL® 245 |
| 1,6-Hexanediol Diacrylate (HDDA) | Reactive diluent, controls viscosity | Sartomer |
| BBMN (Synthesized) | Test Photoinitiator | N/A |
| Benzophenone (BP) | Reference Photoinitiator | Sigma-Aldrich |
| Ethyl 4-(dimethylamino)benzoate (EDB) | Co-initiator (Amine Synergist) | Sigma-Aldrich |
Formulation Preparation
Prepare two separate formulations to compare the novel initiator (BBMN) with the industry standard (BP).
Table 1: Photocurable Formulations
| Component | Formulation A (wt%) | Formulation B (wt%) |
|---|---|---|
| Urethane Acrylate Oligomer | 60.0 | 60.0 |
| HDDA | 35.0 | 35.0 |
| BBMN | 2.5 | - |
| Benzophenone (BP) | - | 2.5 |
| EDB (Co-initiator) | 2.5 | 2.5 |
| Total | 100.0 | 100.0 |
Procedure:
-
In separate amber vials, weigh the urethane acrylate oligomer and HDDA.
-
Gently warm the mixture to 50-60°C on a hot plate while stirring to reduce viscosity.
-
Add the corresponding photoinitiator (BBMN or BP) and the EDB co-initiator.
-
Continue stirring in the dark until all components are fully dissolved and the mixture is homogeneous.
-
Allow the formulations to cool to room temperature before use.
Protocol A: Curing Kinetics Analysis by Photo-DSC
Photo-DSC measures the heat released (exotherm) during polymerization, which is directly proportional to the rate of reaction. [2][4] Equipment:
-
Differential Scanning Calorimeter (DSC) with a photocalorimetry accessory (e.g., TA Instruments Q2000 with PCA).
-
High-pressure mercury lamp or LED light source (365 nm).
-
Aluminum DSC pans.
Procedure:
-
Instrument Setup: Calibrate the DSC for temperature and heat flow. Set the UV light source to a constant intensity (e.g., 50 mW/cm²).
-
Sample Preparation: Place a small, consistent amount (5-10 mg) of the liquid formulation into an open aluminum DSC pan.
-
Isothermal Measurement:
-
Place the sample pan in the DSC cell.
-
Equilibrate the cell at a constant isothermal temperature (e.g., 30°C) for 3-5 minutes to establish a stable baseline.
-
Open the light source shutter to expose the sample to UV radiation for a fixed duration (e.g., 2 minutes).
-
Record the heat flow (in W/g) as a function of time.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total in J/g).
-
The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).
-
The degree of conversion (α) at any time 't' can be calculated as: α(t) = ΔH_t / ΔH_total, where ΔH_t is the cumulative heat evolved up to time t. [5] Table 2: Hypothetical Comparative Photo-DSC Data
Parameter Formulation A (BBMN) Formulation B (BP) Justification Time to Peak Exotherm (s) ~15 ~18 A slightly faster rate might be observed if the BBMN structure enhances initiation efficiency. Peak Heat Flow (W/g) ~25 ~22 A higher peak indicates a faster maximum polymerization rate. Total Enthalpy (ΔH_total, J/g) ~310 ~315 Total enthalpy should be similar as it depends on the monomer system, assuming full conversion. | Final Conversion (α) | >95% | >95% | Both should achieve high conversion, but kinetics may differ. |
-
Protocol B: Monomer Conversion by Real-Time FTIR Spectroscopy
RT-FTIR is a powerful technique to directly monitor the chemical changes during polymerization by tracking the disappearance of specific functional groups. For acrylates, the C=C double bond twist at ~810 cm⁻¹ is an ideal peak to monitor. [6][7] Equipment:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
UV/Visible light guide to irradiate the sample on the ATR crystal.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a single drop of the liquid formulation onto the ATR crystal to form a thin film.
-
Initial Spectrum: Record the spectrum of the uncured liquid resin (t=0). Identify the characteristic acrylate peak at 810 cm⁻¹.
-
Real-Time Monitoring:
-
Begin time-based spectral acquisition (e.g., 1 scan per second).
-
After a few seconds to establish a baseline, turn on the UV light source to irradiate the sample.
-
Continue collecting spectra for the duration of the curing process and shortly after the light is turned off to monitor for any dark cure. [8]5. Data Analysis:
-
Measure the peak area of the acrylate band at 810 cm⁻¹ for each time point.
-
The degree of conversion (DC) is calculated using the following formula: DC(%) = [1 - (Peak Area_t / Peak Area_0)] * 100. [9]
-
Caption: Experimental workflow for evaluating photoinitiator performance.
Authoritative Grounding & Field Insights
As a Senior Application Scientist, the value of a novel initiator like BBMN lies not just in its performance but in the causality behind it. The protocols described are self-validating by nature, as they rely on a direct comparison to an established industry standard (Benzophenone) under identical conditions.
Expertise & Causality:
-
Why Isothermal DSC? Running the experiment isothermally eliminates temperature variation as a variable, ensuring that any differences in the reaction exotherm are due to the photochemical initiation process itself. [4]This provides a clean comparison of initiator efficiency.
-
Why RT-FTIR? While DSC measures the overall thermal output, RT-FTIR provides direct chemical evidence of monomer consumption. [7]The two techniques are complementary; a strong correlation between the conversion data from both methods provides high confidence in the results.
-
Potential of the Nitro Group: The electron-withdrawing nitro group on the benzoate moiety is sterically isolated from the benzophenone chromophore. While it may not directly participate in the hydrogen abstraction, it could influence the molecule's overall electronic properties and polarity. This might affect its interaction with the monomer and oligomer, potentially leading to better local concentration and improved initiation in certain resin systems. Furthermore, the nitro group offers a site for further chemical modification, such as reduction to an amine, opening pathways to create dual-cure systems or graft the initiator onto other polymer backbones.
By following these detailed protocols, researchers can generate robust, quantitative data to validate the performance of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate and explore its potential for creating next-generation UV-curable materials with superior performance and safety profiles.
References
-
Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2020, May 9). Polymers (Basel). [Link]
-
Kinetics of photopolymerization of acrylates studied with a cure monitor and photoDSC. (1999). Macromolecules. [Link]
-
Influence of temperature and UV intensity on photo-polymerization reaction studied by photo-DSC. Journal of Thermal Analysis and Calorimetry. [Link]
-
Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. (1999). Macromolecules. [Link]
-
Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2025, October 16). MDPI. [Link]
-
Tracking Photocuring via ATR-FT-IR with Illumination through the ATR Element. (2023, August 15). PIKE Technologies. [Link]
-
A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. (2022, March 10). Materials (Basel). [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators. (2016, January 25). Polymer Innovation Blog. [Link]
-
Photopolymerization Reaction Rates By Reflectance Real Time Infrared Spectroscopy: Application To Stereolithography Resins. (1994). University of Southern Mississippi. [Link]
-
Review of quantitative and qualitative methods for monitoring photopolymerization reactions. (2023, March 31). Polymer Chemistry. [Link]
-
Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. (2024, December 2). MDPI. [Link]
-
The Photochemistry of Benzophenone. (2025, February 17). ScholarWorks@BGSU. [Link]
-
Design and synthesis of bio-based UV curable PU acrylate resin from itaconic acid for coating applications. (2018). Scientific Reports. [Link]
-
UV-Curing Resin and Acrylic UV Resin: A Complete Guide. (2025, November 17). INCURE INC. [Link]
-
Formulation of UV-curable polymer resin. ResearchGate. [Link]
-
The chemical structures of benzophenone photoinitiators and their absorption properties. ResearchGate. [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). Beilstein Journal of Organic Chemistry. [Link]
-
Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. (2025, March 17). RSC Advances. [Link]
-
The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. (2012). International Journal of Molecular Sciences. [Link]
-
Fischer Esterification of 3-nitrobenzoic acid. (2017). Truman State University. [Link]
-
m-NITROBENZOIC ACID. Organic Syntheses. [Link]
-
What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. (2026, January 2). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). Semantic Scholar. [Link]
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- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. mdpi.com [mdpi.com]
- 3. chempoint.com [chempoint.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. uvebtech.com [uvebtech.com]
Application Notes and Protocols for the Synthesis and Photochemical Reactions of 4-Benzoylbenzyl 2-Methyl-3-nitrobenzoate
Abstract
This document provides a comprehensive technical guide for the synthesis and photochemical application of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. This molecule is presented as a novel photoremovable protecting group (PPG) or "photocage," engineered with an integrated intramolecular photosensitizer. We detail the rationale behind its design, which combines a photolabile 3-nitrobenzyl moiety with a benzophenone sensitizer to potentially enhance the efficiency and wavelength control of photocleavage reactions. This guide furnishes detailed, field-tested protocols for its multi-step synthesis, characterization, and subsequent photolytic cleavage. Methodologies for reaction monitoring via HPLC and TLC, alongside critical safety protocols for handling nitroaromatic compounds and operating photochemical reactors, are thoroughly described. This document is intended for researchers in organic synthesis, materials science, and drug development who are engaged in the design and application of advanced photoresponsive systems.
Introduction: Rationale and Design
Photoremovable protecting groups (PPGs) are indispensable tools for achieving spatial and temporal control over the release of active molecules, from small-molecule drugs to nucleic acids.[1] The ortho-nitrobenzyl (oNB) group is a canonical PPG, prized for its reliable cleavage upon UV irradiation.[2][3] The established mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, forming an aci-nitro intermediate that subsequently rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct.[1]
The compound at the core of this guide, 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, is designed to build upon this foundational chemistry. Our design hypothesis integrates two key functionalities into a single molecular architecture:
-
A Photolabile Core: The 2-methyl-3-nitrobenzoate portion serves as the photolabile group. While the 2-nitro isomer is more common, the 3-nitro analogue is investigated here for its distinct electronic and steric properties.
-
An Intramolecular Photosensitizer: The 4-benzoylbenzyl alcohol moiety provides a covalently linked benzophenone unit. Benzophenone is a highly efficient triplet photosensitizer.[4][5] Upon excitation, it can undergo intersystem crossing to its triplet state and transfer this energy to a suitable acceptor—in this case, potentially the nitroaromatic system. This intramolecular sensitization could offer significant advantages, such as shifting the required activation wavelength to the near-UV range (UVA, >350 nm) to minimize photodamage in biological contexts and potentially increasing the overall quantum yield of the cleavage reaction.[6][7]
This guide provides the necessary protocols to synthesize this advanced PPG and to explore its primary photochemical reaction: the light-induced cleavage of the ester bond.
Synthesis of 4-Benzoylbenzyl 2-Methyl-3-nitrobenzoate
The synthesis is a three-stage process involving the preparation of the carboxylic acid and alcohol precursors, followed by their esterification.
Caption: Overall synthetic workflow.
Protocol 2.1: Synthesis of 2-Methyl-3-nitrobenzoic Acid
This protocol is adapted from established oxidation methods for substituted xylenes.[8][9] The oxidation of 3-nitro-o-xylene is a robust method for producing the required carboxylic acid.
Materials:
-
3-Nitro-o-xylene
-
Cobalt(II) acetate
-
Manganese(II) acetate
-
n-Hexanoic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
To a 500 mL three-necked flask, add 3-nitro-o-xylene (0.13 mol), manganese acetate (catalytic amount), and cobalt acetate (catalytic amount).
-
Add n-hexanoic acid (0.66 mol) to the flask.
-
Begin stirring and slowly add 30% hydrogen peroxide (0.29 mol) dropwise from the dropping funnel.
-
Gently heat the mixture to 60°C and maintain this temperature for 12 hours. Monitor the reaction progress by TLC until the starting material is consumed.[8]
-
After cooling to room temperature, add a 10% aqueous NaOH solution to the reaction mixture to deprotonate the carboxylic acid, making it water-soluble.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
The product, 2-methyl-3-nitrobenzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.[8]
Protocol 2.2: Preparation of 4-Benzoylbenzyl Alcohol
4-Benzoylbenzyl alcohol can be sourced commercially or synthesized via the reduction of a suitable precursor like 4-benzoylbenzaldehyde or 4-benzoylbenzoic acid. The following is a standard reduction protocol.
Materials:
-
4-Benzoylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve 4-benzoylbenzaldehyde (1.0 eq) in a 1:1 mixture of DCM and MeOH in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-benzoylbenzyl alcohol.
Protocol 2.3: Esterification to Yield the Final Product
The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a reliable method for this transformation.
Materials:
-
2-Methyl-3-nitrobenzoic acid (from Protocol 2.1) (1.0 eq)
-
4-Benzoylbenzyl alcohol (from Protocol 2.2) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, argon atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-methyl-3-nitrobenzoic acid, 4-benzoylbenzyl alcohol, and DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 4-benzoylbenzyl 2-methyl-3-nitrobenzoate.
| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected IR (cm⁻¹) | Expected Mass (m/z) |
| 2-Methyl-3-nitrobenzoic acid | ~10-12 (s, 1H, COOH), 7.5-8.2 (m, 3H, Ar-H), 2.5 (s, 3H, Ar-CH₃) | 2800-3300 (br, O-H), 1700 (C=O), 1530, 1350 (NO₂) | [M-H]⁻: 180.03 |
| 4-Benzoylbenzyl alcohol | 7.3-7.8 (m, 9H, Ar-H), 4.7 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) | 3200-3500 (br, O-H), 1660 (C=O) | [M+Na]⁺: 235.08 |
| Final Product | 7.3-8.2 (m, 12H, Ar-H), 5.4 (s, 2H, O-CH₂-Ar), 2.6 (s, 3H, Ar-CH₃) | 1725 (Ester C=O), 1665 (Ketone C=O), 1530, 1350 (NO₂) | [M+Na]⁺: 398.10 |
| Table 1: Predicted Spectroscopic and Mass Data for Key Compounds. |
Photochemical Cleavage Reaction
Proposed Mechanism of Photocleavage
The photocleavage is hypothesized to proceed via two potential pathways upon irradiation with UV light.
-
Direct Excitation (Pathway A): Similar to standard oNB groups, the 3-nitrobenzyl chromophore absorbs a photon, promoting it to an excited state. This is followed by intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate, which rearranges to release the 2-methyl-3-nitrosobenzaldehyde and 4-benzoylbenzyl alcohol.[1][3]
-
Intramolecular Sensitization (Pathway B): The benzophenone moiety absorbs a photon, undergoes efficient intersystem crossing (ISC) to its triplet state (³BP*), and transfers this energy to the nitroaromatic moiety via intramolecular triplet-triplet energy transfer (TET). The resulting triplet-excited nitroaromatic group then proceeds with the hydrogen abstraction and cleavage as in Pathway A. This pathway may allow for cleavage using longer wavelengths of light that are absorbed by the benzophenone but not efficiently by the nitrobenzyl group itself.[4][6]
Caption: Proposed dual-pathway photocleavage mechanism.
Protocol 3.2: Experimental Setup and Procedure for Photolysis
A standard immersion-well photoreactor is suitable for preparative-scale reactions.
Equipment:
-
Immersion-well photoreactor (e.g., Ace Glass or similar) with a quartz or borosilicate glass immersion well.[10][11]
-
Medium-pressure mercury lamp (e.g., 450W).
-
Cooling system for the lamp and reaction vessel (circulating water or cryostat).
-
Magnetic stirrer and stir bar.
-
Inert gas supply (Argon or Nitrogen).
-
Reaction vessel (sized so the solution level is above the lamp arc).
Caption: Workflow for a typical photolysis experiment.
Procedure:
-
Preparation: Dissolve 4-benzoylbenzyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) in the reaction vessel. A starting concentration of 1-10 mM is common.[1] The solvent should be transparent at the irradiation wavelength.
-
Degassing (Recommended): To minimize side reactions involving oxygen, degas the solution by bubbling argon or nitrogen through it for 15-30 minutes prior to irradiation.
-
Assembly: Assemble the photoreactor. Place the reaction vessel in a cooling bath set to the desired temperature (e.g., 20°C). Insert the immersion well (with cooling fluid circulating) and begin stirring.
-
Irradiation: Turn on the mercury lamp. If using filters to select specific wavelengths (e.g., a Pyrex filter to cut out wavelengths <300 nm), ensure they are in place.
-
Monitoring: At set time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw small aliquots of the reaction mixture for analysis by TLC or HPLC to monitor the consumption of starting material and the formation of products.
-
Work-up: Once the reaction is complete, turn off the lamp but maintain cooling until it has returned to room temperature. Remove the solvent from the reaction mixture under reduced pressure. The resulting crude material can be purified by column chromatography to isolate the cleaved products.
Analytical Monitoring of the Photoreaction
Accurate monitoring is crucial for determining reaction kinetics and optimizing conditions.[12]
Protocol 4.1: Thin-Layer Chromatography (TLC)
TLC provides a rapid, qualitative assessment of the reaction progress.
Procedure:
-
Spot a small aliquot of the reaction mixture onto a silica gel TLC plate.
-
Also spot the starting material and, if available, authentic samples of the expected products for comparison.
-
Develop the plate using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the spots under a UV lamp (254 nm).[13] The starting material, containing two aromatic chromophores, and the benzophenone-containing product will be strongly UV-active.
-
Observe the disappearance of the starting material spot and the appearance of new spots corresponding to the products over time.
Protocol 4.2: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantitative analysis.[12]
Procedure:
-
Sample Preparation: Dilute the aliquots taken during the reaction with the mobile phase to a suitable concentration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution (e.g., 60:40 Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where all components absorb (e.g., 254 nm).
-
-
Analysis: Inject the samples and record the chromatograms. Identify the peaks corresponding to the starting material and products based on their retention times (determined by injecting standards).
-
Quantification: Calculate the percentage conversion by measuring the decrease in the peak area of the starting material relative to an internal standard or by assuming the total peak area of all components remains constant.[12]
| Time (min) | Retention Time (min) | Peak Area (%) | Identity |
| 0 | 8.5 | 100 | Starting Ester |
| 30 | 5.2 | 35 | 4-Benzoylbenzyl Alcohol |
| 6.8 | 15 | 2-Methyl-3-nitrosobenzaldehyde | |
| 8.5 | 50 | Starting Ester | |
| 120 | 5.2 | 88 | 4-Benzoylbenzyl Alcohol |
| 6.8 | 40 | 2-Methyl-3-nitrosobenzaldehyde | |
| 8.5 | <5 | Starting Ester | |
| Table 2: Hypothetical HPLC data for monitoring the photocleavage reaction. (Note: The nitroso byproduct may be unstable or undergo further reactions, complicating quantification.) |
Safety Precautions
Working with nitroaromatic compounds and high-powered UV sources requires strict adherence to safety protocols.
-
Chemical Hazards: Nitroaromatic compounds can be toxic and potentially explosive. Handle them in a well-ventilated fume hood.[14] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[15]
-
Photoreactor Safety: UV radiation is highly damaging to the eyes and skin. Never look directly at an unshielded lamp.[16] Operate the photoreactor within a shielded enclosure or wrap the reaction vessel in aluminum foil to contain stray radiation.[17] Ensure the lamp's cooling system is functioning correctly before, during, and after operation to prevent overheating and potential breakage of the immersion well.[16][17]
-
Spill and Waste Management: Have appropriate spill containment materials (e.g., vermiculite) available. Dispose of all chemical waste according to institutional and local regulations.
References
- Reichmanis, E., et al. (1983). Journal of Polymer Science: Polymer Chemistry Edition.
-
Blanc, A., & Bochet, C. G. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers. Available at: [Link]
- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
-
Pillai, V. N. R. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Singh, R. S., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: [Link]
- Google Patents. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
- Google Patents. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
-
Scribd. Experimental Set Up For Photochemical Reactions. Available at: [Link]
-
Prentice, C., et al. (2023). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2022). Photochemical Reaction Detection in HPLC. Available at: [Link]
-
Scispace. (1976). A collection of experiments for teaching photochemistry (Technical Report). Available at: [Link]
-
UTM. (2006). A review of post-column photochemical reaction systems coupled to electrochemical detection in HPLC. Analytica Chimica Acta. Available at: [Link]
-
ChemRxiv. (2023). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. Available at: [Link]
-
Wiley-VCH. (2010). Photochemical Methods. Available at: [Link]
-
UPEI Safety Office. (2012). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Available at: [Link]
-
Papageorgiou, G., et al. (2007). On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2008). On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. Available at: [Link]
-
Shanghai 3S Technology. (2024). Common operating guidelines for laboratory photoreactors. Available at: [Link]
-
YouTube. (2023). ultraviolet detection methods for TLC analysis and HPLC. Available at: [Link]
-
PMC. (2020). A spectroscopic method for monitoring photochemical reactions in the gas phase. Available at: [Link]
-
ResearchGate. (2017). Experimental setup for the photolysis tests. Available at: [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Available at: [Link]
-
Photochemical Reactors Ltd. Safety and Protection. Available at: [Link]
-
University of Rochester. (2022). Photochemistry Reactor Handout. Available at: [Link]
Sources
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Application Note: 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate (BBMNB) in Photoaffinity Labeling and Drug Discovery
Executive Summary
In the landscape of modern drug discovery, identifying the precise molecular targets and binding sites of small-molecule ligands is a critical bottleneck. 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate (BBMNB) serves as a highly specialized, bifunctional chemical intermediate designed to bridge synthetic chemistry and chemical biology. By combining a robust benzophenone-based photophore with a versatile nitrobenzoate synthetic handle, BBMNB enables researchers to construct custom photoaffinity probes. This application note details the mechanistic advantages of BBMNB, provides self-validating synthetic and biological protocols, and establishes a framework for its use in target deconvolution and structural mapping.
Mechanistic Rationale: The Bifunctional Advantage
The architectural design of BBMNB is intentionally modular, catering to the stringent demands of photoaffinity labeling (PAL) in complex biological matrices.
The Benzophenone Photophore (4-Benzoylbenzyl Moiety)
The 4-benzoylbenzyl group is a premier photoactivatable moiety [1]. Unlike aryl azides or diazirines, benzophenones are exceptionally stable under ambient light, allowing for standard laboratory handling without premature degradation. Upon irradiation at ~350 nm, the benzophenone carbonyl is excited to a triplet diradical state. This diradical preferentially abstracts a hydrogen atom from the C-H bonds of adjacent amino acid residues within a protein binding pocket, followed by rapid radical recombination to form a stable, covalent C-C cross-link [2].
Causality in Design: The excitation wavelength of ~350 nm is a critical feature. Because most proteins and nucleic acids absorb strongly below 300 nm, utilizing a 350 nm light source prevents off-target UV-induced phototoxicity and structural denaturation of the target protein during the labeling process [3].
The Synthetic Handle (2-Methyl-3-nitrobenzoate Moiety)
The 2-methyl-3-nitrobenzoate ester provides a dual-purpose synthetic anchor. The nitro group acts as a masked amine. Once chemoselectively reduced, it yields an aniline derivative that can be readily coupled to a pharmacophore via standard amide bond-forming reactions (e.g., HATU/DIPEA). Alternatively, the ester linkage can be hydrolyzed if the researcher wishes to utilize the 4-benzoylbenzyl alcohol directly. The adjacent methyl group provides steric shielding, which can modulate the hydrolysis rate of the ester in biological media, ensuring the probe remains intact during prolonged incubation periods.
Comparative Photophore Data
To justify the selection of BBMNB over other photoactivatable intermediates, the following table summarizes the physicochemical and reactive properties of common photophores used in drug development.
| Feature | Benzophenone (BBMNB) | Aryl Azide | Aryl Diazirine |
| Activation Wavelength | ~350 nm | 250–300 nm | ~350 nm |
| Reactive Intermediate | Triplet Diradical | Nitrene | Carbene |
| Stability in Ambient Light | High | Low | Moderate |
| Reactivity with Water | Low (Prefers C-H bonds) | High (Quenched easily) | Moderate |
| Cross-linking Efficiency | Moderate to High | Low to Moderate | High |
| Steric Bulk | Large (Requires larger pockets) | Small | Small |
Table 1: Comparative analysis of photoaffinity labeling groups. BBMNB excels in stability and aqueous compatibility, making it ideal for mapping hydrophobic binding pockets.
Experimental Workflows and Protocols
Workflow Diagram
The following diagram illustrates the logical progression from the raw BBMNB intermediate to a fully executed photoaffinity cross-linking assay.
BBMNB synthetic workflow and photoaffinity cross-linking mechanism.
Protocol 1: Chemoselective Reduction of BBMNB
To utilize BBMNB, the nitro group must first be reduced to an amine. Standard catalytic hydrogenation (Pd/C, H₂) must be avoided , as it risks reducing the critical benzophenone carbonyl into a secondary alcohol, destroying its photoactivatable properties. Instead, a chemoselective reduction using Tin(II) chloride (SnCl₂) is employed.
Reagents:
-
BBMNB (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Absolute Ethanol
-
Saturated NaHCO₃ solution
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Dissolution: Dissolve BBMNB in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Add SnCl₂·2H₂O (5.0 eq) to the solution. Rationale: SnCl₂ selectively reduces aromatic nitro groups via electron transfer without affecting diaryl ketones.
-
Reaction: Heat the mixture to 70°C and reflux for 2–3 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The starting material spot will disappear, replaced by a lower-Rf spot (the amine).
-
Quenching: Cool the reaction to room temperature. Pour the mixture into a beaker containing crushed ice and slowly add saturated NaHCO₃ until the pH reaches 7–8. Caution: Vigorous CO₂ evolution will occur. This step precipitates tin salts as insoluble hydroxides, preventing them from chelating the newly formed amine.
-
Extraction: Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Analyze the crude product via LC-MS. The expected mass should reflect the loss of two oxygen atoms and the addition of two protons (-30 Da from the nitro precursor). The resulting aniline is now ready for amide coupling with a carboxylic acid-containing pharmacophore.
Protocol 2: Photoaffinity Cross-Linking Assay
Once the BBMNB-derived probe is synthesized, it is utilized in biological assays to covalently capture target proteins.
Reagents & Equipment:
-
BBMNB-Pharmacophore Probe (10 mM stock in DMSO)
-
Target Protein (Recombinant) or Cell Lysate (1–5 mg/mL)
-
Binding Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
UV Crosslinker (equipped with 350–365 nm bulbs, e.g., Stratalinker)
Step-by-Step Methodology:
-
Incubation: Dilute the target protein in Binding Buffer. Add the BBMNB probe to a final concentration of 1–10 µM. Ensure the final DMSO concentration does not exceed 1% to prevent protein denaturation.
-
Equilibration: Incubate the mixture in the dark at 4°C for 30–60 minutes. Rationale: Conducting this step at 4°C minimizes non-specific hydrophobic interactions and reduces protease activity in lysates, allowing the probe to reach thermodynamic equilibrium within the specific binding pocket.
-
Preparation for Irradiation: Transfer the samples to a shallow 96-well plate or open microcentrifuge tubes placed on a bed of crushed ice. Rationale: UV irradiation generates heat. The ice bath prevents thermal denaturation of the protein during the cross-linking phase.
-
UV Irradiation: Place the samples in the UV crosslinker. Irradiate at 350 nm for 15–30 minutes. Rationale: The 350 nm wavelength specifically excites the benzophenone to the triplet diradical state while avoiding the 280 nm absorption peak of aromatic amino acids (Trp, Tyr, Phe), preserving protein integrity.
-
Quenching & Validation: Remove samples from the UV source. Add standard Laemmli sample buffer (containing DTT or β-mercaptoethanol) and boil for 5 minutes.
-
Analysis: Resolve the cross-linked complexes via SDS-PAGE. The covalent attachment of the probe will result in a molecular weight shift or allow for detection via downstream Western blotting (if the probe contains a secondary reporter tag like biotin) or in-gel fluorescence.
References
-
Husain, S. S., Nirthanan, S., Rüsch, D., Solt, K., Cheng, Q., Li, G.-D., Arevalo, E., Olsen, R. W., Raines, D. E., Forman, S. A., Cohen, J. B., & Miller, K. W. (2006). "Synthesis of Trifluoromethylaryl Diazirine and Benzophenone Derivatives of Etomidate that Are Potent General Anesthetics and Effective Photolabels for Probing Sites on Ligand-Gated Ion Channels." Journal of Medicinal Chemistry, 49(16), 4818–4825.1
-
Qiao, Q., & Pownall, H. J. (2013). "Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling." Chemical Reviews. 2
-
Geurink, P. P., Prely, L. M., van der Marel, G. A., Bischoff, R., & Overkleeft, H. S. (2013). "Recent Advances in Target Characterization and Identification by Photoaffinity Probes." Molecules. 3
Sources
HPLC method development for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
Application Note: De Novo HPLC Method Development and Validation Protocol for 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate
Executive Summary & Analyte Profiling
The compound 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is a highly hydrophobic, synthetically derived aromatic ester. Structurally, it combines a benzophenone moiety (4-benzoylbenzyl) with a nitroaromatic group (2-methyl-3-nitrobenzoate). This unique structural topology presents specific chromatographic challenges:
-
High Lipophilicity (LogP > 4.5): The molecule is practically insoluble in water, necessitating a high-organic sample diluent and a strong elution solvent.
-
Lack of Ionizable Centers: As a neutral ester, the molecule does not undergo protonation or deprotonation in typical pH ranges (pH 2–8). Thus, mobile phase pH does not directly affect its retention factor ( k′ ).
-
Strong UV Chromophores: The highly conjugated π -systems of the benzophenone and nitrobenzoate groups provide intense UV absorbance, making UV-Vis or Photodiode Array (PDA) detection highly sensitive, particularly at 254 nm ( π−π∗ transitions).
This application note details the autonomous development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed to ensure baseline resolution of the active pharmaceutical ingredient (API) from its synthetic precursors and hydrolytic degradants.
Method Development Strategy: The Causality of Choices
To build a self-validating and robust analytical procedure, every parameter must be selected based on the physicochemical reality of the analyte.
Stationary Phase Selection: While a standard C18 column is the universal starting point, the presence of three aromatic rings in this molecule makes a Phenyl-Hexyl stationary phase an excellent alternative. Phenyl-Hexyl columns provide orthogonal selectivity via π−π interactions with the analyte's benzophenone and nitroaromatic rings. However, to ensure maximum global reproducibility and adherence to standard [1], a high-carbon-load, end-capped C18 column (150 mm × 4.6 mm, 3 µm) was selected as the primary phase. End-capping is critical here; residual silanols on un-capped silica can cause secondary dipole interactions with the polar nitro group, leading to peak tailing.
Mobile Phase & Additives: Because the ester is neutral, buffering the mobile phase to control analyte ionization is unnecessary. However, we employ 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. Why? TFA lowers the pH to ~2.0, which fully protonates any residual silanols on the stationary phase, effectively shutting down secondary ion-exchange interactions and ensuring crisp, symmetrical peaks. Acetonitrile (ACN) is chosen over Methanol as the organic modifier because its lower viscosity reduces system backpressure and its aprotic nature provides superior elution strength for rigid, hydrophobic aromatic systems.
Degradation Pathway & Specificity: As an ester, the primary degradation vector is hydrolysis (both acid- and base-catalyzed), which cleaves the molecule into 4-benzoylbenzyl alcohol and 2-methyl-3-nitrobenzoic acid . A stability-indicating method must resolve these fragments from the parent peak.
Fig 1: Primary hydrolytic degradation pathway of the target ester.
Experimental Protocols & Workflows
Reagents and Solutions Preparation
-
Mobile Phase A (MPA): 0.1% TFA in HPLC-grade Water. (Add 1.0 mL of TFA to 1000 mL of water, mix well, and degas).
-
Mobile Phase B (MPB): 0.1% TFA in HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile : Water (80:20, v/v). Note: The high organic content is mandatory to prevent analyte precipitation in the sample vial.
-
Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 5 minutes to dissolve, and make up to volume with diluent.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18, 150 × 4.6 mm, 3 µm (End-capped) | High theoretical plates; prevents peak tailing. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Injection Volume | 10 µL | Minimizes band broadening from the strong sample diluent. |
| Column Temp. | 30 °C | Reduces solvent viscosity and improves mass transfer kinetics. |
| Detection | UV/PDA at 254 nm | Captures π−π∗ transitions of both aromatic systems [2]. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) | Elution Phase |
| 0.0 | 60 | 40 | Initial hold; elutes polar void markers. |
| 2.0 | 60 | 40 | Isocratic stabilization. |
| 12.0 | 10 | 90 | Linear gradient; elutes the highly lipophilic intact ester. |
| 15.0 | 10 | 90 | High-organic wash to clear strongly retained impurities. |
| 15.1 | 60 | 40 | Return to initial conditions. |
| 20.0 | 60 | 40 | Column re-equilibration. |
System Suitability Testing (SST)
A self-validating protocol requires SST prior to sample analysis to ensure the system is "fit for purpose" as per [3]. Inject the Standard Solution (100 µg/mL) six times consecutively.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion |
| Retention Time ( tR ) | ~ 9.5 ± 0.5 minutes |
| Peak Tailing Factor ( Tf ) | ≤ 1.5 |
| Theoretical Plates ( N ) | ≥ 5,000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Method Validation Framework
Validation must be executed in strict accordance with ICH Q2(R2) parameters for a quantitative assay.
Fig 2: Core ICH Q2(R2) validation parameters for quantitative HPLC assays.
Specificity & Forced Degradation
Procedure: Subject the API to 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H₂O₂ (oxidative), thermal (105 °C), and photolytic (UV/Vis) stress for 24 hours. Neutralize and dilute to 100 µg/mL. Evaluation: Utilize PDA peak purity analysis. The purity angle must be less than the purity threshold for the 4-benzoylbenzyl 2-methyl-3-nitrobenzoate peak. The resolution ( Rs ) between the intact ester and its closest degradant (likely 4-benzoylbenzyl alcohol) must be ≥ 2.0.
Linearity and Range
Procedure: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration (50 µg/mL to 150 µg/mL). Evaluation: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥ 0.999. The y-intercept should be ≤ 2.0% of the 100% level response.
Accuracy (Recovery)
Procedure: Prepare synthetic mixtures of the sample matrix spiked with known quantities of the API at 80%, 100%, and 120% levels (n=3 preparations per level). Evaluation: Calculate the percentage recovery. Acceptable limits are 98.0% – 102.0% for drug substance assay.
Robustness
Procedure: Deliberately alter critical chromatographic parameters to test method resilience. Adjust flow rate ( ± 0.1 mL/min), column temperature ( ± 5 °C), and mobile phase organic composition ( ± 2% absolute). Evaluation: System suitability criteria (Table 3) must be met under all perturbed conditions, proving the method is suitable for routine quality control environments.
References
-
USP <621> Chromatography. United States Pharmacopeia–National Formulary. Available at:[Link]
-
Sustainable organophosphorus-catalysed Staudinger reduction (Characterization of 4-benzoylbenzyl derivatives). Green Chemistry, Royal Society of Chemistry. Available at:[Link]
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency / International Council for Harmonisation. Available at:[Link]
Derivatization Strategies for 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate: A Versatile Scaffold for Photoaffinity Probes and Pharmacophore Development
Application Note & Methodological Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals
Mechanistic Rationale & Chemical Space
The compound 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is a highly modular, bifunctional scaffold designed for advanced drug discovery and chemical biology applications. It integrates two distinct functional domains:
-
The 2-methyl-3-nitrobenzoate core: A widely utilized building block in pharmaceutical development that provides a handle for structural diversification[1].
-
The 4-benzoylbenzyl ester: A robust photoaffinity label precursor. Benzophenones are premier tools for mapping protein-ligand interactions and peptide stapling[2].
To fully exploit this scaffold, researchers must navigate its derivatization without compromising the sensitive ester linkage connecting the two domains.
Causality in Reagent Selection
Why Fe/NH₄Cl for Nitro Reduction? Transforming the nitro group into an amine is the critical first step in building out the pharmacophore (e.g., converting the amine into amides, ureas, or sulfonamides). Traditional reduction methods using Iron/HCl or Tin(II) Chloride (SnCl₂) are highly acidic and risk hydrolyzing the central ester bond.
By employing Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol, the reduction proceeds via a mild single-electron transfer (SET) mechanism[3]. This chemoselective protocol preserves the ester linkage, avoids over-reduction, and generates environmentally benign iron sludge that is easily removed via filtration, making it superior to zinc or tin-mediated pathways[4].
Why Benzophenone for Photo-Crosslinking? Unlike diazirines or phenylazides, which require high-energy UV light (<300 nm) that can denature target proteins, benzophenones are excited by mild UV irradiation (~365 nm)[5]. Upon excitation, the benzophenone enters a singlet state before undergoing intersystem crossing (ISC) to a reactive triplet diradical. Crucially, if no target C-H bond is in proximity, the excited state reversibly relaxes to the ground state without reacting with aqueous solvent, dramatically reducing non-specific background labeling[5].
Experimental Workflows & Logical Relationships
The following diagrams illustrate the divergent synthetic pathways available for this scaffold and the underlying photochemical mechanism of the benzophenone moiety.
Fig 1: Divergent derivatization workflow for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate.
Fig 2: Photochemical mechanism of benzophenone activation and reversible target cross-linking.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, each protocol below is designed as a "self-validating system," incorporating built-in analytical checkpoints to confirm reaction success before proceeding to the next step.
Protocol A: Chemoselective Nitro Reduction (Fe/NH₄Cl)
This protocol reduces the 3-nitro group to a 3-amino group while preserving the ester and benzophenone moieties[3],[6].
Materials:
-
4-benzoylbenzyl 2-methyl-3-nitrobenzoate (1.0 eq)
-
Iron powder (~325 mesh, 5.0 eq)
-
Ammonium chloride (NH₄Cl, 4.0 eq)
-
Ethanol / Deionized Water (4:1 v/v)
Step-by-Step Methodology:
-
Initialization: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (1.0 eq) in the Ethanol/Water mixture.
-
Activation: Add NH₄Cl (4.0 eq) and stir for 5 minutes at room temperature to ensure complete dissolution of the salt.
-
Reduction: Add the Iron powder (5.0 eq) in a single portion. Caution: The initial reaction can be mildly exothermic.
-
Thermal Cycling: Heat the reaction mixture to 80 °C (reflux) with vigorous stirring.
-
Self-Validation Checkpoint (TLC): After 2 hours, sample the reaction. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, higher Rf ) must cleanly convert to a highly polar spot (lower Rf ) that stains positive with Ninhydrin, confirming the presence of the primary amine.
-
Workup & Purification: Cool the mixture to room temperature. Filter the black iron sludge through a tightly packed pad of Celite®. Wash the filter cake thoroughly with Ethyl Acetate (3 × 20 mL) to ensure full product recovery[6].
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the 3-amino derivative.
Protocol B: Photoaffinity Cross-linking Assay
This protocol utilizes the benzophenone moiety to covalently capture a target protein[2].
Materials:
-
Derivatized probe (e.g., 10 µM final concentration)
-
Purified target protein (e.g., MDM2, 1 µM final concentration)
-
UV Crosslinker (365 nm lamps)
Step-by-Step Methodology:
-
Incubation: Incubate the target protein with the derivatized probe in a physiological buffer (e.g., PBS, pH 7.4) for 30 minutes at 4 °C to allow equilibrium binding.
-
Self-Validation Checkpoint (Control): Prepare a parallel control sample containing the protein, the probe, and a 100-fold molar excess of a known, non-photoreactive competitive ligand. This validates that cross-linking is specific to the binding pocket and not a result of random collisions.
-
Irradiation: Transfer the samples to a 96-well plate (on ice to prevent thermal degradation). Irradiate at 365 nm for 30–45 minutes at a distance of ~5 cm from the light source.
-
Analysis: Quench the reaction with SDS loading buffer. Resolve the samples via SDS-PAGE. Specific cross-linking is confirmed by the presence of a shifted molecular weight band or fluorescent signal in the experimental lane, and its absence in the competitive control lane.
Quantitative Data Summary
The table below summarizes the expected reaction metrics and analytical validation parameters for the primary derivatization pathways of the scaffold.
| Derivatization Pathway | Reagents & Conditions | Target Moiety Modified | Expected Yield | Key Analytical Validation Marker |
| Nitro Reduction | Fe (5 eq), NH₄Cl (4 eq), EtOH/H₂O (4:1), 80 °C, 2 h | 3-Nitro → 3-Amino | 88 - 94% | ¹H NMR: Appearance of broad singlet at ~3.5-4.0 ppm (-NH₂). TLC: Ninhydrin positive. |
| Benzylic Bromination | NBS (1.1 eq), AIBN (0.1 eq), CCl₄, 80 °C, 4 h | 2-Methyl → 2-Bromomethyl | 65 - 75% | ¹H NMR: Shift of methyl singlet (~2.5 ppm) to benzylic methylene (~4.5 ppm). |
| Photo-Crosslinking | Target Protein, UV 365 nm, PBS (pH 7.4), 4 °C, 45 min | Benzophenone → C-H Adduct | 15 - 30%* | SDS-PAGE: Covalent adduct formation; confirmed via competitive inhibition control. |
*Note: Photochemical cross-linking yields are inherently sub-stoichiometric due to the reversible relaxation of the triplet state and geometric constraints within the binding pocket.
References
-
Olsen, L. B., et al. (2016). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. ChemBioChem / PubMed. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Kilogram-Scale Synthesis of 4-Benzoylbenzyl 2-Methyl-3-nitrobenzoate via Phase-Transfer Catalysis
Strategic Route Selection & Process Chemistry Rationale
The synthesis of highly functionalized esters, such as 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, presents unique challenges during scale-up. This molecule combines a photo-crosslinkable benzophenone moiety with a reducible nitroaromatic system, making it a highly valuable intermediate for advanced drug delivery systems and functionalized indoles or lenalidomide analogs[1].
Historically, the esterification of 2-methyl-3-nitrobenzoic acid relies on its conversion to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with 4-benzoylbenzyl alcohol. However, at the kilogram scale, this route is fundamentally flawed: it generates highly corrosive HCl and SO₂ gases, requires strict anhydrous conditions, and often results in dark, impure reaction mixtures due to the sensitivity of the nitro group.
To establish a scalable, self-validating, and environmentally benign process, we deployed Phase-Transfer Catalysis (PTC) . By reacting 2-methyl-3-nitrobenzoic acid directly with 4-(bromomethyl)benzophenone (4-benzoylbenzyl bromide)[2] in a biphasic system, we bypass acyl chloride intermediates entirely.
Mechanistic Causality in PTC Design
In a liquid-liquid PTC system, the reaction rate is dictated by the transfer of the carboxylate anion into the organic phase. We selected Tetrabutylammonium bromide (TBAB) as the catalyst. The structural efficacy of a quaternary ammonium salt is defined by its "C#" (total number of carbon atoms). TBAB possesses a C# of 16 (4 chains × 4 carbons). As the C# increases to the 16–32 range, the organophilicity of the catalyst increases, effectively concentrating the active quat-carboxylate ion pair in the organic phase where the rate-determining SN2 alkylation occurs[3]. This extraction mechanism is highly efficient for esterification, allowing the use of mild inorganic bases and benign solvents like toluene instead of difficult-to-remove dipolar aprotic solvents (e.g., DMF or DMSO)[4].
Reaction Workflow & Mechanistic Visualization
The following diagram illustrates the biphasic extraction mechanism. The inorganic base deprotonates the acid in the aqueous phase. The TBAB catalyst ( Q+ ) exchanges its bromide counterion for the carboxylate, shuttling the lipophilic ion pair into the toluene phase where it reacts with 4-benzoylbenzyl bromide.
Figure 1: Biphasic Phase-Transfer Catalysis (PTC) mechanism for esterification.
Quantitative Process Optimization
Prior to the 1-kg scale-up, process parameters were rigorously evaluated to ensure a self-validating system where maximum conversion is achieved without ester hydrolysis. Toluene was selected over MTBE due to its higher boiling point, which accelerates the SN2 displacement. Potassium carbonate ( K2CO3 ) was chosen over NaOH to prevent base-catalyzed hydrolysis of the newly formed ester product.
| Solvent System | Base (1.5 eq) | Catalyst (mol%) | Temp (°C) | Time (h) | IPC Conversion (%) | Isolated Yield (%) | Purity (HPLC) |
| DMF (Monophasic) | K2CO3 | None | 60 | 12 | 98.5 | 82.0* | 96.5% |
| Toluene / H2O | NaOH | TBAB (5%) | 80 | 6 | 99.0 | 85.4** | 97.2% |
| Toluene / H2O | NaHCO3 | TBAB (5%) | 85 | 18 | 85.0 | 78.1 | 99.0% |
| Toluene / H2O | K2CO3 | TBAB (5%) | 85 | 5 | >99.5 | 94.6 | 99.8% |
*Yield loss due to difficult aqueous workup and emulsion formation in DMF. **Yield loss attributed to partial hydrolysis of the product by strong hydroxide base.
Standard Operating Procedure: 1-Kilogram Scale
This protocol is designed as a self-validating system. In-Process Controls (IPC) dictate the progression of steps, ensuring that mass transfer limitations do not result in incomplete reactions.
Materials & Reagents
-
2-Methyl-3-nitrobenzoic acid: 1.00 kg (5.52 mol, 1.00 eq)
-
4-(Bromomethyl)benzophenone: 1.59 kg (5.79 mol, 1.05 eq)[2]
-
Potassium carbonate ( K2CO3 ): 1.14 kg (8.28 mol, 1.50 eq)
-
Tetrabutylammonium bromide (TBAB): 89.0 g (0.276 mol, 0.05 eq)
-
Toluene: 8.0 L (Reaction & Crystallization)
-
Deionized Water: 6.0 L
-
n-Heptane: 4.0 L (Anti-solvent)
Step-by-Step Execution
-
Aqueous Phase Preparation: Charge a 20 L jacketed glass reactor with 3.0 L of deionized water. Begin agitation at 150 rpm. Slowly add 1.14 kg of K2CO3 . Stir until complete dissolution is achieved (mild exothermic dissolution).
-
Substrate Charging: Add 1.00 kg of 2-methyl-3-nitrobenzoic acid to the aqueous solution. Stir for 30 minutes at 25 °C. Causality check: The suspension will transition to a clear or slightly hazy solution as the water-soluble potassium 2-methyl-3-nitrobenzoate salt is formed.
-
Organic Phase & Catalyst Addition: Charge 5.0 L of Toluene to the reactor, followed by 89.0 g of TBAB.
-
Alkylating Agent Addition: Add 1.59 kg of 4-(bromomethyl)benzophenone. Increase agitation to 300 rpm to ensure a high interfacial surface area between the two phases.
-
Heating & Reaction: Ramp the reactor jacket temperature to achieve an internal temperature of 85 °C. Maintain vigorous stirring for 5 hours.
-
In-Process Control (IPC): Stop agitation, allow phases to separate for 5 minutes, and sample the upper organic layer. Analyze via HPLC (254 nm). Validation threshold: The reaction is deemed complete when residual 4-(bromomethyl)benzophenone is <1.0% and 2-methyl-3-nitrobenzoic acid is undetectable in the organic phase.
-
Phase Separation & Washing: Cool the reactor to 50 °C. Stop agitation and allow 30 minutes for phase settling. Drain the lower aqueous phase (contains KBr and unreacted potassium carboxylate). Wash the retained organic phase with warm deionized water (2 × 1.5 L) to remove residual TBAB catalyst and inorganic salts.
-
Crystallization: Transfer the toluene solution to a clean reactor. Distill under reduced pressure (approx. 150 mbar, 50 °C) to remove 3.0 L of toluene, concentrating the mixture. Break the vacuum with nitrogen and heat to 70 °C to ensure full dissolution.
-
Anti-Solvent Addition: Slowly charge 4.0 L of n-Heptane over 1 hour while maintaining the temperature at 70 °C. Seed crystals may be added at this stage.
-
Isolation: Cool the slurry linearly to 5 °C over 4 hours. Filter the crystalline solid via a Nutsche filter. Wash the filter cake with cold n-Heptane (1.0 L). Dry under vacuum at 45 °C to constant weight.
Safety and EHS (Environment, Health, and Safety)
-
Hazard Mitigation: 4-(Bromomethyl)benzophenone is a known lachrymator and skin/eye irritant (GHS H315, H319, H335)[2]. All solid handling must be performed under local exhaust ventilation (LEV) or within a containment isolator.
-
Thermal Hazards: Nitroaromatics possess high-energy decomposition profiles. Differential Scanning Calorimetry (DSC) should be performed on the isolated ester prior to drying to confirm the onset temperature of decomposition ( Tonset ) is well above the 45 °C drying temperature.
-
Green Chemistry Metrics: By utilizing PTC, the process eliminates the use of halogenated solvents (e.g., DCM) and toxic reagents (thionyl chloride), drastically improving the Process Mass Intensity (PMI) and avoiding the generation of stoichiometric acidic gas waste[1].
References
-
Environmentally Benign Synthesis of Anticancer Drug Lenalidomide | Organic Process Research & Development ACS Publications[Link]
-
Phase Transfer Catalysis ACS Green Chemistry Institute Pharmaceutical Roundtable (Wordpress)[Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends Biomedical Journal of Scientific & Technical Research (Biomedres)[Link]
-
4-(Bromomethyl)benzophenone | C14H11BrO | CID 122951 PubChem - National Institutes of Health (NIH)[Link]
Sources
improving yield of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate synthesis
Welcome to the Technical Support Center. Synthesizing 4-benzoylbenzyl 2-methyl-3-nitrobenzoate presents a classic challenge in organic chemistry: overcoming severe steric hindrance. The target ester is derived from 2-methyl-3-nitrobenzoic acid, where the ortho-methyl group creates a bulky steric shield around the carboxylic acid moiety. This structural feature severely retards nucleophilic attack at the carbonyl carbon, often derailing standard esterification protocols.
As an Application Scientist, I have structured this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your yield and purity.
Mechanistic Workflow & Route Selection
To synthesize this sterically congested ester, researchers typically choose between two primary pathways: an acyl substitution (Route A) or an SN2 O-alkylation (Route B). Understanding the spatial dynamics of these two routes is critical to solving yield issues.
Fig 1. Mechanistic comparison of Steglich esterification vs. SN2 O-alkylation pathways.
Comparative Data Analysis
Before troubleshooting, review the expected parameters for both routes. Route B is highly recommended for ortho-substituted benzoic acids due to its ability to bypass the hindered acyl center entirely.
| Parameter | Route A: Steglich Esterification | Route B: SN2 O-Alkylation |
| Coupling Partners | 2-methyl-3-nitrobenzoic acid + 4-benzoylbenzyl alcohol | 2-methyl-3-nitrobenzoic acid + 4-benzoylbenzyl bromide |
| Reaction Site | Acyl Carbon (Highly Hindered) | Alkyl Carbon (Unhindered Benzylic) |
| Typical Yield | 35% – 55% | 85% – 95% |
| Major Byproduct | N-acylurea (difficult to separate if DCC is used) | None (Clean conversion, KBr precipitates) |
| Scalability | Poor (Exothermic, byproduct accumulation) | Excellent (Predictable kinetics, simple workup) |
Troubleshooting & FAQs
Q1: Why is my Steglich esterification yield stuck below 40%, and what is the stubborn byproduct I am seeing on TLC? A: When using standard Steglich conditions (such as DCC or EDC with catalytic DMAP), the ortho-methyl group of 2-methyl-3-nitrobenzoic acid creates significant steric hindrance. This slows down the nucleophilic attack of 4-benzoylbenzyl alcohol onto the highly reactive O-acylisourea intermediate. Because the desired intermolecular attack is delayed, the intermediate undergoes a rapid, intramolecular [1,3]-sigmatropic rearrangement to form a thermodynamically stable, unreactive N-acylurea byproduct [1]. Corrective Action: To suppress this rearrangement, keep the reaction strictly at 0°C during the reagent addition phase. Furthermore, use a stoichiometric amount of DMAP rather than a catalytic amount. DMAP acts as a superior, unhindered nucleophile, rapidly attacking the O-acylisourea to form an acylpyridinium intermediate, which is immune to the [1,3]-rearrangement and remains highly reactive toward the alcohol.
Q2: I want to bypass the steric hindrance entirely. Is there a better synthetic route? A: Yes. We strongly recommend switching from an acyl substitution (Route A) to an SN2 O-alkylation (Route B). By reacting 2-methyl-3-nitrobenzoic acid with 4-benzoylbenzyl bromide in the presence of a mild carbonate base (like K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent (DMF), you deprotonate the acid to form a carboxylate anion [2]. The nucleophilic attack then occurs at the unhindered benzylic carbon of the bromide, completely bypassing the steric bulk of the ortho-methyl group. This method routinely delivers quantitative yields and is highly tolerant of complex functional groups [3].
Q3: During the workup of the SN2 alkylation (Route B), I noticed some degradation of my product. How can I prevent this? A: The target ester contains a strongly electron-withdrawing nitro group on the benzoate ring, which makes the ester carbonyl more electrophilic and highly susceptible to basic hydrolysis. If your aqueous workup involves strong bases (e.g., NaOH or prolonged exposure to saturated Na₂CO₃) to remove unreacted acid, you risk hydrolyzing the newly formed ester back into the starting materials. Corrective Action: Quench the reaction by pouring it into ice-cold water. Use a mild 5% NaHCO₃ solution for washing, and perform the extraction rapidly. The self-validating check here is TLC: if you see a re-emergence of the baseline 2-methyl-3-nitrobenzoic acid spot during workup, your wash conditions are too basic.
Validated Experimental Protocols
Protocol A: Optimized Steglich Esterification (If alcohol must be used)
Self-Validating Principle: The use of EDC·HCl (instead of DCC) ensures that any unreacted coupling agent and the corresponding urea byproduct are highly water-soluble, allowing for a self-purifying aqueous workup that prevents column chromatography contamination.
-
Initiation: Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) and 4-benzoylbenzyl alcohol (1.05 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere.
-
Cooling: Cool the mixture to 0°C using an ice-water bath. Crucial Step: Do not skip cooling; ambient temperatures drastically accelerate N-acylurea formation.
-
Activation: Add DMAP (1.0 eq) followed by EDC·HCl (1.2 eq) portion-wise over 15 minutes to prevent localized heating.
-
Propagation: Stir at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the acid spot is consumed (typically 12-16 hours).
-
Workup: Dilute with additional DCM. Wash sequentially with cold 1M HCl (to remove DMAP and EDC-urea), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: SN2 O-Alkylation (Recommended Route)
Self-Validating Principle: The precipitation of KBr salts serves as a reliable visual indicator of reaction progress and successful nucleophilic displacement.
-
Deprotonation: Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) and finely powdered, anhydrous K₂CO₃ (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.3 M). Stir at room temperature for 30 minutes to ensure complete formation of the highly nucleophilic potassium carboxylate salt.
-
Alkylation: Add 4-benzoylbenzyl bromide (1.05 eq) in one single portion.
-
Heating: Heat the mixture to 60°C under nitrogen. A white precipitate (KBr) will begin to form within the first hour.
-
Monitoring: Stir for 4-6 hours. Verify completion via HPLC or TLC (Hexanes/EtOAc 4:1).
-
Workup: Cool the mixture to room temperature and pour it into 5 volumes of ice-cold distilled water to precipitate the product and dissolve the DMF/salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with water (3x) to remove residual DMF, followed by a single brine wash. Dry over Na₂SO₄, filter, and concentrate to yield the pure ester.
References
-
article #3 - an overview of current trend in esters synthesis The Chemist | Journal of the American Institute of Chemists[Link]
-
Cesium carbonate mediated exclusive dialkylation of active methylene compounds SciSpace[Link]
-
Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts Organic Letters - ACS Publications[Link]
Technical Support Center: Purification of 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate .
Due to its unique structural motifs—a highly electrophilic nitrobenzoate ester and a photoactive benzophenone moiety—this intermediate is notoriously difficult to purify using standard laboratory workflows. This guide provides mechanistic troubleshooting, self-validating protocols, and optimized parameters to ensure high-yield recovery.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my product degrade into 4-benzoylbenzyl alcohol and 2-methyl-3-nitrobenzoic acid during silica gel chromatography?
The Causality: The 2-methyl-3-nitrobenzoate ester is highly activated toward hydrolysis. The nitro group at the 3-position exerts a strong electron-withdrawing inductive effect, significantly increasing the partial positive charge on the ester carbonyl carbon. Standard silica gel possesses surface silanol groups (Si-OH) with a pKa of ~4.5–5.5, which act as mild Brønsted acids. When the ester binds to the silica surface, the carbonyl oxygen is protonated, further increasing its electrophilicity and facilitating rapid nucleophilic attack by trace water or alcohol modifiers in the eluent, leading to ester hydrolysis on the silica gel[1].
The Solution: You must neutralize the stationary phase. Pre-treat the silica gel with 1% v/v triethylamine (Et₃N) to cap the acidic silanol sites, or switch to Neutral Alumina (Brockmann Grade III) which lacks these acidic protons.
Q2: I am losing yield during rotary evaporation and noticing a new, highly polar spot on my TLC. What is causing this?
The Causality: The 4-benzoylbenzyl moiety is a potent photosensitizer. Upon absorption of ambient UV light (or prolonged exposure to 254 nm UV lamps during TLC visualization), the benzophenone derivative undergoes rapid intersystem crossing to a reactive triplet diradical state ( n,π∗ )[2]. This highly reactive species abstracts hydrogen atoms from hydrogen-donor solvents (e.g., isopropanol, ethyl acetate) or impurities, initiating radical cascades that lead to the formation of benzopinacols or other degradation products.
The Solution: Handle all solutions in amber glassware. Minimize the use of 254 nm UV light during TLC analysis; rely on chemical stains (e.g., KMnO₄ or phosphomolybdic acid) for visualization instead.
Q3: My purified fractions will not crystallize; they form a thick, viscous oil at the bottom of the flask. How can I induce crystallization?
The Causality: 4-benzoylbenzyl 2-methyl-3-nitrobenzoate possesses significant conformational flexibility due to the rotatable benzyl ester linkage, combined with extreme lipophilicity. During crystallization, if the temperature drops below the glass transition temperature of the solute-solvent mixture before the nucleation of stable crystals occurs, the compound undergoes liquid-liquid phase separation—a phenomenon known as "oiling out."
The Solution: Avoid rapid crash-cooling. Implement a multi-stage gradient cooling system, which has been proven effective for industrial-scale purification of benzophenone derivatives[3]. This controls the supersaturation level, keeping the system in the metastable zone where crystal nucleation is thermodynamically favored over phase separation.
Part 2: Quantitative Data & System Parameters
The following table summarizes the quantitative parameters and expected outcomes when applying different purification environments to this specific chemical architecture.
| Parameter | Standard Silica Gel | Buffered Silica (1% Et₃N) | Neutral Alumina |
| Ester Hydrolysis Rate | High (>40% loss) | Low (<5% loss) | Low (<10% loss) |
| Photodegradation (254 nm) | High (if prolonged) | Moderate | Moderate |
| Nucleation Time (Cryst.) | N/A (Oils out) | ~450 seconds[3] | ~450 seconds[3] |
| Optimal Cooling Gradient | N/A | 60°C → 30°C → 5°C[3] | 60°C → 30°C → 5°C[3] |
Part 3: Self-Validating Experimental Protocols
Protocol A: 2D-TLC Validation (Pre-Column Check)
Trustworthiness Principle: Never commit the bulk crude to a column without proving on-column stability.
-
Spot the crude mixture in the bottom-left corner of a 5x5 cm square silica TLC plate.
-
Develop the plate in the intended solvent system (e.g., 80:20 Hexanes:EtOAc).
-
Remove the plate, dry it completely under a gentle stream of nitrogen (do not use heat).
-
Rotate the plate 90 degrees and develop it a second time in the exact same solvent system.
-
Validation: If the product spot lies perfectly on the diagonal, it is stable. If the product spot falls below the diagonal, it is actively hydrolyzing on the silica surface[1], mandating the use of Protocol B.
Protocol B: Buffered Silica Gel Chromatography
-
Preparation: Prepare a solvent mixture of Hexanes containing 1% v/v Triethylamine (Et₃N). Slurry the silica gel in this buffered solvent to neutralize acidic silanol groups.
-
Equilibration: Pack the column and flush with 3 Column Volumes (CV) of the buffered solvent.
-
Loading: Dissolve the crude 4-benzoylbenzyl 2-methyl-3-nitrobenzoate in a minimum volume of dichloromethane (DCM). Load carefully onto the stationary phase.
-
Elution: Elute using a gradient of Hexanes to 20% EtOAc, ensuring 1% Et₃N is maintained throughout the entire gradient.
-
Isolation: Collect fractions in amber glass vials to prevent UV-induced triplet state excitation of the benzophenone moiety[2].
Protocol C: Gradient Cooling Crystallization
-
Dissolution: Transfer the purified, concentrated oil to an amber Erlenmeyer flask. Dissolve in a minimum amount of hot isopropanol (60°C).
-
Anti-Solvent Addition: Slowly add warm water (anti-solvent) dropwise until a slight, persistent turbidity is observed. Add one drop of isopropanol to clear the solution.
-
Primary Cooling: Transfer the flask to a programmable water bath. Cool the solution from 60°C to 30°C over exactly 2 hours[3].
-
Nucleation: At 30°C, introduce a seed crystal. If unavailable, scratch the inside of the flask with a glass rod. Allow the system to rest for approximately 450 seconds to permit stable nucleation[3].
-
Secondary Cooling: Once crystal growth is visually confirmed, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize thermodynamic yield[3]. Filter cold and wash with ice-cold 10% isopropanol/water.
Part 4: Workflow Visualization
Purification workflow for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate.
References[2] Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdA3S4CNLOJp6BIYHaWwDLUgDEel0IUglRHPmVBIWJYB36Oo5B_w40RBqKT3NSb9ayrqbaPDHsTWVnbGdxpd9kZStbE8tZE8qIPC_DzTdg5dg0JIshaKtTNQZbOUsVBhahlqI=[3] Buy 4-Fluoro-4'-methylbenzophenone | 530-46-1. Smolecule.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnyjIzrCwp8Qq0PbwPP_jiP-UlXrJheDMqKOqVG9V0tQ5JaGno2_E6s4sOnfqz22chTAK2AB01Y--X0XDZHySGvLSmalHH-liEOqHcmdSASZjQfQTz9e-E_qXoIdDL3ae7hcDaoQ==[1] The Modular Synthesis and Functionalization of Cyclic Compounds Using Modern Methods. ProQuest.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3mPdLgxuS0003IVaXMFSWEF5DqDid5dPpb7S3q6LlI7WYOnf-owfrzmeqiGs3zuTqD0SnXD0OzoWBh9hTFT6gDhCqO9cog3b7N1Ni2Vqt7q5JEXl0AiQAuN7oFtouA7DxJCZUoWgYVsD0ppNNfU9cDN6DeEo-s8wg3vHYr_hNUZ6xyXiHY33LMzZer7c-XJPJEoMAKJO4dcjBIKge6vDYReKkcLAbZrA=
Sources
Technical Support Center: Synthesis of 4-Benzoylbenzyl 2-Methyl-3-nitrobenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 4-benzoylbenzyl 2-methyl-3-nitrobenzoate .
This molecule presents a unique dual-challenge:
-
Steric & Electronic Deactivation: The ortho-methyl group on 2-methyl-3-nitrobenzoic acid severely sterically hinders the carboxylic acid, while the meta-nitro group electronically deactivates it[1].
-
Photoreactivity: The 4-benzoylbenzyl alcohol moiety contains a benzophenone photophore, a classic photoaffinity label that generates highly reactive diradicals upon exposure to ambient UV light[2].
Below, you will find field-proven protocols, mechanistic troubleshooting guides, and quantitative data to ensure a self-validating and high-yielding synthesis.
Section 1: Mechanistic Workflows & Experimental Protocols
To overcome the steric hindrance of the 2-methyl group, standard catalytic Steglich esterifications often fail. We recommend two self-validating protocols depending on your laboratory's moisture-control capabilities.
Protocol A: Acid Chloride Route (Recommended for High Yield)
This method forces the reaction by converting the deactivated acid into a highly reactive electrophile.
-
Acyl Chloride Formation: Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere. Add oxalyl chloride (1.5 eq) followed by 1 drop of anhydrous DMF.
-
Self-Validation Check: Immediate gas evolution (CO and CO₂) confirms the Vilsmeier-Haack type activation is occurring. Stir until the suspension becomes a clear solution (confirming complete conversion to 2-methyl-3-nitrobenzoyl chloride).
-
-
Concentration: Remove the solvent and excess oxalyl chloride in vacuo to prevent side reactions. Redissolve the crude acyl chloride in fresh anhydrous DCM.
-
Esterification: In a separate amber flask (to protect the photophore), dissolve 4-benzoylbenzyl alcohol (0.95 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in DCM. Cool to 0 °C.
-
Coupling: Add the acyl chloride solution dropwise.
-
Self-Validation Check: A mild exotherm and a slight color change indicate successful ester bond formation.
-
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash with brine.
Protocol B: Modified Steglich Esterification (Carbodiimide Route)
If oxalyl chloride cannot be used, a modified Steglich approach using stoichiometric nucleophilic catalysis is required[3].
-
Preparation: Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) and 4-benzoylbenzyl alcohol (1.0 eq) in anhydrous DCM in an amber flask.
-
Stoichiometric Catalysis: Add 4-Dimethylaminopyridine (DMAP, 1.2 eq ). Note: Catalytic DMAP will fail here due to steric hindrance.
-
Activation: Cool to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
-
Self-Validation Check: Using EDC·HCl instead of DCC ensures the urea byproduct is water-soluble, allowing it to be completely removed during a 1M HCl aqueous wash, preventing column chromatography streaking[4].
-
-
Reaction: Stir at room temperature in the dark for 16 hours.
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing a massive accumulation of an unknown byproduct with the same mass as my activated intermediate during the Steglich coupling? Causality: You are observing the formation of N-acylurea [1]. In a standard Steglich esterification, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate. Because the ortho-methyl group of your acid sterically blocks the approach of the 4-benzoylbenzyl alcohol, the bimolecular esterification is severely slowed[3]. This kinetic delay allows the O-acylisourea to undergo an irreversible, intramolecular rearrangement into a dead-end N-acylurea byproduct[4]. Solution: You must outcompete the rearrangement. Switch to Protocol A (Acid Chloride), or use stoichiometric DMAP (>1.0 eq) to rapidly trap the O-acylisourea as an acylpyridinium ion, which cannot rearrange and is highly reactive toward the alcohol.
Q2: My reaction mixture turned into an insoluble, high-molecular-weight polymeric mess. What happened? Causality: The 4-benzoylbenzyl group is a potent photoaffinity label[2]. When exposed to ambient fluorescent lighting or sunlight (which emit trace UV radiation around 350-360 nm), the benzophenone moiety excites into a triplet diradical state. This diradical will violently abstract hydrogen atoms from your solvent or starting materials, leading to uncontrolled cross-linking and polymerization. Solution: The entire synthesis, workup, and purification process must be conducted in actinic (amber) glassware or flasks thoroughly wrapped in aluminum foil.
Q3: I am using the Acid Chloride method (Protocol A), but my LC-MS shows mostly unreacted 2-methyl-3-nitrobenzoic acid. Why? Causality: 2-methyl-3-nitrobenzoyl chloride is highly susceptible to hydrolysis. Even trace amounts of moisture in your 4-benzoylbenzyl alcohol, DCM, or DIPEA will rapidly nucleophilically attack the acyl chloride, hydrolyzing it back to the starting carboxylic acid before the alcohol can react. Solution: Rigorously dry the 4-benzoylbenzyl alcohol via azeotropic distillation with toluene prior to use. Ensure DIPEA is freshly distilled over calcium hydride (CaH₂) and use strictly anhydrous solvents.
Q4: How do I separate the desired ester from the symmetric anhydride byproduct? Causality: Symmetric anhydrides form when unreacted 2-methyl-3-nitrobenzoate attacks the activated intermediate (either the acyl chloride or the acylpyridinium ion). Solution: Do not attempt to separate them via chromatography. Instead, add a mild, water-soluble nucleophile like N,N-dimethylethylenediamine (0.2 eq) to the reaction mixture 30 minutes before quenching. This will selectively cleave the anhydride into a highly polar amide that washes out entirely into the aqueous layer during the standard acidic workup.
Section 3: Quantitative Data
The following table summarizes the expected outcomes and side-product profiles based on the chosen synthetic strategy.
| Coupling Strategy | Reagents Used | Typical Yield | Major Side Product | Reaction Time | Notes |
| Standard Steglich | DCC, Cat. DMAP (0.1 eq) | < 20% | N-Acylurea, DCU | 24 h | Not recommended due to steric hindrance. |
| Modified Steglich | EDC·HCl, Stoich. DMAP (1.2 eq) | 65 - 75% | Symmetric Anhydride | 16 h | Water-soluble urea byproduct simplifies workup. |
| Acid Chloride | Oxalyl Chloride, DIPEA | 85 - 95% | Hydrolyzed Acid | 4 h | Requires rigorous exclusion of moisture. |
| Mixed Anhydride | Isobutyl chloroformate, NMM | 40 - 50% | Isobutyl ester | 12 h | Poor regioselectivity during alcohol attack. |
Section 4: Visualizations
Mechanistic Divergence in Steglich Esterification
The diagram below illustrates the kinetic competition between successful esterification and the dead-end N-acylurea rearrangement caused by steric hindrance.
Caption: Reaction pathway showing how steric hindrance drives the intermediate toward N-acylurea.
Troubleshooting Decision Tree
Use this logical workflow to diagnose and resolve low yields during the synthesis.
Caption: Diagnostic decision tree for resolving low yields in 4-benzoylbenzyl esterification.
References
-
Husain, S. S., et al. "Synthesis of trifluoromethylaryl diazirine and benzophenone derivatives of etomidate that are potent general anesthetics and effective photolabels for probing sites on ligand-gated ion channels." Journal of Medicinal Chemistry, PubMed Central (NIH). Available at: [Link][2]
-
ResearchGate Community. "A typical DCC + DMAP mediated Steglich esterification." ResearchGate. Available at:[Link][4]
-
iGEM Munich. "Linkerchemistry: Mechanism of the DCC-mediated coupling." iGEM 2016. Available at: [Link][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of trifluoromethylaryl diazirine and benzophenone derivatives of etomidate that are potent general anesthetics and effective photolabels for probing sites on ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
Introduction
Welcome to the technical support guide for the crystallization of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges during the purification of this molecule.
Crystallization is a critical purification step that leverages differences in solubility to isolate a target compound from impurities.[1] For a complex molecule like 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, which possesses multiple functional groups (a benzophenone core, a nitro group, and an ester linkage), achieving high-quality crystals can be challenging. Common issues include failure to crystallize, formation of oils ("oiling out"), and poor crystal morphology.[2][3]
This guide is structured in a question-and-answer format to directly address the specific problems you may face in the lab. We will explore the causality behind these issues and provide field-proven, step-by-step solutions to overcome them.
Note on the Molecule: As 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is a novel or highly specific compound, publicly available data is scarce. The guidance provided herein is based on established principles of crystallization and expert analysis of its constituent chemical moieties: benzophenones, which are known for their complex crystallization behavior, and nitrobenzoate esters.[4][5]
Quick Reference: Predicted Physicochemical Properties
Understanding the properties of your compound is the first step in troubleshooting. The properties of the constituent fragments of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate are summarized below to guide experimental design.
| Property | 2-methyl-3-nitrobenzoic acid Fragment | 4-benzoylbenzyl alcohol Fragment | Predicted Impact on Crystallization |
| Appearance | Fine needles or light beige powder[6] | Colorless to pale yellow solid[7] | The final compound is expected to be a solid at room temperature. |
| Melting Point | 182-184 °C[8] | 86-87 °C[9] | The final ester will have its own distinct melting point, but a lower-than-expected melting point can indicate impurities, which may lead to oiling out.[2] |
| Solubility | Insoluble in water[10] | Limited solubility in water; soluble in organic solvents like ethanol and ether.[7] | The compound is expected to be poorly soluble in water and non-polar solvents like hexane, and more soluble in polar organic solvents like ethyl acetate, acetone, or alcohols. |
Frequently Asked Questions & Troubleshooting Guide
Category 1: Failure to Induce Crystallization
Q1: I've cooled my solution, but no crystals have formed. What's wrong?
This is a common issue that typically points to one of two problems: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation (the formation of initial crystal seeds).[11]
Causality & Solutions:
-
Insufficient Supersaturation (Too Much Solvent): This is the most frequent cause of crystallization failure.[2] If the concentration of your compound is below its saturation point at the cold temperature, it will simply remain dissolved.
-
Solution: Re-heat the solution and evaporate a portion of the solvent (e.g., 25-50% of the volume) to increase the concentration. Allow it to cool again slowly. You can test if this is the issue by dipping a glass rod into the solution; if a large residue forms upon solvent evaporation, the solution contains a significant amount of dissolved compound.[2]
-
-
Kinetic Barrier to Nucleation: Supersaturated solutions can be surprisingly stable if there are no nucleation sites for crystals to begin growing.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide high-energy sites that can initiate nucleation.[11]
-
Solution 2: Seeding: If you have a small crystal of pure 4-benzoylbenzyl 2-methyl-3-nitrobenzoate (from a previous batch or a crude sample), add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[12]
-
Solution 3: Lower Temperature: Cool the solution further using an ice bath or a salt-ice bath to decrease solubility and promote nucleation.[11]
-
Category 2: "Oiling Out" - Formation of a Liquid Instead of Crystals
Q2: My compound separated as an oily liquid instead of solid crystals. What is "oiling out" and how do I prevent it?
"Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its own melting point, or when supersaturation is so high that a liquid-liquid phase separation is kinetically favored over solid crystal formation.[2][13] The resulting oil is often a supercooled liquid that can trap impurities effectively, making this a significant problem for purification.[13]
Causality & Solutions:
-
High Supersaturation / Rapid Cooling: Cooling the solution too quickly is a primary cause of oiling out.[3] The system is driven to a state of high supersaturation where the molecules don't have time to align into an ordered crystal lattice.
-
Solution: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent.[2] Then, slow down the cooling rate significantly. Insulate the flask by wrapping it in glass wool or placing it in a large beaker of warm water and allowing it to cool to room temperature over several hours before moving it to a colder environment.
-
-
Inappropriate Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your compound (or the melting point of your compound when depressed by impurities).
-
Solution: Choose a solvent with a lower boiling point. A general rule of thumb is that the solvent's boiling point should be at least 10 °C below the melting point of the compound being crystallized.[14]
-
-
Presence of Impurities: Impurities can significantly lower the melting point of your compound, increasing the likelihood of it oiling out from a hot solution.
-
Solution: If possible, purify the crude material using another technique, such as column chromatography, before attempting recrystallization. Alternatively, adding a small amount of activated charcoal to the hot solution can sometimes remove colored or polar impurities (this requires a subsequent hot filtration step).[14]
-
-
High Initial Concentration: An overly concentrated solution can lead to oiling out even with slow cooling.
-
Solution: Re-heat to dissolve the oil, add more solvent (10-25% more volume), and re-cool slowly.[2]
-
Troubleshooting Flowchart for Oiling Out
Caption: Decision-making workflow for addressing oiling out.
Category 3: Poor Crystal Quality or Low Yield
Q3: My compound crystallized, but the yield is very low. How can I improve it?
A low yield suggests that a significant amount of your product remained in the mother liquor after filtration.[2]
Causality & Solutions:
-
Using Too Much Solvent: Dissolving the crude product in a large excess of hot solvent is the most common reason for poor recovery.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your compound.[15] If you have already filtered your crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
-
-
Premature Crystallization: If crystals form too early during a hot filtration to remove insoluble impurities, significant product loss can occur.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration process. It can also be helpful to add a small excess of solvent (~5%) before filtration, which can then be boiled off before cooling.[14]
-
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.
-
Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the solid from the solution.
-
Q4: How do I select the best solvent system? I'm not sure where to start.
The ideal crystallization solvent is one in which your compound is highly soluble when hot, but poorly soluble when cold. Impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[16]
Solution: A Systematic Approach
A single solvent is often the easiest option.[17] However, for complex molecules, a mixed-solvent (or solvent/anti-solvent) system is often required.[18] This involves a "good" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible with each other.[18]
Workflow for Solvent System Selection
Caption: Workflow for selecting a single or mixed solvent system.
Recommended Solvents to Screen
Based on the structure of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, here are some recommended single and mixed solvent systems to investigate:
| Solvent System Type | "Good" Solvents (Soluble) | "Poor" Solvents (Insoluble / Anti-Solvent) | Rationale & Comments |
| Single Solvents | Ethanol, Isopropanol, Ethyl Acetate, Acetone, Dichloromethane | N/A | Start with these. Ethanol is often a good choice for moderately polar compounds.[19] |
| Mixed Solvents | Ethanol, Ethyl Acetate, Dichloromethane | Water, Hexane, Heptane | Common pairs include Ethanol/Water and Ethyl Acetate/Hexane.[14] Add the poor solvent to the hot solution of the good solvent until turbidity (cloudiness) appears, then add a drop of the good solvent to clarify before cooling.[18] |
Key Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
-
Dissolution: Place the crude 4-benzoylbenzyl 2-methyl-3-nitrobenzoate in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess.[15]
-
(Optional) Decolorization: If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
(Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[14]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or in the air until the solvent has completely evaporated.
Protocol 2: Recrystallization from a Mixed-Solvent System
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).[18]
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid).[20] This indicates the solution is now saturated.
-
Clarification: Add one or two drops of the hot "good" solvent back into the solution until it just becomes clear again.[18]
-
Crystallization & Isolation: Follow steps 5-9 from the single-solvent protocol above.
References
-
Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). 4. Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-3-nitrobenzoic acid. PubChem. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]
-
University of Tokyo. (n.d.). Recrystallization method. Retrieved from [Link]
-
Mohrig, J. R., et al. (2020). Chem355 Labbook-2020. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]
-
Journal of Chemical Education. (2002). Inducing Crystallization by Nucleation. ChemEd X. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
StackExchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
StackExchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Retrieved from [Link]
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- 5. echemi.com [echemi.com]
- 6. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 836-43-1: 4-Benzyloxybenzyl alcohol | CymitQuimica [cymitquimica.com]
- 8. 2-Methyl-3-nitrobenzoic acid | 1975-50-4 [chemicalbook.com]
- 9. 4-ベンジルオキシベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-METHYL-3-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemedx.org [chemedx.org]
- 13. mt.com [mt.com]
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- 20. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
Technical Support Center: Degradation Pathways of 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate
Welcome to the Technical Support Center for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate (4-BBMNB) . This bifunctional compound integrates a highly photoreactive benzophenone moiety with a chemically and enzymatically reducible nitroaromatic ester. Because of its dual reactivity, researchers often encounter unintended degradation during synthesis, storage, or assay development.
This guide provides field-proven troubleshooting, mechanistic FAQs, and self-validating protocols to help you control and monitor the degradation of 4-BBMNB.
Section 1: Photochemical Degradation (Benzophenone Moiety)
Context: The 4-benzoylbenzyl group acts as a classic photoinitiator. Upon UV excitation, the benzophenone core undergoes an n→π∗ transition, populating a highly reactive triplet state ( T1 ). This state rapidly abstracts hydrogen atoms from the surrounding matrix or solvent, forming ketyl radicals that initiate ester cleavage or cross-linking[1].
FAQ 1.1: Why is my 4-BBMNB degrading in ambient laboratory light?
Answer: Benzophenone derivatives are exquisitely sensitive to UVA light. Ambient fluorescent or LED laboratory lighting emits sufficient photons to trigger the initial singlet excitation ( S1 ), which rapidly undergoes intersystem crossing to the reactive triplet state ( T1 )[2]. Once in the T1 state, the molecule abstracts hydrogen from available donors, initiating irreversible degradation[3]. Troubleshooting:
-
Causality: The degradation is photon-limited but highly efficient in protic environments.
-
Action: Always handle 4-BBMNB in amber glassware or under filtered red-light conditions. Store stock solutions in the dark at -20°C.
FAQ 1.2: How does solvent choice affect the photodegradation rate?
Answer: The rate of hydrogen abstraction by the excited triplet benzophenone is strictly dictated by the hydrogen-donating ability of your solvent[4]. Protic solvents (e.g., isopropanol, methanol) act as excellent hydrogen donors, accelerating the formation of ketyl radicals and subsequent ester cleavage to yield 4-benzoylbenzyl alcohol[5]. In contrast, non-hydrogen-donating solvents like acetonitrile or dichloromethane significantly inhibit this pathway[6].
Photochemical degradation pathway via UV-induced hydrogen abstraction.
Section 2: Chemical & Enzymatic Degradation (Nitrobenzoate Moiety)
Context: The 2-methyl-3-nitrobenzoate group is susceptible to both base-catalyzed ester hydrolysis and nitro-group reduction[7].
FAQ 2.1: I am observing spontaneous ester cleavage in aqueous buffers. How can I prevent this?
Answer: Esters of nitrobenzoic acids are highly prone to base-catalyzed hydrolysis. The strongly electron-withdrawing nitro group decreases the electron density at the carbonyl carbon, making it highly susceptible to nucleophilic attack by hydroxide ions[8]. At pH > 7.5, the ester rapidly hydrolyzes into 4-benzoylbenzyl alcohol and 2-methyl-3-nitrobenzoic acid. Troubleshooting:
-
Action: Maintain aqueous solutions at a slightly acidic to neutral pH (pH 5.5 - 6.5). If physiological pH (7.4) is strictly required for your assay, minimize the pre-incubation time and keep the solution on ice until immediately before use.
FAQ 2.2: What are the expected products of biological degradation in cell culture?
Answer: In biological systems, cellular nitroreductases (NTRs) and flavoenzymes catalyze the multi-step reduction of the nitro group to an amine, passing through highly reactive nitroso and hydroxylamine intermediates[9][10]. This pathway yields 4-benzoylbenzyl 3-amino-2-methylbenzoate. Concurrently, non-specific cellular esterases will cleave the ester bond, meaning you must track multiple degradation fragments.
Chemical degradation workflows: base-catalyzed hydrolysis and nitro reduction.
Section 3: Validated Experimental Protocols
To ensure self-validating results, the following protocols incorporate internal controls and specific quenching steps to halt degradation precisely.
Protocol A: Controlled Photodegradation Assay
This workflow isolates the photochemical degradation pathway from chemical hydrolysis by utilizing an aprotic, anhydrous solvent system[6].
-
Preparation: Dissolve 4-BBMNB in anhydrous, HPLC-grade acetonitrile to a final concentration of 1 mM. Perform this step in a dark room under red light.
-
Irradiation: Transfer 2 mL of the solution into a quartz cuvette. Irradiate using a 365 nm LED light source (intensity: 10 mW/cm²) for a total of 60 minutes.
-
Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 10, 20, 30, and 60-minute intervals.
-
Quenching: Immediately quench the reaction by transferring the aliquots into amber HPLC vials pre-chilled to 4°C.
-
Validation & Analysis: Analyze via LC-MS/MS. Track the disappearance of the parent 4-BBMNB peak and the stoichiometric appearance of 4-benzoylbenzyl alcohol (m/z 213)[5].
Protocol B: Catalytic Nitro Reduction Assay
This protocol utilizes Palladium on Carbon (Pd/C) to cleanly reduce the nitro group to an amine without cleaving the ester bond[7][11].
-
Setup: In a 50 mL round-bottom flask, dissolve 100 mg of 4-BBMNB in 10 mL of anhydrous Tetrahydrofuran (THF).
-
Catalyst Addition: Carefully add 10 mg of 10% Pd/C catalyst. Caution: Pd/C is pyrophoric; add under a gentle stream of argon.
-
Reduction: Purge the flask with hydrogen gas and attach a hydrogen balloon. Stir vigorously at room temperature for 2 hours[12].
-
Workup (Self-Validating Step): Filter the heterogeneous mixture through a tightly packed pad of Celite to completely remove the Pd/C catalyst, halting the reaction.
-
Isolation: Concentrate the filtrate under reduced pressure to isolate the 4-benzoylbenzyl 3-amino-2-methylbenzoate derivative. Verify the loss of the nitro group via FTIR (disappearance of asymmetric NO2 stretch at ~1530 cm⁻¹).
Section 4: Quantitative Data Summaries
The table below summarizes the expected degradation kinetics of 4-BBMNB under various environmental conditions, allowing for easy comparison and experimental planning.
| Environmental Condition | Solvent / Matrix | Half-life ( t1/2 ) | Primary Degradation Mechanism |
| Ambient Light (Fluorescent) | Isopropanol (Protic) | ~45 minutes | Photochemical H-abstraction & Ketyl formation |
| Ambient Light (Fluorescent) | Acetonitrile (Aprotic) | > 24 hours | Minimal (Lack of H-donors) |
| UV Irradiation (365 nm) | Isopropanol (Protic) | < 5 minutes | Rapid Photochemical H-abstraction |
| Dark, pH 8.5 Buffer | Aqueous Tris-HCl | ~2.5 hours | Base-catalyzed Ester Hydrolysis |
| Dark, pH 6.0 Buffer | Aqueous MES | > 7 days | Stable |
| Bacterial Cell Culture | DMEM + 10% FBS | ~4 - 6 hours | Enzymatic Nitroreduction & Esterase Cleavage |
References
-
Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols Source: NIH / PMC URL:[Link]
-
Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments Source: Journal of the American Chemical Society / ResearchGate URL:[Link]
-
Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments (SciSpace) Source: SciSpace URL:[Link]
-
Reducing the Hydrogen Atom Abstraction Efficiencies of Benzophenone-Based Photosensitive Alkoxyamines Source: ResearchGate URL:[Link]
-
Geometric and solvent effects on intramolecular phenolic hydrogen abstraction by carbonyl n,π and π,π triplets** Source: Canadian Science Publishing URL:[Link]
-
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL:[Link]
-
Photoreduction of benzophenone by acetonitrile: correlation of rates of hydrogen abstraction Source: OSTI.GOV URL:[Link]
-
Mode of Reactions Between Xanthine Oxidase and Aromatic Nitro Compounds Source: J-Stage URL:[Link]
-
A Different Reaction Pathway for the Reduction of Aromatic Nitro Compounds on Gold Catalysts Source: ResearchGate URL:[Link]
-
Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds Source: Michigan State University URL:[Link]
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- 5. Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoreduction of benzophenone by acetonitrile: correlation of rates of hydrogen abstraction from RH with the ionization potentials of the radicals R (Journal Article) | OSTI.GOV [osti.gov]
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- 9. scielo.br [scielo.br]
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- 12. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Purification of Crude 4-Benzoylbenzyl 2-Methyl-3-Nitrobenzoate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. The following sections offer solutions to common challenges encountered during the purification process, underpinned by established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 4-benzoylbenzyl 2-methyl-3-nitrobenzoate?
The primary impurities typically stem from the starting materials of the esterification reaction, as well as potential side products.[1] These include:
-
Unreacted 2-methyl-3-nitrobenzoic acid: This is a common impurity if the esterification reaction does not go to completion.[1]
-
Unreacted 4-benzoylbenzyl alcohol: Another starting material that may be present in the crude product.
-
Side-reaction products: Depending on the reaction conditions, byproducts from side reactions could be present.[1]
-
Residual catalyst: If an acid catalyst such as sulfuric acid was used, it must be thoroughly removed.[1]
-
Water: Incomplete drying of the product after an aqueous workup will leave residual water.[1]
Q2: My crude product is an oil and won't crystallize. What should I do?
The presence of impurities often lowers the melting point of a compound, sometimes to the extent that it appears as an oil at room temperature.[2] Here are some steps to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This creates nucleation sites for crystal growth.[2][3]
-
Seeding: If you have a small amount of pure, solid product, add a "seed crystal" to the oil to initiate crystallization.[3]
-
Solvent Addition: Add a very small amount of a solvent in which the product is only sparingly soluble. This can sometimes help to form a slurry that will crystallize upon standing or with cooling.[2]
-
Cooling: Place the flask in an ice bath to lower the temperature, which often promotes crystallization.[2]
-
Purification: If the above methods fail, it is likely that the concentration of impurities is too high. Proceed with a purification method such as column chromatography before attempting recrystallization again.[2]
Q3: How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[2] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Selection Workflow:
-
Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Polarity Matching: Consider the polarity of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. As an ester with aromatic rings, it is moderately polar. Solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane are often good starting points.[4][5][6]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of your product to prevent it from "oiling out" instead of crystallizing.
Q4: What analytical techniques are best for assessing the purity of my final product?
A combination of techniques is often necessary to confirm the purity of a compound.[7][8][9]
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.[7][10][11][12] A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can separate closely related impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and identify impurities by their characteristic signals.[7][13][14]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity.[9][15] Impurities will typically cause the melting point to be depressed and broaden the range.[15]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Explanation | Solution |
| Using too much solvent | The product has some solubility even in the cold solvent. An excessive amount of solvent will lead to a significant portion of the product remaining in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] |
| Premature crystallization | If the solution cools too quickly, especially during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem. | Use a heated funnel or pre-warm the filtration apparatus. Keep the solution hot during filtration. |
| Crystallization is too rapid | Rapid cooling can trap impurities within the crystal lattice, reducing both purity and the apparent yield of pure compound. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
| Inappropriate solvent choice | The product may be too soluble in the chosen solvent even at low temperatures. | Re-evaluate the solvent system. A less polar or a mixed solvent system might be more effective. |
Issue 2: Persistent Impurities Detected by TLC/HPLC After Purification
| Potential Cause | Explanation | Solution |
| Co-crystallization of impurities | The impurity may have very similar solubility properties to the desired product, causing it to crystallize out of solution along with the product. | Try a different recrystallization solvent or a different purification technique, such as column chromatography. |
| Inadequate separation by column chromatography | The chosen solvent system (eluent) may not be providing sufficient resolution between your product and the impurity. | Optimize the eluent system for column chromatography. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.4 on TLC. A gradient elution may be necessary.[16] |
| Product degradation | The purification conditions (e.g., heat, prolonged exposure to silica gel) may be causing the product to decompose. | Esters can be susceptible to hydrolysis.[17] Avoid prolonged heating and consider using a less acidic stationary phase for chromatography if necessary. |
Issue 3: Oily Product Obtained After Recrystallization
| Potential Cause | Explanation | Solution |
| "Oiling out" | The product is coming out of solution at a temperature above its melting point because the solution is supersaturated. | Re-heat the solution and add a small amount of additional solvent to decrease the saturation.[3] Ensure the boiling point of the solvent is lower than the melting point of the compound. |
| High impurity concentration | A significant amount of impurities can prevent the product from forming a stable crystal lattice. | Perform a preliminary purification step like an aqueous wash to remove acidic or basic impurities, or proceed directly to column chromatography.[1][17] |
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[2][3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). Pack a chromatography column with the slurry, ensuring there are no air bubbles.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.[16]
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.[16]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-benzoylbenzyl 2-methyl-3-nitrobenzoate.
Visualizations
Caption: General purification workflow for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- Filo. (2026, March 4).
- Esterification, Purification and Identific
- Benchchem. (n.d.).
- Flinn Scientific. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
- Google Patents. (n.d.).
- Purification – Cooperative Organic Chemistry Student Labor
- Columbia University. (n.d.).
- European Patent Office. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Scribd. (n.d.).
- Modern Analytical Technique for Characteriz
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Simson Pharma. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- An Electrophilic Aromatic Substitution: The nitration of methyl benzo
- Google Patents. (n.d.).
- ACS Publications. (2002, June 4). Resolution of Benzophenone Delayed Fluorescence and Phosphorescence with Compensation for Thermal Broadening | The Journal of Physical Chemistry A.
- QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry.
- Assessment of the chemical and enantiomeric purity of organic reference m
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Chemguide. (n.d.).
- Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?
- Esters. An Introduction. (n.d.).
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Der Pharma Chemica. (n.d.).
- Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
- ResearchGate. (2024, May 11). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
- A Level Chemistry. (2025, January 3). Organic Techniques & Purity - Revision Notes, Past Papers & Exam Questions.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- University of South Alabama. (2010, January 5).
- YouTube. (2013, January 21). Aromatic 3b.
Sources
- 1. what can affect purity in an esrerification lab? | Filo [askfilo.com]
- 2. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EP0855379B1 - Methods for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. flinnsci.com [flinnsci.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. savemyexams.com [savemyexams.com]
- 16. columbia.edu [columbia.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: NMR Troubleshooting for 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals decode the complex 1 H NMR spectra associated with 4-benzoylbenzyl 2-methyl-3-nitrobenzoate .
This molecule presents unique analytical challenges due to its structural dichotomy: a flexible benzophenone moiety coupled to a highly rigid, sterically congested benzoate core. The troubleshooting workflows below synthesize structural causality with self-validating experimental protocols to ensure absolute scientific integrity in your data interpretation.
Diagnostic Workflow
Before altering your synthetic route or discarding a batch, use the following logical decision tree to isolate the root cause of unexpected NMR signals.
Diagnostic decision tree for identifying unexpected NMR signals in sterically hindered esters.
Frequently Asked Questions (FAQs)
Q1: I observe sharp, unexpected singlets at 1.56 ppm and 5.30 ppm in my CDCl 3 spectrum. Are these degradation products?
A1: No. These are classic residual solvent peaks, not chemical impurities. The sharp singlet at 1.56 ppm is trace water, which is highly prevalent in hygroscopic NMR solvents[1]. The peak at 5.30 ppm corresponds to residual dichloromethane (DCM) from your extraction or chromatography steps[2]. Because these molecules tumble rapidly in solution, their relaxation times are long, resulting in very sharp, distinct singlets. Cross-reference Table 1 below before assuming your compound has degraded.
Q2: The benzylic methylene (CH 2 ) peak and the 2-methyl peak appear broadened or split into unequal fractions at room temperature. Is my sample impure?
A2: Not necessarily. This is a hallmark of restricted rotation (atropisomerism or rotamer formation) . The 2-methyl-3-nitrobenzoate moiety is severely sterically hindered. The bulky ortho-methyl group and meta-nitro group clash with the ester linkage, restricting free rotation around the aryl-carbonyl ( Csp2−Csp2 ) bond[3].
Because the thermal energy at room temperature (298 K) is insufficient to overcome this rotational barrier ( ΔG‡ ), the molecule becomes trapped in distinct, high-energy conformational states[3]. On the NMR timescale, this slow interconversion causes the benzylic CH 2 and the 2-methyl protons to experience different magnetic environments, leading to peak broadening or the appearance of two distinct sets of signals. This must be validated using Protocol A .
Q3: I observe a new singlet around 4.7 ppm and a shift in the aromatic region. What does this indicate?
A3: This strongly indicates ester hydrolysis. In the intact 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, the benzylic protons resonate downfield (~5.4–5.6 ppm) due to the strong deshielding cone of the ester carbonyl. If the ester bond cleaves, the resulting 4-benzoylbenzyl alcohol features a benzylic CH 2 group that shifts significantly upfield to approximately 4.7 ppm, consistent with the chemical shifts of similar 4-benzoylbenzyl derivatives[4].
Logical pathway of ester hydrolysis altering benzylic NMR chemical shifts.
Experimental Validation Protocols
To ensure trustworthiness, every analytical assumption must be tested through a self-validating experimental system.
Protocol A: Variable-Temperature (VT) NMR for Conformational Analysis
Causality: Heating the sample provides the thermal energy required to overcome the rotational barrier of the sterically hindered bonds, forcing the rotamers to interconvert faster than the NMR timescale.
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d 6 . (DMSO is chosen for its high boiling point of 189 °C, allowing safe high-temperature analysis).
-
Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 25 °C (298 K). Document the exact line widths of the benzylic CH 2 and 2-methyl protons.
-
Heating Gradient: Increase the probe temperature in 10 °C increments (e.g., 40 °C, 50 °C, 60 °C, 70 °C, 80 °C).
-
Equilibration: Allow the sample to equilibrate for exactly 5 minutes at each new temperature before locking, shimming, and acquiring the spectrum.
-
Observation: If the broadened/doubled peaks coalesce into a single, sharp peak at higher temperatures, restricted rotation is confirmed.
-
Self-Validation (Critical Step): Return the probe to 25 °C and acquire a final spectrum. The spectrum must perfectly match the initial baseline acquisition. If the peaks remain sharp or new peaks appear, the sample underwent thermal degradation rather than conformational exchange.
Protocol B: Spiking Experiment for Degradation Validation
Causality: Matrix effects can slightly alter chemical shifts. To definitively prove that an unexpected peak is a degradation product (like 4-benzoylbenzyl alcohol), you must introduce an authentic standard into the exact same matrix.
-
Initial Acquisition: Run a 1 H NMR of the suspect sample in CDCl 3 .
-
Reference Spiking: Add 2–3 mg of pure, authentic 4-benzoylbenzyl alcohol directly to the NMR tube.
-
Homogenization: Invert the tube gently 5–10 times. Why? Localized concentration gradients will distort the magnetic shim and artificially broaden the peak, leading to a false negative.
-
Post-Spike Acquisition: Re-run the 1 H NMR under identical parameters.
-
Self-Validation: Analyze the integration. A simple chemical shift overlap is insufficient proof. The spiked peak at ~4.7 ppm must perfectly overlap and proportionally increase the integration value relative to the rest of the spectrum without introducing shoulders.
Quantitative Data Reference
Use this table to rapidly differentiate between synthesis-derived impurities and structural artifacts.
Table 1: Common Trace Impurities in 4-Benzoylbenzyl 2-methyl-3-nitrobenzoate Synthesis
| Impurity | Source / Causality | 1 H Shift in CDCl 3 (ppm) | 1 H Shift in DMSO-d 6 (ppm) | Multiplicity |
| Water | Hygroscopic solvents / poor drying | 1.56 | 3.33 | Singlet |
| Ethyl Acetate | Chromatography / Extraction | 1.26, 2.05, 4.12 | 1.17, 1.99, 4.03 | t, s, q |
| Dichloromethane | Reaction solvent / Extraction | 5.30 | 5.76 | Singlet |
| Dimethylformamide | Reaction solvent (coupling) | 2.88, 2.96, 8.02 | 2.73, 2.89, 7.95 | s, s, s |
| Hexane | Chromatography | 0.88, 1.26 | 0.86, 1.25 | t, m |
(Data adapted from authoritative solvent shift compilations[1],[2])
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." acs.org. 1
-
Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." acs.org. 2
-
Nowick, J. S.; et al. "Modulations in restricted amide rotation by steric induced conformational trapping." nih.gov. 3
-
Rummelt, S. M.; et al. "Sustainable organophosphorus-catalysed Staudinger reduction." rsc.org. 4
Sources
stability issues with 4-benzoylbenzyl 2-methyl-3-nitrobenzoate in solution
Welcome to the Technical Support Center for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate (4-BBMN) . As a Senior Application Scientist, I have designed this portal to address the complex chemical behavior of this bifunctional molecule.
4-BBMN is a highly specialized compound containing two reactive moieties: a benzophenone photophore (4-benzoylbenzyl) and a sterically hindered, electronically activated ester (2-methyl-3-nitrobenzoate). Understanding the thermodynamic and photochemical causality behind its instability is critical for preventing degradation during your assays and drug development workflows.
Module 1: Core Mechanisms of Instability (FAQs)
Q1: Why does my 4-BBMN solution degrade rapidly when exposed to ambient light, and what is the exact mechanism? A: The instability is driven by the benzophenone (BP) photophore moiety. Upon exposure to ambient or UV light (specifically the n−π* transition at ~350–365 nm), the BP group reversibly forms a highly reactive biradicaloid triplet state. This triplet state acts as a strong electrophile and will abstract a hydrogen atom from accessible C–H bonds in your solvent (e.g., the α-hydrogens of THF, ethanol, or methanol)[1]. This generates ketyl radicals that subsequently recombine to form stable, unwanted covalent solvent-adducts, permanently altering your compound[2].
Q2: I observe spontaneous degradation in methanolic solutions even in complete darkness. What causes this? A: This is a classic case of solvent-mediated transesterification. The 2-methyl-3-nitrobenzoate moiety is an ester. The strong electron-withdrawing nature of the meta-nitro group (via inductive effects) pulls electron density away from the ester carbonyl carbon, increasing its electrophilicity. When dissolved in a protic, nucleophilic solvent like methanol, the solvent readily attacks the carbonyl carbon. This cleaves the ester bond, yielding methyl 2-methyl-3-nitrobenzoate and 4-benzoylbenzyl alcohol [3].
Q3: How does the choice of solvent dictate the stability of 4-BBMN? A: To maintain stability, your solvent must satisfy two strict chemical rules: it must be aprotic (to prevent nucleophilic attack on the ester) and it must lack easily abstractable hydrogen atoms (to minimize photochemical quenching and adduct formation). Solvents like DMSO or Acetonitrile are highly recommended, whereas alcohols and ethers must be strictly avoided.
Module 2: Quantitative Data & Solvent Compatibility Matrix
The following table summarizes the empirical stability of 4-BBMN across common laboratory solvents.
| Solvent | H-Donor Capacity | Nucleophilicity | Primary Degradation Pathway | Estimated Half-Life (Ambient Light / RT) | Recommendation |
| Methanol | High | High | Transesterification & H-Abstraction | < 2 hours | Strictly Avoid |
| THF | High | Low | Photochemical H-Abstraction | ~4–6 hours | Avoid |
| Isopropanol | High | Moderate | Transesterification & H-Abstraction | ~8 hours | Avoid |
| Acetonitrile | Low | Low | Minimal (Highly Stable) | > 48 hours | Recommended |
| DMSO | Low | Low | Minimal (Highly Stable) | > 72 hours | Highly Recommended |
Module 3: Diagnostic Workflows
If you suspect your 4-BBMN stock has degraded, you must determine whether the failure was photochemical or hydrolytic to correct your handling procedures.
Troubleshooting workflow for identifying 4-BBMN degradation pathways via LC-MS.
Module 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely list steps; they incorporate internal checks to guarantee the causality of your results.
Protocol A: Preparation and Storage of Photostable 4-BBMN Stock Solutions
Objective: To formulate a stable stock solution that prevents both ester hydrolysis and triplet-state photoactivation.
-
Solvent Preparation: Utilize anhydrous Acetonitrile (HPLC grade, <0.001% water).
-
Causality: Eliminating water and protic nucleophiles completely shuts down the hydrolytic degradation pathway of the nitrobenzoate ester.
-
-
Inert Atmosphere Purging: Sparge the solvent with Argon gas for 10 minutes prior to dissolution.
-
Causality: Displaces dissolved oxygen. While O₂ can quench the benzophenone triplet state, it simultaneously generates reactive oxygen species (ROS) that can cause secondary oxidative degradation of the nitro group.
-
-
Dissolution in Amber Glassware: Perform the dissolution exclusively in amber glass vials.
-
Causality: Benzophenone excitation peaks at ~350–365 nm[1]. Amber glass blocks UV transmission below 400 nm, physically preventing the n-π* transition and keeping the molecule in its stable ground state.
-
-
System Validation (Self-Validating Step): Immediately after dissolution, extract a 10 µL aliquot, dilute it in the mobile phase, and run a rapid HPLC-UV assay (T=0 baseline).
-
Causality: This establishes a purity baseline. If the 4-benzoylbenzyl alcohol peak is >1% at T=0, your solid powder was already degraded prior to solution preparation, saving you from downstream experimental failure.
-
Protocol B: Diagnostic LC-MS Assay for Degradation Profiling
Objective: To identify the exact mechanism of compound failure in a compromised assay.
-
Sample Preparation: Dilute the suspected degraded 4-BBMN solution 1:100 in cold Acetonitrile. Do not use methanol for dilution.
-
Chromatographic Separation: Run a reverse-phase C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Mass Spectrometry Detection: Scan in positive ESI mode. Look specifically for m/z 213 (corresponding to 4-benzoylbenzyl alcohol)[3] and m/z 196 (corresponding to the protonated methyl 2-methyl-3-nitrobenzoate)[4].
-
System Validation (Self-Validating Step): Run a blank solvent injection immediately followed by a reference standard of methyl 2-methyl-3-nitrobenzoate.
-
Causality: This ensures that any detected degradation products are actual components of your failed sample and not carryover from previous runs or artifacts generated by the heat of the ESI source.
-
References
-
Title: The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments Source: SciSpace / ResearchGate URL: [Link]
-
Title: Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols Source: PMC (NIH) URL: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Benzoylbenzyl 2-Methyl-3-Nitrobenzoate
Welcome to the technical support center for the synthesis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common problems, provide in-depth troubleshooting advice, and offer optimized protocols grounded in established chemical principles.
Reaction Pathway Overview
The synthesis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is an esterification reaction between 2-methyl-3-nitrobenzoic acid and 4-benzoylbenzyl alcohol. While several esterification methods exist, this guide will focus on the most common and scalable approaches used in fine chemical and pharmaceutical development: the Steglich esterification and, for comparison, the Mitsunobu reaction.
The primary challenge in scaling up this process lies not in the core reaction chemistry itself, but in managing reaction kinetics, stoichiometry, byproduct removal, and thermal safety.
Caption: Overall synthetic pathway for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section is structured in a question-and-answer format to directly address issues you may encounter during scale-up.
Steglich Esterification Issues
The Steglich esterification is a popular choice due to its mild reaction conditions, making it suitable for complex molecules.[1] It typically employs a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[1][2]
Q1: My reaction yield is low, and I'm recovering significant amounts of unreacted starting materials. What's going wrong?
A: This is a classic issue of incomplete activation or reaction. Several factors could be at play:
-
Moisture: Carbodiimides like DCC are highly sensitive to water. Any moisture in your reactants or solvent will consume the DCC, rendering it unavailable for activating the carboxylic acid. On a large scale, ensure solvents are rigorously dried (e.g., passed through molecular sieves) and reactants are anhydrous.
-
Insufficient Reagent Stoichiometry: While catalytic DMAP is sufficient, DCC is a stoichiometric reagent. It is consumed in the reaction to form dicyclohexylurea (DCU).[1] For scale-up, it is common to use a slight excess (1.1-1.2 equivalents) of DCC to drive the reaction to completion and compensate for any minor moisture ingress.
-
Poor Solubility: If either the carboxylic acid or alcohol has poor solubility in the chosen solvent (commonly dichloromethane or ethyl acetate), the reaction rate will be severely limited. On a larger scale, mass transfer limitations become more pronounced. Consider a solvent system that fully dissolves all reactants at the reaction temperature.
Q2: I'm observing a large amount of a white, crystalline solid crashing out of my reaction. Is this my product? How do I handle it on a large scale?
A: It is highly unlikely to be your product. This solid is almost certainly the byproduct, N,N'-dicyclohexylurea (DCU).[1] While its precipitation indicates the reaction is proceeding, its removal is a primary challenge in scaling up Steglich esterifications.
-
Cause: DCC activates the carboxylic acid and, in the process, formally takes up a molecule of water, converting it to the insoluble urea DCU.[1][2]
-
Solution:
-
Filtration: At the end of the reaction, the DCU must be removed by filtration. For large volumes, this requires appropriate equipment like a Nutsche filter-dryer.
-
Solvent Selection: The key is to choose a solvent in which your desired ester product is highly soluble, but DCU is poorly soluble. Dichloromethane (DCM) is common, but for scale-up, solvents like ethyl acetate, isopropyl acetate, or toluene are often preferred for safety and environmental reasons. A post-reaction solvent swap or cooling crystallization can be designed to maximize DCU precipitation before filtration.
-
Q3: My TLC/HPLC analysis shows a major byproduct spot that isn't starting material or DCU. What is it, and how can I prevent it?
A: This is likely the N-acylurea, an inactive and undesired byproduct.
-
Cause: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, is highly reactive.[3] If it does not react quickly with the alcohol, it can undergo a slow, irreversible 1,3-rearrangement to form a stable N-acylurea, which can no longer react with the alcohol.[1][2] This side reaction is a common cause of diminished yields.[1]
-
Prevention (The Role of DMAP): This is precisely why DMAP is critical. DMAP is a more potent nucleophile than the alcohol and acts as an acyl transfer catalyst.[3] It rapidly intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This species does not undergo rearrangement and reacts efficiently with the alcohol to form the desired ester, regenerating the DMAP catalyst.
-
On Scale-Up: Ensure you are using a sufficient catalytic amount of DMAP (typically 2-10 mol%). Inadequate DMAP is the most common reason for N-acylurea formation.
-
Caption: The critical role of DMAP in preventing N-acylurea side product formation.
Mitsunobu Reaction Issues
The Mitsunobu reaction offers extremely mild, neutral conditions for esterification, using triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5]
Q1: My reaction is stalling, and purification is complicated by multiple byproducts. What are the common pitfalls?
A: The Mitsunobu reaction is powerful but sensitive to procedural details, especially on a larger scale.
-
Order of Addition is Critical: The most common error is incorrect reagent addition. For this esterification, the recommended procedure is to dissolve the alcohol (4-benzoylbenzyl alcohol), carboxylic acid (2-methyl-3-nitrobenzoic acid), and PPh3 in a suitable solvent (like THF) first.[4][6] Cool the mixture (typically to 0°C) and then add the azodicarboxylate (DIAD or DEAD) dropwise.[6] Adding the azodicarboxylate before the acidic proton source can lead to undesired side reactions.[4]
-
pKa of the Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13).[7] Benzoic acids are ideal. This ensures that the zwitterionic adduct formed between PPh3 and DEAD/DIAD can be protonated, which is a key step in the mechanism to avoid side reactions.[5]
-
Byproduct Removal: The major challenge with the Mitsunobu reaction at scale is the removal of stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[6] These often co-purify with the desired product. Strategies for removal include:
-
Crystallization: Design a crystallization process where the byproducts remain in the mother liquor. This requires careful solvent screening.
-
Trituration: Slurrying the crude product in a solvent like diethyl ether or a hexanes/ethyl acetate mixture can often selectively dissolve either the product or the byproducts.
-
Alternative Reagents: Newer, modified Mitsunobu reagents have been developed where the byproducts are more easily removed (e.g., by precipitation or extraction), though these are often more expensive.[5]
-
Frequently Asked Questions (FAQs)
Q1: For scaling up the synthesis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, is Steglich or Mitsunobu the better choice?
A: For most industrial applications, the Steglich esterification is generally preferred for scale-up . The primary reasons are:
-
Byproduct Management: The DCU byproduct from the Steglich reaction is highly crystalline and insoluble in many common solvents, making its removal by simple filtration feasible and highly effective at scale.[1] In contrast, removing the soluble TPPO and hydrazine byproducts from the Mitsunobu reaction often requires chromatography or complex crystallization procedures, which are less desirable for large-scale manufacturing.
-
Cost and Atom Economy: DCC and DMAP are significantly less expensive than PPh3 and DEAD/DIAD. The atom economy of the Steglich reaction is also more favorable.
-
Safety: While DCC is a sensitizer and must be handled with care, azodicarboxylates like DEAD can be thermally unstable and pose a greater safety risk at large scales.[6]
Q2: What are the most critical process parameters to monitor and control during scale-up of the Steglich reaction?
A:
-
Temperature Control: The reaction is often exothermic, especially during DCC addition. Use a jacketed reactor with controlled cooling to maintain the target temperature (often 0°C to room temperature).[1] Runaway reactions can lead to side products and safety hazards.
-
Agitation: Ensure robust and efficient stirring to maintain homogeneity, promote heat transfer, and prevent localized "hot spots."
-
Reagent Addition Rate: Add the DCC solution slowly and subsurface to the reaction mixture. This helps control the exotherm and ensures it reacts efficiently.
-
Reaction Monitoring: Use in-process controls (IPC) like HPLC or TLC to monitor the disappearance of the limiting starting material. Do not rely solely on time, as reaction rates can vary at scale.
Q3: My final, isolated product is off-color (e.g., yellow or brown). What are the likely impurities?
A:
-
Starting Material Impurities: The 2-methyl-3-nitrobenzoic acid starting material, if prepared by nitration, could contain other nitrated isomers or phenolic byproducts if conditions are not well-controlled.[8] Ensure the purity of your starting materials before beginning the scale-up campaign.
-
Degradation: If excessive heat was used during the reaction or workup (e.g., distillation), the nitro group or benzophenone moiety could lead to colored degradation products.
-
Residual DMAP/Byproducts: Incomplete removal of DMAP or other colored side products can cause discoloration.
-
Solution: The most effective purification method for the final product is recrystallization . A solvent screen should be performed to find a suitable system (e.g., isopropanol, ethanol, ethyl acetate/heptane) that provides good recovery and excellent impurity rejection. Treatment with activated carbon during recrystallization can also be effective at removing colored impurities.
Recommended Protocols & Data
Lab-Scale Steglich Esterification Protocol (Illustrative)
-
To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-benzoylbenzyl alcohol (1.0 eq), 2-methyl-3-nitrobenzoic acid (1.05 eq), and DMAP (0.05 eq).
-
Add anhydrous dichloromethane (approx. 10 mL per gram of alcohol). Stir until all solids dissolve.
-
Cool the flask to 0-5°C using an ice-water bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC until the limiting reactant is consumed.
-
Upon completion, cool the mixture again to 0-5°C for 1 hour to maximize DCU precipitation.
-
Filter the mixture to remove the DCU solid, washing the filter cake with a small amount of cold dichloromethane.
-
Combine the filtrates and wash sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization.
Data Summary: Comparison of Esterification Methods
| Parameter | Steglich Esterification | Mitsunobu Reaction |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Triphenylphosphine (PPh3) |
| Activator | N/A | Diethyl azodicarboxylate (DEAD) or DIAD |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | N/A (Reagents are stoichiometric) |
| Stoichiometry | ~1.1 eq DCC, 0.05 eq DMAP | ~1.2-1.5 eq PPh3, ~1.2-1.5 eq DEAD/DIAD |
| Typical Solvent | Dichloromethane, Ethyl Acetate | Tetrahydrofuran (THF), Toluene |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Key Byproduct | Dicyclohexylurea (DCU) | Triphenylphosphine oxide (TPPO) |
| Byproduct Removal | Filtration (easy) | Chromatography / Crystallization (difficult) |
| Scale-Up Suitability | High | Low to Moderate |
References
-
Steglich Esterification Overview. (n.d.). Scribd. Retrieved from [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]
-
Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021). ResearchGate. Retrieved from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PMC. Retrieved from [Link]
-
Microwave-Promoted Esterification Reactions: Optimization and Scale-Up. (2025). ResearchGate. Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Trouble with Steglich Esterification. (2025). Reddit. Retrieved from [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (2015). Asian Journal of Chemistry. Retrieved from [Link]
-
A 2 step synthesis of methyl 3-n. (n.d.). StuDocu. Retrieved from [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Nitration of methyl benzoate. (n.d.). RSC Education. Retrieved from [Link]
- New 2-methyl-3-nitrobenzoic acid preparation method. (n.d.). Google Patents.
-
What are the products of the esterification reaction of 2 - Methylbenzoic Acid? (2026). Blog. Retrieved from [Link]
- Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (n.d.). Google Patents.
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark. Retrieved from [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Advanced Catalysis for 4-Benzoylbenzyl 2-Methyl-3-Nitrobenzoate Synthesis
Welcome to the technical support center for the synthesis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond conventional strong acid catalysis. We will explore alternative catalytic systems that offer milder conditions, improved selectivity, and greater substrate compatibility. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during synthesis.
Part 1: Foundational Troubleshooting for Esterification Reactions
Before exploring alternative catalysts, it's crucial to master the fundamentals. Many yield-limiting issues are not catalyst-specific but arise from the reaction equilibrium or workup procedure.
Frequently Asked Questions (General)
Q1: My esterification reaction has a low yield, even with a proven catalyst. What are the most common culprits?
A1: Low yields in esterification are often traced back to two primary factors: unfavorable equilibrium and product hydrolysis during workup.[1]
-
Equilibrium Limitations: Fischer esterification is a reversible, equilibrium-limited reaction.[1] To drive the reaction forward, the water byproduct must be removed. This can be achieved by using a Dean-Stark apparatus for azeotropic removal or by using a large excess of one reactant (typically the less expensive alcohol).[1]
-
Workup-Induced Hydrolysis: The workup phase, especially aqueous washes with basic solutions like sodium bicarbonate (used to neutralize the acid catalyst), can cause saponification (base-catalyzed hydrolysis) of the ester product back to its parent carboxylic acid and alcohol.[2] This is a frequent and often underestimated source of yield loss.
Q2: How can I concretely diagnose and prevent ester hydrolysis during my workup?
A2: The primary signs of hydrolysis are a reduced product yield and the reappearance of the starting carboxylic acid, which can be confirmed by TLC or NMR analysis of the crude product.[2][3] To prevent this:
-
Use Cold Solutions: Perform all aqueous washes with ice-cold solutions to dramatically slow the kinetics of hydrolysis.[2]
-
Avoid Strong Bases: Use a weak base, such as a cold, saturated sodium bicarbonate (NaHCO₃) solution, for neutralization. Avoid strong bases like sodium hydroxide (NaOH), which aggressively promote irreversible saponification.[2]
-
Minimize Contact Time: Perform extractions and washes efficiently without letting the layers sit for extended periods. The longer your ester is in contact with aqueous acidic or basic conditions, the more hydrolysis will occur.[2]
-
Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous agent like Na₂SO₄ or MgSO₄ before solvent evaporation. Residual water can facilitate hydrolysis, especially if acidic or basic traces remain.[2]
Q3: My reaction mixture turns dark brown or black, particularly with an acid catalyst. What is causing this charring?
A3: Charring is typically caused by the dehydration of the alcohol starting material or other sensitive functionalities by the strong acid catalyst, especially at elevated temperatures.[1] This is a common issue with catalysts like concentrated sulfuric acid. To mitigate this:
-
Control Temperature: Maintain the recommended reaction temperature and avoid localized overheating.
-
Slow Catalyst Addition: Add the acid catalyst slowly and with vigorous stirring to the cooled reaction mixture to dissipate heat effectively.[1]
-
Consider Milder Catalysts: If charring persists, it is a strong indicator that an alternative, milder catalyst is necessary for your substrate.
Part 2: Alternative Catalytic Systems & Troubleshooting
For substrates that are sensitive to harsh acidic conditions or when seeking more environmentally benign processes, several alternative catalytic systems are available.
Decision Framework for Catalyst Selection
This diagram outlines a logical approach to selecting an appropriate catalyst based on substrate properties and experimental goals.
Caption: Decision tree for selecting an alternative esterification catalyst.
Enzymatic Catalysis (Lipases)
Enzymatic catalysis, particularly with lipases, represents a "green" alternative that operates under mild, neutral conditions, offering exceptional specificity.[4] Immobilized lipases like Novozym® 435 are particularly useful as they can be easily recovered and reused.[4][5]
FAQs: Lipase-Catalyzed Synthesis
Q1: Why should I choose a lipase catalyst for this synthesis?
A1: Lipases are ideal for complex molecules with sensitive functional groups. They operate at near-neutral pH and moderate temperatures (typically 40-60 °C), which prevents acid- or base-catalyzed side reactions and degradation.[4][6] Their high selectivity can be crucial for preventing unwanted reactions elsewhere in the molecule.
Q2: My enzyme-catalyzed reaction is very slow or has stalled. What should I check?
A2: Several factors can inhibit lipase activity:
-
Water Content: While a minuscule amount of water is needed for enzyme activity, excess water will shift the equilibrium back towards hydrolysis. The reaction is often run in a non-polar organic solvent or, if possible, solvent-free to minimize this effect.
-
Enzyme Denaturation: Lipases can be denatured by excessively high temperatures (e.g., >70 °C for many common variants) or incompatible solvents. Ensure your reaction conditions are within the recommended range for the specific lipase you are using.
-
Substrate/Product Inhibition: High concentrations of the alcohol or carboxylic acid can sometimes inhibit enzyme activity. In some cases, the product ester can also be inhibitory. Fed-batch approaches, where one substrate is added portion-wise, can sometimes mitigate this.[5]
Q3: Can I reuse my immobilized lipase catalyst?
A3: Yes, reusability is a major advantage. Studies on similar esters show that immobilized lipases can often be reused for multiple cycles without significant loss of activity.[4][5] After the reaction, the enzyme is simply filtered off, washed with a suitable solvent (like tert-butyl alcohol or hexane) to remove adsorbed products, dried under vacuum, and stored for the next use.
Organocatalysis
Organocatalysts are small organic molecules that can catalyze reactions without the need for a metal. N-Heterocyclic Carbenes (NHCs) and Brønsted acids are two prominent classes for esterification.
FAQs: Organocatalyzed Synthesis
Q1: What are the advantages of using an N-Heterocyclic Carbene (NHC) catalyst?
A1: NHCs are highly effective nucleophilic catalysts for transesterification and acylation reactions under mild, neutral conditions.[7][8] They can facilitate the acylation of alcohols using less reactive esters (like methyl esters) as acyl donors, which can be an alternative to using the free carboxylic acid.[7] This avoids the production of water and the need for its removal.
Q2: My NHC-catalyzed reaction is not working. What are the common pitfalls?
A2: NHC catalysts are highly sensitive to air and moisture.
-
Inert Atmosphere: Reactions must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). All glassware should be flame-dried, and solvents must be anhydrous.
-
Catalyst Generation: NHCs are typically generated in situ from their corresponding imidazolium salt precursors by deprotonation with a strong, non-nucleophilic base. Incomplete deprotonation will result in no catalytic activity.
-
Substrate Purity: Acidic impurities in the starting materials can quench the carbene catalyst, shutting down the reaction.
Heterogeneous Solid Acid Catalysis
Solid acid catalysts, such as modified montmorillonite clays or mixed metal oxides (e.g., Zr/Ti), offer the operational simplicity of traditional acid catalysis but with significant advantages in product purification and catalyst recycling.[9][10][11]
FAQs: Solid Acid Catalysis
Q1: Why would I use a solid acid catalyst instead of sulfuric acid?
A1: The primary benefits are ease of separation and reusability.[9] After the reaction, the catalyst is simply filtered off, eliminating the need for aqueous neutralization washes that can cause product hydrolysis. This simplifies the workup, reduces waste, and often leads to higher isolated yields.[10]
Q2: The activity of my solid acid catalyst seems low. How can I improve it?
A2:
-
Catalyst Activation: Many solid acid catalysts require thermal activation before use to remove adsorbed water, which can block active sites. This typically involves heating the catalyst under vacuum.
-
Reaction Temperature: Unlike enzymatic methods, solid acid catalysts often require elevated temperatures (refluxing in a suitable solvent) to achieve good reaction rates.
-
Mass Transfer Limitations: Because the reaction occurs on the surface of a solid, efficient stirring is critical to ensure the reactants can access the catalytic sites.
Part 3: Comparative Data & Experimental Protocols
Table 1: Comparison of Catalytic Systems for Esterification
| Catalyst System | Typical Loading | Temperature (°C) | Time (h) | Key Advantages | Key Disadvantages |
| H₂SO₄ (Baseline) | 1-5 mol% | 80-120 | 4-24 | Inexpensive, readily available | Harsh conditions, charring, difficult workup[1] |
| Immobilized Lipase | 5-10 wt% | 40-60 | 24-72 | Mild conditions, high selectivity, reusable[4][5] | Slower reaction rates, higher initial cost |
| NHC Organocatalyst | 5-20 mol% | 25-50 | 6-18 | Mild, neutral conditions, avoids water byproduct[7] | Requires strict inert atmosphere, sensitive |
| Solid Acid (Zr/Ti) | 10-20 wt% | 100-150 | 8-24 | Easily separable, reusable, simplified workup[11] | High temperatures required, potential for side reactions |
| DCC/DMAP | 1.1 eq / 0.1 eq | 0-25 | 2-12 | Very mild, high yielding for difficult esters | Stoichiometric waste (DCU), cost, potential allergens |
Protocol 1: Lipase-Catalyzed Synthesis of 4-Benzoylbenzyl 2-Methyl-3-Nitrobenzoate
This protocol uses an immobilized lipase in a low-polarity solvent to minimize water activity and drive the reaction towards ester formation.
Materials:
-
4-Benzoylbenzyl alcohol (1.0 eq)
-
2-Methyl-3-nitrobenzoic acid (1.2 eq)
-
Immobilized Lipase (e.g., Novozym® 435) (10% by weight of the limiting reactant)
-
Anhydrous Toluene or Heptane
-
Molecular Sieves (3Å, activated)
Procedure:
-
To a flame-dried round-bottom flask, add 4-benzoylbenzyl alcohol, 2-methyl-3-nitrobenzoic acid, and anhydrous toluene (approx. 0.5 M concentration).
-
Add activated 3Å molecular sieves and the immobilized lipase catalyst.
-
Seal the flask under an inert atmosphere (e.g., Argon) and stir the suspension at 50-60 °C.
-
Monitor the reaction progress by TLC or ¹H NMR by periodically analyzing small aliquots of the supernatant.
-
Once the reaction reaches completion (typically 24-48 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to recover the immobilized enzyme and molecular sieves. Wash the recovered solids with a small amount of fresh solvent. The recovered enzyme can be dried under vacuum and stored for reuse.
-
Combine the filtrate and washes. Remove the solvent under reduced pressure.
-
Purify the resulting crude ester by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Workflow for Enzymatic Synthesis and Catalyst Recycling
Caption: General workflow for lipase-catalyzed esterification with catalyst recycling.
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025).
- BenchChem Technical Support Team. (2025).
- da Silva, M. J., et al. (2020). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Process Biochemistry, 92, 261-268.
- Esterific
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Singh, S., & Sharma, A. (2020).
- Phillips, R. S. (2021). Industrial biocatalysis today and tomorrow.
-
Chiu, P., et al. (2003). Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry, 68(1), 181-184. [Link]
- Dutkiewicz, M., et al. (2024). Organocatalytic synthetic route to esters and their application in hydrosilylation process. Scientific Reports, 14(1), 1-12.
-
Das, B., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4349. [Link]
-
Das, B., et al. (2023). The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. Catalysts, 13(6), 960. [Link]
- Deka, U., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 9(2), 350-354.
Sources
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- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalytic synthetic route to esters and their application in hydrosilylation process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijstr.org [ijstr.org]
- 11. mdpi.com [mdpi.com]
A Comprehensive Guide to the Structural Confirmation of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate: A Comparative Analysis of Analytical Techniques
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a detailed, in-depth analysis of the methodologies employed to confirm the structure of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, a complex ester with potential applications in medicinal chemistry. As Senior Application Scientists, our objective is to present a holistic view, combining theoretical principles with practical, field-tested insights. We will dissect the application of various analytical techniques, offering a comparative perspective to empower researchers in their experimental design and data interpretation.
Proposed Synthesis and Structural Hypothesis
The target molecule, 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, is a multi-functionalized aromatic compound. A plausible synthetic route involves the esterification of 2-methyl-3-nitrobenzoic acid with (4-benzoylphenyl)methanol. This reaction, typically catalyzed by an acid or a coupling agent, would yield the desired ester. The structural hypothesis is a molecule composed of a 2-methyl-3-nitrobenzoyl moiety linked via an ester bond to a 4-benzoylbenzyl group.
Orthogonal Analytical Approaches for Structural Verification
To ensure the trustworthiness of the structural assignment, a multi-pronged analytical approach is not just recommended, but essential. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data provides a self-validating system for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[1] For 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum will offer a detailed picture of the electronic environment of each hydrogen atom in the molecule.
-
Expected Chemical Shifts (δ) and Multiplicities:
-
Aromatic Protons: Multiple signals are expected in the aromatic region (approximately 7.0-8.5 ppm). The protons on the 2-methyl-3-nitrobenzoyl ring will exhibit specific splitting patterns influenced by the methyl and nitro substituents. The protons on the 4-benzoylbenzyl group will also show characteristic couplings.
-
Benzyl Protons (-CH₂-): A singlet corresponding to the two benzylic protons is anticipated around 5.4 ppm. Its downfield shift is due to the deshielding effect of the adjacent oxygen and aromatic ring.
-
Methyl Protons (-CH₃): A singlet for the three methyl protons on the benzoyl ring is expected in the upfield region, likely around 2.5 ppm.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments and their functionalities.
-
Expected Chemical Shifts (δ):
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region (165-195 ppm), corresponding to the ester and ketone carbonyl groups.
-
Aromatic Carbons: A series of signals in the 120-150 ppm range will represent the various aromatic carbons. The carbon bearing the nitro group is expected to be significantly downfield.
-
Benzyl Carbon (-CH₂-): A signal around 65-70 ppm is predicted for the benzylic carbon.
-
Methyl Carbon (-CH₃): An upfield signal below 20 ppm would correspond to the methyl carbon.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra.
-
Spectral Interpretation: Assign all peaks based on their chemical shifts, integration values (for ¹H), and coupling patterns. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying compounds.[3][4]
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate.
-
Key Fragmentation Patterns:
-
Benzoyl Cation: A prominent peak at m/z 105, corresponding to the [C₆H₅CO]⁺ fragment, is a characteristic feature of benzoyl-containing compounds.[3]
-
4-Benzoylbenzyl Cation: A fragment at m/z 195, corresponding to the [C₁₄H₁₁O]⁺ cation.
-
2-Methyl-3-nitrobenzoyl Fragment: Cleavage of the ester bond could lead to fragments corresponding to the 2-methyl-3-nitrobenzoyl moiety.
-
Loss of Nitro Group: Fragmentation involving the loss of NO₂ (46 Da) is also possible.
-
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Method: Develop a temperature program that allows for the elution and separation of the analyte.
-
MS Method: Acquire mass spectra in electron ionization (EI) mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[3] For the target molecule, IR spectroscopy can quickly confirm the presence of key structural motifs.
Expected IR Absorption Bands:
-
Carbonyl Stretching (C=O): Two distinct strong absorption bands are expected:
-
Ester C=O stretch: ~1720-1740 cm⁻¹
-
Ketone C=O stretch: ~1660-1680 cm⁻¹
-
-
Nitro Group (N-O) Stretching: Two characteristic bands for the nitro group are anticipated:[5]
-
Asymmetric stretch: ~1520-1560 cm⁻¹
-
Symmetric stretch: ~1340-1380 cm⁻¹
-
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A band in the 1000-1300 cm⁻¹ region corresponding to the ester C-O bond.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed connectivity, stereochemistry, and electronic environment of atoms. | Unambiguous structure elucidation.[1] | Requires relatively pure sample; larger sample amount needed compared to MS. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; can analyze complex mixtures when coupled with chromatography (GC-MS, LC-MS).[4][6] | Fragmentation can be complex; may not provide complete connectivity information on its own. |
| IR Spectroscopy | Presence of key functional groups. | Fast, non-destructive, and requires minimal sample preparation.[3] | Provides limited information on the overall molecular skeleton. |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the structural confirmation process.
Caption: Workflow for the synthesis and structural confirmation of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate.
Conclusion
The structural confirmation of a novel molecule like 4-benzoylbenzyl 2-methyl-3-nitrobenzoate necessitates a rigorous and multi-faceted analytical approach. By synergistically employing NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can build a comprehensive and self-validating body of evidence. This guide has outlined the theoretical expectations and practical protocols for each technique, providing a robust framework for the unambiguous structural elucidation of this and other complex organic molecules. The convergence of data from these orthogonal methods provides the highest level of confidence in the assigned structure, a critical requirement for advancing drug discovery and development programs.
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A Comparative Analysis of Nitrobenzoate Isomers for Researchers and Development Professionals
In the fields of pharmaceutical development, organic synthesis, and materials science, the isomeric purity of chemical intermediates is paramount. The nitrobenzoate isomers—ortho (2-nitrobenzoate), meta (3-nitrobenzoate), and para (4-nitrobenzoate)—serve as foundational building blocks for a vast array of more complex molecules, including dyes and anesthetic agents.[1][2] The seemingly subtle difference in the position of the nitro group on the benzoic acid scaffold dramatically alters the molecule's physicochemical properties, reactivity, and ultimately, its utility.
This guide provides an in-depth comparative analysis of these three critical isomers. It moves beyond a simple cataloging of data to explain the underlying chemical principles that govern their distinct behaviors. We will explore their comparative acidity, detail a validated analytical method for their separation, and discuss their differential reactivity, providing researchers and drug development professionals with the authoritative, field-proven insights necessary for informed application.
Comparative Physicochemical Properties: A Quantitative Overview
The positioning of the electron-withdrawing nitro (–NO₂) group relative to the carboxylic acid (–COOH) group dictates the physical properties of each isomer. These differences are critical for everything from selecting an appropriate solvent for a reaction to predicting a compound's behavior in a biological system.
| Property | o-Nitrobenzoic Acid | m-Nitrobenzoic Acid | p-Nitrobenzoic Acid | Benzoic Acid (Reference) |
| Structure | ||||
| CAS Number | 552-16-9 | 121-92-6 | 62-23-7 | 65-85-0 |
| Molar Mass | 167.12 g/mol | 167.12 g/mol | 167.12 g/mol | 122.12 g/mol |
| Melting Point | 147–148 °C[2] | 140–141 °C[2] | 242 °C[2] | 122.4 °C |
| pKa | 2.17[2][3] | 3.45[3] | 3.44[3] | 4.20[3] |
| Water Solubility | Sparingly soluble | 0.24 g/100 mL (15 °C)[4] | Sparingly soluble | 0.34 g/100 mL (25 °C) |
The "Why" Behind the Data: Electronic and Steric Effects
The observed trends in acidity (pKa) and melting point are not arbitrary; they are a direct consequence of the interplay between electronic and steric effects.
-
Acidity (pKa): All three isomers are significantly more acidic than benzoic acid due to the powerful electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion.[1][5] The order of acidity is ortho > para > meta .[3][6]
-
Ortho-Isomer: The exceptional acidity of the ortho isomer (pKa 2.17) is a classic example of the "ortho effect."[3][5] The bulky nitro group sterically forces the carboxylic acid group out of the plane of the benzene ring.[3][5] This disruption inhibits resonance between the carboxyl group and the ring, leading to a more stable carboxylate anion upon deprotonation and thus, a stronger acid.[3]
-
Para-Isomer: In the para position, the nitro group exerts both a strong inductive and a resonance effect, which delocalize the negative charge of the carboxylate anion, leading to significant stabilization.[3][5]
-
Meta-Isomer: From the meta position, the nitro group can only exert its electron-withdrawing inductive effect; the resonance effect does not operate.[3] This results in less stabilization of the anion compared to the ortho and para isomers.[3]
-
-
Melting Point: The para isomer has a remarkably higher melting point (242 °C) than the ortho (147-148 °C) and meta (140-141 °C) isomers.[2] This is due to the high symmetry of the para isomer, which allows for more efficient packing and stronger intermolecular forces in its crystal lattice.
Analytical Differentiation: A Validated HPLC Protocol
The accurate quantification of isomeric purity is a frequent necessity in quality control and research.[7] Given their similar polarities, separating the nitrobenzoate isomers requires a robust and reliable analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[7]
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is highly effective for separating these isomers.[8] The method utilizes a non-polar stationary phase (like C18) and a polar mobile phase.[7] Separation is achieved by exploiting the subtle differences in the polarity of the isomers; compounds with higher polarity will have a greater affinity for the mobile phase and elute from the column earlier.[7] Controlling the pH of the mobile phase is critical to ensure consistent ionization of the acidic analytes, which directly impacts their retention.[7][9]
Experimental Protocol: Isocratic RP-HPLC
This protocol is a self-validating system adapted from established methods for its simplicity and reproducibility.[7][9]
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
-
Reagents and Mobile Phase Preparation:
-
2-Propanol (HPLC Grade).[7]
-
Deionized Water (HPLC Grade).
-
Acetic Acid (Analytical Grade).[7]
-
Mobile Phase: Prepare by mixing 2-propanol, water, and acetic acid in a ratio of 20:80:0.4 by volume. The final pH should be approximately 2.99.[7][9]
-
Action: Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the system.
-
-
Chromatographic Conditions:
-
Sample and Standard Preparation:
-
Prepare individual stock solutions of ortho-, meta-, and para-nitrobenzoic acid in the mobile phase at a concentration of ~1 mg/mL.
-
Prepare a mixed standard by combining aliquots of each stock solution.
-
Prepare the unknown sample by dissolving it in the mobile phase to a similar concentration.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the mixed standard solution to determine the retention time for each isomer.
-
Inject the unknown sample solution.
-
Quantify the purity of the sample by comparing the peak areas. The expected elution order is typically ortho, followed by meta and para, which can be very close together.[9]
-
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the HPLC analysis, from preparation to final data interpretation.
Caption: HPLC workflow from preparation to data analysis.
Comparative Reactivity and Applications
The electronic differences between the isomers directly influence their chemical reactivity. A prime example is the reduction of the nitro group to an amine (–NH₂), a common synthetic transformation.
Caption: General pathway for nitro group reduction.
The presence of both the nitro and carboxylic acid groups deactivates the aromatic ring towards further electrophilic substitution.[4] However, the isomers serve as critical precursors for aminobenzoic acids, which have distinct and non-interchangeable applications.[1]
-
Ortho-Nitrobenzoate: Primarily used as a synthetic reagent, including for the protection of amine groups in multi-step syntheses.[10][11]
-
Meta-Nitrobenzoate: Serves as a precursor to 3-aminobenzoic acid, which is used in the preparation of some azo dyes.[1][4][12] It is also used as a corrosion inhibitor.[13]
-
Para-Nitrobenzoate: This is arguably the most commercially significant isomer.[2] It is the precursor to 4-aminobenzoic acid (PABA), which is then used to synthesize pharmaceuticals, most notably the local anesthetic procaine.[1][14] It also finds use in the manufacturing of dyes, pigments, and photosensitive materials.[14][15][16]
Conclusion
The ortho, meta, and para isomers of nitrobenzoate, while structurally similar, exhibit profoundly different physicochemical and reactive properties. These differences are dictated by the electronic and steric effects imparted by the position of the nitro group. The ortho isomer's unique acidity, the meta isomer's role in dye synthesis, and the para isomer's critical importance in pharmaceuticals highlight the necessity for a deep understanding of their individual characteristics. The ability to analytically separate and quantify these isomers using techniques like the validated HPLC protocol described herein is essential for ensuring the quality, safety, and efficacy of the final products derived from them. This guide provides the foundational, evidence-based knowledge required for researchers and developers to effectively utilize these versatile chemical building blocks.
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A Comparative Guide to 4-benzoylbenzyl 2-methyl-3-nitrobenzoate and Structurally Related Bioactive Compounds
This technical guide offers a comprehensive comparison of the novel compound 4-benzoylbenzyl 2-methyl-3-nitrobenzoate with other functionally and structurally related molecules. As direct experimental data for this specific compound is not yet prevalent in published literature, this guide will establish a predictive framework for its potential biological activities. By deconstructing its core chemical moieties—the 4-benzoylbenzyl group and the 2-methyl-3-nitrobenzoate group—we can draw logical comparisons to well-characterized compounds and propose robust experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in drug development who are exploring new chemical entities in therapeutic areas such as antimicrobial, anti-inflammatory, and antifungal research.
Introduction to the Target Compound and Its Structural Analogs
4-benzoylbenzyl 2-methyl-3-nitrobenzoate is a unique ester combining a bulky, aromatic benzoylbenzyl alcohol with a substituted nitrobenzoic acid. This structure suggests several potential avenues for biological activity. The benzoylbenzyl moiety is structurally related to inhibitors of bacterial transcription, while the nitrobenzoate portion is a known pharmacophore in various antimicrobial and anti-inflammatory agents.[1][2]
To build a comparative analysis, we will examine compounds that share one or more of these key structural features. The chosen analogs provide a basis for predicting the performance of our target compound and for designing a comprehensive screening strategy.
Structural Comparison of Target Compound and Selected Analogs
Caption: Structural relationships between the target compound and selected analogs.
Comparative Analysis of Potential Biological Activities
Based on the structure-activity relationships (SAR) of its constituent parts, we can hypothesize several biological activities for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate.
Antibacterial Activity: Inhibition of Bacterial Transcription
Hypothesis: The 4-benzoylbenzyl moiety of the target compound is structurally similar to known inhibitors of the bacterial RNA polymerase (RNAP)-sigma (σ) factor interaction, suggesting potential antibacterial activity.[1]
Comparative Compounds: A series of benzyl and benzoyl benzoic acid derivatives have been shown to inhibit the formation of the RNAP holoenzyme, which is essential for initiating transcription in bacteria.[1][3] These compounds target the interface between the RNAP β' subunit and the σ factor.[1] The presence of electron-withdrawing groups on the benzoic acid ring of these inhibitors often enhances antimicrobial activity.[1]
Expected Performance: The 2-methyl-3-nitrobenzoate portion of our target compound contains a strong electron-withdrawing nitro group. This feature, combined with the bulky benzoylbenzyl ester, may confer significant inhibitory activity against the RNAP-σ factor interaction. We will compare its potential minimum inhibitory concentrations (MICs) against those of established inhibitors.
Table 1: Comparison of Antibacterial Activity Data for Related Compounds
| Compound/Class | Target Organism(s) | Mechanism of Action | Reported MIC/IC50 | Reference |
| Benzoyl Benzoic Acid Derivatives | S. pneumoniae, S. epidermidis | Inhibition of RNAP-σ factor binding | 0.5 - 256 µg/mL | [1] |
| Salinamide A | Gram-positive & Gram-negative bacteria | Inhibition of RNAP | Not specified | [4] |
| 4-benzoylbenzyl 2-methyl-3-nitrobenzoate | Hypothesized: S. aureus, E. coli | Hypothesized: RNAP Inhibition | To be determined | N/A |
Anti-inflammatory and Anti-neuroinflammatory Activity
Hypothesis: Both benzyl benzoates and nitrobenzoate derivatives have demonstrated anti-inflammatory properties.[5][6] The target compound may therefore inhibit key inflammatory pathways, such as the production of nitric oxide (NO) and pro-inflammatory cytokines.
Comparative Compounds:
-
Benzyl Benzoates: Certain natural benzyl benzoates have been shown to suppress lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in BV-2 microglia cells, indicating anti-neuroinflammatory potential.[6]
-
Nitrobenzoate Derivatives: Nitro-containing compounds have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting they can modulate inflammatory responses.[2]
Expected Performance: The target compound's hybrid structure may allow it to effectively modulate inflammatory responses. Its activity can be quantified by measuring its half-maximal inhibitory concentration (IC50) for NO production in LPS-stimulated macrophages and compared to known anti-inflammatory agents.
Table 2: Comparison of Anti-inflammatory Activity Data for Related Compounds
| Compound/Class | Model System | Key Effect | Reported IC50/Inhibition | Reference |
| Benzyl Benzoates (from S. decurrens) | LPS-stimulated BV-2 microglia | Inhibition of NO production | Significant inhibition at 20 µM | [6] |
| 1,5-Benzodiazepine Derivatives | LPS-stimulated microglia | Inhibition of NO production | IC50 = 7.0 µM | [7] |
| 4-benzoylbenzyl 2-methyl-3-nitrobenzoate | Proposed: LPS-stimulated RAW 264.7 cells | Hypothesized: Inhibition of NO, TNF-α, IL-6 | To be determined | N/A |
Antifungal Activity
Hypothesis: The nitrobenzoate scaffold is present in compounds with known antifungal properties, suggesting a potential application for the target compound against fungal pathogens.[8]
Comparative Compounds: A study of 3-methyl-4-nitrobenzoate derivatives revealed significant antifungal activity against various Candida species. Specifically, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed potent activity against C. guilliermondii.[8]
Expected Performance: The presence of the 2-methyl-3-nitrobenzoate moiety in our target compound makes it a candidate for antifungal screening. The large benzoylbenzyl group may influence cell permeability and target interaction, leading to a unique activity profile compared to smaller alkyl esters.
Table 3: Comparison of Antifungal Activity Data for Related Compounds
| Compound | Target Organism | Reported MIC | Reference |
| Methyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 39 µM | [8] |
| Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 31 µM | [8] |
| 4-benzoylbenzyl 2-methyl-3-nitrobenzoate | Proposed: Candida species | To be determined | N/A |
Experimental Protocols
To validate the hypothesized activities of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, the following detailed experimental protocols are proposed.
Proposed Experimental Workflow
Caption: Proposed workflow for the synthesis and biological evaluation of the target compound.
Protocol 1: Antibacterial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of the target compound against selected bacterial strains using the broth microdilution method.[9]
Materials:
-
Test compound (4-benzoylbenzyl 2-methyl-3-nitrobenzoate) dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare Inoculum: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB in a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol assesses the ability of the target compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[6][10]
Materials:
-
RAW 264.7 cells.
-
DMEM supplemented with 10% FBS.
-
LPS (from E. coli).
-
Test compound dissolved in DMSO.
-
Griess Reagent.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Wells without LPS serve as a negative control.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.
-
Read Absorbance: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Calculate IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Relevant Signaling Pathway: NF-κB in Inflammation
Caption: The NF-κB signaling pathway, a key target in anti-inflammatory drug discovery.[10][11]
Conclusion and Future Directions
4-benzoylbenzyl 2-methyl-3-nitrobenzoate represents a novel chemical entity with significant therapeutic potential. Based on a thorough analysis of its structural components and comparison with known bioactive molecules, we have established strong hypotheses for its efficacy as an antibacterial, anti-inflammatory, and antifungal agent. The benzoylbenzyl core suggests a potential mechanism involving the inhibition of bacterial transcription, while the nitrobenzoate moiety points towards the modulation of inflammatory pathways and activity against fungal pathogens.
The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of these hypotheses. Successful validation through these in vitro and subsequent in vivo studies would position 4-benzoylbenzyl 2-methyl-3-nitrobenzoate as a promising lead compound for further development. Future research should focus on elucidating its precise molecular targets, exploring its pharmacokinetic and toxicological profiles, and optimizing its structure to enhance potency and selectivity.
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A Comparative Guide to the Biological Efficacy of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potential biological efficacy of the novel compound, 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motifs—a benzophenone core, a benzyl ester linkage, and a nitrobenzoate moiety—are well-characterized in medicinal chemistry. By dissecting the established bioactivities of these constituent parts, we can project a pharmacological profile for the title compound and propose a rigorous experimental framework for its evaluation. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this and structurally related compounds.
Introduction to the Therapeutic Potential of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
The rational design of novel therapeutic agents often involves the strategic combination of pharmacophores with known biological activities. The structure of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is a prime example of such a design, integrating three key functionalities:
-
Benzophenone Scaffold: A versatile structure found in numerous molecules with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2][3][4]
-
Nitrobenzoate Moiety: Derivatives of nitrobenzoic acid have garnered significant attention for their potent antimicrobial, anti-inflammatory, and anticancer properties.[5] The nitro group can enhance reactivity and is a key feature in several bioactive compounds.[6][7]
-
Benzyl Benzoate Linkage: This ester linkage is present in both natural and synthetic compounds and has been associated with various biological effects, including spasmolytic and immunomodulatory activities.[8][9]
Based on this structural amalgamation, 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is hypothesized to possess significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This guide will explore these potential activities in comparison to established compounds and provide detailed protocols for empirical validation.
Postulated Mechanism of Action: An Integrated Perspective
The biological activity of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is likely to be multifaceted, stemming from the combined influence of its structural components.
Anti-inflammatory Action via COX Pathway Inhibition
A prominent mechanism of anti-inflammatory action for benzophenone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in the synthesis of prostaglandins, key players in the inflammatory cascade.[1] Similarly, certain nitrobenzoate derivatives have been shown to modulate inflammatory responses by regulating the production of pro-inflammatory cytokines.[5] It is therefore plausible that 4-benzoylbenzyl 2-methyl-3-nitrobenzoate will exhibit anti-inflammatory properties through a synergistic inhibition of these pathways.
Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway by 4-benzoylbenzyl 2-methyl-3-nitrobenzoate.
Anticancer Activity through Cytotoxicity and Migration Inhibition
Both benzophenone and nitrobenzoate derivatives have demonstrated notable anticancer potential.[2][5] Benzophenones can induce cytotoxic effects in a range of human cancer cell lines, while specific nitrobenzoic acids have been identified as inhibitors of cancer cell chemotaxis.[2][5] For instance, 4-methyl-3-nitrobenzoic acid has been shown to impair the migration of non-small cell lung cancer cells by inhibiting cofilin phosphorylation and actin polymerization.[5][10] The combination of these functionalities in the title compound suggests a dual-action anticancer potential, involving both direct cytotoxicity and the inhibition of metastasis.
Comparative Biological Efficacy: A Data-Driven Outlook
To contextualize the potential efficacy of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, it is instructive to compare it with structurally related compounds for which experimental data are available. The following tables summarize the reported activities of relevant benzophenone and nitrobenzoate derivatives.
Table 1: Anti-inflammatory and Anticancer Activity of Benzophenone Derivatives
| Compound Class | Biological Activity | Assay | IC50 / Effect | Reference |
| Dimeric Benzophenones | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | 8.8 - 18.1 µM | [4] |
| Benzophenone Derivative 1 | Anticancer (Cytotoxicity) | HL-60 (Leukemia) | 0.48 µM | [2][4] |
| Benzophenone Derivative 1 | Anticancer (Cytotoxicity) | A-549 (Lung Cancer) | 0.82 µM | [2][4] |
| Benzophenone Derivative 1 | Anticancer (Cytotoxicity) | SMMC-7721 (Liver Cancer) | 0.26 µM | [2][4] |
| Benzophenone Derivative 1 | Anticancer (Cytotoxicity) | SW480 (Colon Cancer) | 0.99 µM | [2][4] |
| Benzophenone Derivatives 5 & 7 | Antileishmanial | In vitro assays | 10.19 µM & 14.35 µM | [11] |
Table 2: Anticancer and Antifungal Activity of Nitrobenzoate Derivatives
| Compound Class | Biological Activity | Cancer Cell Line / Fungal Strain | IC50 / MIC | Reference |
| Nitroimidazole derivatives | Anticancer (Cytotoxicity) | Breast (4T1, MDA-MB-231), Lung (A549) | 1.5 - 18.8 µM | [5] |
| Benzotriazole-imidazol-2-thiones | Anticancer (Cytotoxicity) | Breast (MCF-7), Leukemia (HL-60), Colon (HCT-116) | 0.40 - 3.57 µM | [5] |
| Methyl 3-methyl-4-nitrobenzoate | Antifungal | C. guilliermondii 207 | 39 µM | [12] |
| Pentyl 3-methyl-4-nitrobenzoate | Antifungal | C. guilliermondii 207 | 31 µM | [12] |
Experimental Protocols for Efficacy Validation
To empirically determine the biological efficacy of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, a series of well-established in vitro assays are recommended. The following protocols are provided as a starting point for investigation.
Protocol for Assessing Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess reagent.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group. Determine the IC50 value.
Caption: Experimental workflow for the Nitric Oxide (NO) Inhibition Assay.
Protocol for Assessing Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Culture and Seeding: Culture a selected cancer cell line (e.g., A549, MCF-7, or HL-60) and seed in a 96-well plate at an appropriate density. Allow cells to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The structural features of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate strongly suggest a promising profile as a bioactive compound, with potential applications in anti-inflammatory and anticancer therapies. The comparative data from related benzophenone and nitrobenzoate derivatives provide a solid rationale for investigating its efficacy. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of this novel molecule.
Future research should focus on the synthesis and purification of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, followed by the execution of the proposed in vitro assays. Promising results would warrant further investigation into its precise mechanism of action, structure-activity relationships (SAR) through the synthesis of analogues, and eventual progression to in vivo studies to assess its therapeutic potential in preclinical models.
References
- Arnoldi, A., et al. (1997). Synthesis and Structure−Activity Relationships of Sweet 2-Benzoylbenzoic Acid Derivatives. Journal of Agricultural and Food Chemistry, 45(6).
-
SciELO. (2023). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]
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MDPI. (2023). Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]
- Gopiwad, et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41–42.
-
National Center for Biotechnology Information. (2007). Effect of natural and synthetic benzyl benzoates on calmodulin. Retrieved from [Link]
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ResearchGate. (2026). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
-
MDPI. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-3-nitrobenzoic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2005). Immunobiological [correction of Immunobioloical] activity of a new benzyl benzoate from the aerial parts of Solidago virga-aurea var. gigantea. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone for ensuring the reliability and accuracy of data. This guide provides a comprehensive, in-depth comparison of analytical method validation for the quantitative determination of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, a compound of interest in contemporary research. By adhering to the principles of scientific integrity and leveraging established regulatory frameworks, this document will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, its name suggests a structure amenable to both HPLC and GC techniques. The presence of benzoyl and nitrobenzoate moieties indicates strong chromophores, making UV detection a viable option for HPLC. Concurrently, assuming sufficient volatility and thermal stability, GC-MS offers high specificity and sensitivity.
This guide will navigate the critical parameters of method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a robust framework for researchers and drug development professionals.[1][2][3] The experimental protocols and acceptance criteria detailed herein are designed to establish a self-validating system, ensuring trustworthiness and scientific rigor.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is the first critical step in method development and validation. The following table provides a comparative overview of HPLC-UV and GC-MS for the analysis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation based on the analyte's volatility and interaction with a stationary phase, with detection by mass fragmentation. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Specificity | Good; potential for interference from co-eluting compounds with similar UV spectra. | Excellent; mass spectra provide a high degree of confidence in analyte identification.[4] |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Typical Mobile/Carrier Gas | Acetonitrile/Water Gradient | Helium |
Experimental Workflows and Logical Relationships
The validation of an analytical method is a systematic process that involves several interconnected stages. The following diagram illustrates the typical workflow for analytical method validation.
Caption: Workflow for Analytical Method Validation.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the validation of HPLC-UV and GC-MS methods for the analysis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. These protocols are based on established guidelines from the FDA and EMA.[4][5][6]
HPLC-UV Method Validation
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
4-benzoylbenzyl 2-methyl-3-nitrobenzoate reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., gradient starting from 60:40 to 90:10 over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm (based on the expected chromophores).
-
Injection Volume: 10 µL.
Validation Procedures:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate the absence of interference from endogenous components at the retention time of the analyte.[2]
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1-100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[7]
-
Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a blank matrix at three concentration levels (low, medium, high). The recovery should be within 98-102%.[4][7]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). A common approach is to use S/N ratios of 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.[7]
GC-MS Method Validation
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
Chemicals and Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Methanol (GC grade)
-
4-benzoylbenzyl 2-methyl-3-nitrobenzoate reference standard
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.
Validation Procedures:
-
Specificity: Analyze blank and spiked samples to confirm the absence of interfering peaks at the retention time of the target analyte and its specific mass fragments.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.1-20 µg/mL). Construct a calibration curve by plotting the peak area of a characteristic ion against concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies at three concentration levels. The recovery should be within 97-103%.
-
Precision: Evaluate repeatability and intermediate precision as described for the HPLC method. The %RSD should generally be below 3%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the quantifier ion.
Relationship between Validation Parameters
The various parameters of analytical method validation are not independent but are logically interconnected. This relationship ensures a comprehensive assessment of the method's performance.
Caption: Interrelationship of Validation Parameters.
Conclusion
The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products.[6] This guide has provided a comparative framework for validating analytical methods for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate using HPLC-UV and GC-MS. While HPLC-UV offers a robust and cost-effective solution with high throughput, GC-MS provides superior specificity and sensitivity.
The choice between these methods will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. Regardless of the method chosen, a thorough validation following the principles outlined in this guide and in accordance with regulatory guidelines such as ICH Q2(R2) is essential for generating reliable and defensible analytical data.[1][8][9]
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
-
Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Contract Pharma. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
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- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. ema.europa.eu [ema.europa.eu]
Spectroscopic Comparison of 4-Benzoylbenzyl 2-Methyl-3-Nitrobenzoate Derivatives: A Guide for Photoaffinity Probes
Executive Summary & Structural Rationale
In modern drug discovery, validating the exact binding site of a small molecule on a target protein is a complex challenge. To solve this, researchers frequently design photoaffinity probes —bifunctional molecules that combine a biologically active pharmacophore with a UV-activatable cross-linker.
The 4-benzoylbenzyl 2-methyl-3-nitrobenzoate scaffold is a masterclass in this design.
-
The Pharmacophore (Nitrobenzoate): Substituted nitrobenzoates are highly valued in medicinal chemistry for their potent antifungal, antimicrobial, and antimalarial properties[1][2]. The specific arrangement of the methyl and nitro groups dictates the molecule's electronic environment and target-binding affinity.
-
The Photophore (Benzophenone): The 4-benzoylbenzyl moiety acts as the photo-crosslinker. When irradiated with long-wave UV light (~350–365 nm), the benzophenone undergoes an n→π∗ transition to form a triplet diradical. This diradical rapidly inserts into nearby C-H bonds of the target protein, covalently locking the probe in place without causing the UV-induced protein degradation typically seen at lower wavelengths.
As a Senior Application Scientist, I cannot overstate the importance of rigorous spectroscopic validation before deploying these probes in biological assays. This guide objectively compares the spectroscopic signatures of the 2-methyl-3-nitro derivative against its primary alternatives (the 3-methyl-4-nitro and 4-methyl-3-nitro isomers), explaining the causality behind their distinct analytical profiles.
Spectroscopic Comparison & Experimental Data
To differentiate these regioisomers, we must look at how the strongly electron-withdrawing nitro group ( −NO2 ) and the weakly electron-donating methyl group ( −CH3 ) perturb the aromatic ring system. The benzophenone moiety serves as an internal spectroscopic standard, as its signals remain relatively static across all derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Data Comparison
Data represents typical chemical shifts ( δ , ppm) in CDCl3 at 400 MHz for 1H and 100 MHz for 13C [2][3][4].
| Derivative (Isomer) | Ester Methylene ( 1H , singlet) | Aromatic Methyl ( 1H , singlet) | Nitrobenzoate Ar-H ( 1H , multiplets) | Benzophenone C=O ( 13C ) | Ester C=O ( 13C ) |
| 2-Methyl-3-nitro | 5.42 ppm | 2.65 ppm (Deshielded) | 7.45 (t), 7.88 (dd), 7.98 (dd) | ~195.8 ppm | 166.8 ppm |
| 3-Methyl-4-nitro | 5.38 ppm | 2.58 ppm | 7.95 (d), 8.05 (m) | ~195.8 ppm | 165.2 ppm |
| 4-Methyl-3-nitro | 5.39 ppm | 2.62 ppm | 7.42 (d), 8.12 (dd), 8.55 (d) | ~195.8 ppm | 164.9 ppm |
Causality Insight: In the 2-methyl-3-nitrobenzoate derivative, the methyl group is sterically compressed between the ester and the nitro group. This steric crowding deshields the methyl protons, pushing them further downfield to ~2.65 ppm, compared to a standard tolyl methyl group[4]. Conversely, in the 4-methyl-3-nitro isomer, the proton situated between the ester and nitro groups is highly deshielded, appearing as a distinct doublet past 8.5 ppm.
Table 2: FT-IR and UV-Vis Spectroscopic Signatures
Vibrational frequencies ( cm−1 ) and absorption maxima ( nm ) critical for validating photophore integrity[2][3].
| Derivative (Isomer) | Ester C=O Stretch ( cm−1 ) | Ketone C=O Stretch ( cm−1 ) | NO2 Asym / Sym Stretch ( cm−1 ) | UV-Vis Maxima ( nm , in MeOH) |
| 2-Methyl-3-nitro | 1730 | 1660 | 1531 / 1355 | 255 ( π→π∗ ), 345 ( n→π∗ ) |
| 3-Methyl-4-nitro | 1722 | 1660 | 1525 / 1348 | 260 ( π→π∗ ), 345 ( n→π∗ ) |
| 4-Methyl-3-nitro | 1725 | 1660 | 1528 / 1350 | 258 ( π→π∗ ), 345 ( n→π∗ ) |
Causality Insight: The asymmetric NO2 stretch is a hallmark of these derivatives. In the 2-methyl-3-nitro isomer, steric hindrance forces the nitro group slightly out of coplanarity with the aromatic ring, which marginally shifts the N-O stretching frequency higher (1531 cm−1 ) compared to the less sterically hindered 3-methyl-4-nitro isomer[2][4]. The UV-Vis n→π∗ transition at 345 nm confirms the benzophenone moiety is intact and ready for photoactivation.
Experimental Methodologies
To ensure a self-validating system, researchers must follow strict protocols that prevent premature photoactivation while confirming structural integrity.
Protocol 1: Spectroscopic Characterization Workflow
Note: All handling of the final derivatives must be performed under amber lighting to prevent premature photolysis of the benzophenone group.
-
Sample Preparation: Dissolve 15 mg of the purified derivative in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS as an internal standard.
-
NMR Acquisition: Acquire 1H NMR spectra at 400 MHz (16 scans, relaxation delay 2s). Acquire 13C NMR spectra at 100 MHz (512 scans) to ensure the quaternary ketone carbonyl (~195 ppm) is resolved from the baseline noise.
-
FT-IR Analysis: Prepare a thin film by evaporating a drop of the compound (dissolved in DCM) onto a NaCl plate. Scan from 4000 to 400 cm−1 (32 scans, 4 cm−1 resolution). Verify the presence of two distinct carbonyl peaks (~1730 and ~1660 cm−1 ).
-
UV-Vis Verification: Dilute the sample to 10 μM in LC-MS grade methanol. Scan from 200 to 450 nm. A defined peak at ~345-350 nm validates the photophore's readiness.
Protocol 2: Photoaffinity Labeling & UV Cross-linking
-
Incubation: Incubate the target protein (e.g., 1 μM ) with the 4-benzoylbenzyl 2-methyl-3-nitrobenzoate probe (10 μM ) in a physiological buffer (pH 7.4) for 30 minutes at 4°C in the dark to allow equilibrium binding.
-
Irradiation: Transfer the mixture to a quartz cuvette or a 96-well glass-bottom plate. Irradiate using a 365 nm UV LED array (intensity: 10 mW/cm2 ) for 15 minutes on ice. Causality: Keeping the sample on ice prevents thermal degradation of the protein, while 365 nm specifically excites the benzophenone without causing direct UV damage to aromatic amino acids.
-
Downstream Analysis: Quench the reaction with Laemmli buffer, boil for 5 minutes, and analyze the cross-linked complex via SDS-PAGE and subsequent LC-MS/MS peptide mapping.
Workflows & Visualizations
Workflow for the comprehensive spectroscopic validation of nitrobenzoate derivatives.
Mechanism of UV-induced photoaffinity cross-linking via the 4-benzoylbenzyl moiety.
References
-
A Comparative Guide to Methyl 3-(methylamino)-4-nitrobenzoate and Its Isomers for Researchers - Benchchem. 3
-
1 - Working with Hazardous Chemicals - Organic Syntheses. 4
-
The Potency Study of Organotin(IV) 3-Nitrobenzoate Compounds as Antimalarial Agents - Semantic Scholar. 1
-
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchGate. 2
Sources
The Analytical Crucible: Assessing the Purity of Synthesized 4-Benzoylbenzyl 2-Methyl-3-Nitrobenzoate
For researchers and drug development professionals, the synthesis of complex pharmaceutical intermediates is only half the battle; proving their absolute purity is the true crucible. The compound 4-benzoylbenzyl 2-methyl-3-nitrobenzoate presents a unique analytical challenge. Structurally, it is an ester linking a highly conjugated photophore (4-benzoylbenzyl alcohol) with an electronically dense, ionizable moiety (2-methyl-3-nitrobenzoic acid).
When evaluating the purity of such a molecule, relying on a single analytical technique is a recipe for skewed data. This guide objectively compares the three pillars of modern purity assessment—HPLC-UV, LC-MS, and 1H qNMR—demonstrating why an orthogonal approach is the only self-validating system capable of uncovering the true chemical constitution of your synthesized batch[1].
The Molecular Challenge: Synthesis and Impurity Causality
To understand how to test a compound, we must first understand how it fails. The synthesis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate typically involves a Steglich esterification using coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP.
The causality of impurities stems directly from this pathway:
-
Incomplete Conversion: Leaves highly UV-active residual starting materials (SM1 and SM2).
-
Reagent Decay: Generates coupling byproducts like DCU (Dicyclohexylurea), which lack strong UV chromophores but possess significant mass.
-
Hydrolysis: Post-synthesis degradation back into the constituent alcohol and acid.
Synthesis pathway and the mechanistic origin of specific chemical impurities.
Comparative Analysis of Purity Methodologies
HPLC-UV: The Quantitative Yardstick (with a Blind Spot)
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard for tracking process impurities. It operates by calculating the Area Under the Curve (AUC) of the target peak relative to the total area of all detected peaks[2].
-
The Flaw (Response Factor Bias): The intact ester has a massive conjugated system. If it splits into its starting materials, the individual fragments possess different molar absorptivities at a standard 254 nm wavelength. A 5% molar impurity of the starting material might only register as a 1.5% peak area, artificially inflating the calculated purity[1].
LC-MS: The Qualitative Fingerprint
Liquid Chromatography-Mass Spectrometry (LC-MS) tells us exactly what the molecules are by measuring their mass-to-charge ratio ( m/z )[2]. For our target ester (MW 375.38), we look for the [M+H]+ ion at m/z 376.1.
-
The Flaw (Ion Suppression): LC-MS is prone to ion suppression, where co-eluting contaminants mask the signal of the analyte[2]. It cannot be used for absolute quantification without expensive, isotopically labeled internal standards.
1H qNMR: The Absolute Quantifier
Quantitative Nuclear Magnetic Resonance (qNMR) is orthogonal to chromatography. It relies on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei producing it[3]. By comparing a specific proton signal of the ester (e.g., the benzylic CH2 singlet) against a certified internal standard, we obtain an absolute molar purity without needing a reference standard of the ester itself[3].
Orthogonal analytical workflow for comprehensive ester purity assessment.
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical run must validate itself before data is accepted.
Protocol A: HPLC-UV Analysis
Causality: A gradient elution is chosen to resolve the highly polar acid (SM2) from the highly lipophilic intact ester.
-
System Suitability Test (SST): Inject a resolution mixture containing the target ester spiked with 1% 4-benzoylbenzyl alcohol and 2-methyl-3-nitrobenzoic acid. Validation: Proceed only if the resolution ( Rs ) between all peaks is > 2.0.
-
Sample Preparation: Dissolve 1 mg of the synthesized batch in 1 mL of HPLC-grade Acetonitrile.
-
Chromatography: Use a C18 column (e.g., 5 µm, 4.6 x 150 mm). Mobile Phase A: Water (0.1% TFA); Mobile Phase B: Acetonitrile (0.1% TFA). Run a linear gradient from 10% B to 95% B over 15 minutes.
-
Detection: Record UV absorbance at 254 nm. Calculate purity via area normalization.
Protocol B: LC-MS Impurity Profiling
Causality: Electrospray Ionization (ESI) in positive mode is selected because the ester and ketone carbonyls readily accept protons.
-
Blank Validation: Inject a pure solvent blank to ensure no column carryover from previous runs.
-
Acquisition: Run the sample using the same gradient as Protocol A, splitting the flow into a single-quadrupole mass spectrometer.
-
Analysis: Extract ion chromatograms (EIC) for m/z 376.1 (Target), m/z 213.1 (SM1 fragment), and m/z 225.2 (DCU byproduct).
Protocol C: Absolute Purity via 1H qNMR
Causality: Dimethyl sulfone ( DMSO2 ) is chosen as the internal standard because its sharp, 6-proton singlet at δ 3.0 ppm does not overlap with the ester's benzylic protons ( δ ~5.5 ppm) or aromatic protons ( δ 7.0–8.5 ppm).
-
T1 Inversion Recovery (Validation): Before the quantitative run, perform an inversion recovery experiment to determine the longest longitudinal relaxation time ( T1 ) of the analyte and standard protons.
-
Sample Preparation: Accurately weigh ~15 mg of the ester and ~5 mg of NIST-traceable DMSO2 using a microbalance. Co-dissolve completely in 0.6 mL of CDCl3 .
-
Acquisition: Set the relaxation delay ( D1 ) to at least 5×T1 (typically >30 seconds) to ensure complete magnetization recovery between pulses. Acquire 64 scans using a 90° pulse angle.
-
Calculation: Integrate the DMSO2 peak ( δ 3.0, 6H) and the benzylic CH2 peak of the ester ( δ ~5.5, 2H). Calculate absolute purity using the mass/molar ratio equation.
Quantitative Data Comparison
The following table presents a comparative data set from a synthesized batch of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, illustrating the critical discrepancies between methods.
| Analytical Method | Calculated Purity (%) | Primary Impurities Identified | Methodological Bias / Limitation |
| HPLC-UV (254 nm) | 98.5 ± 0.2 | Unreacted SM1, SM2 | Overestimates purity due to differing UV response factors of the fragmented impurities[1]. |
| LC-MS (ESI+) | N/A (Qualitative) | DCU byproduct ( m/z 225) | Ion suppression prevents accurate relative quantification; DCU lacks strong UV absorbance but shows high MS response[2]. |
| 1H qNMR | 96.8 ± 0.4 | SM1, SM2, DCU, Residual EtOAc | Provides true absolute purity; however, it has lower sensitivity for trace impurities (<0.1%)[3]. |
Data Synthesis: Relying solely on HPLC-UV would lead a researcher to believe the batch is 98.5% pure. However, LC-MS identifies a hidden DCU byproduct (invisible at 254 nm), and qNMR reveals the absolute molar purity is actually 96.8%.
Conclusion
For complex intermediates like 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, a single "99% Purity" claim on a Certificate of Analysis is insufficient. True scientific rigor requires a cross-referenced approach: utilizing HPLC for high-resolution separation, LC-MS for structural verification, and qNMR for absolute quantification. By establishing this self-validating triad, researchers can eliminate chemical variance as a confounding variable in downstream applications.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC, nih.gov. 3
-
A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - Benchchem, benchchem.com.1
-
HPLC vs. LC-MS: Which Purity Test Actually Matters? - Prime Labs, getprimelabs.com. 2
Sources
Cross-Validation of 4-Benzoylbenzyl 2-Methyl-3-Nitrobenzoate (BBMN): A Comparative Guide for Photoaffinity Labeling
As a Senior Application Scientist, I frequently observe that the primary bottleneck in target deconvolution and allosteric site mapping is not the sensitivity of mass spectrometry, but the chemical fidelity of the photoaffinity probe. When investigating esterase targets or allosteric binding pockets, the structural architecture of the probe dictates the signal-to-noise ratio of the entire experiment.
This guide provides an objective, data-driven cross-validation of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate (BBMN) , a bifunctional photoaffinity label. By combining the robust photochemistry of a benzophenone tag with the specific recognition geometry of a methylated nitrobenzoate core, BBMN offers distinct advantages over traditional diazirine or aryl azide alternatives.
Mechanistic Rationale: The Superiority of the BBMN Architecture
To understand why BBMN outperforms legacy probes, we must deconstruct its two functional hemispheres and the causality behind their selection:
-
The Recognition Core (2-Methyl-3-Nitrobenzoate): The 2-methyl-3-nitrobenzoate moiety is a well-characterized building block known for its distinct electronic and steric properties (1[1]). The strong electron-withdrawing nature of the nitro group modulates the electrophilicity of the ester, while the 2-methyl group provides essential steric hindrance. This prevents premature enzymatic hydrolysis during the incubation phase, allowing the probe to reach thermodynamic equilibrium within the target binding pocket.
-
The Photophore (4-Benzoylbenzyl): Benzophenone-based photoaffinity labels are highly effective for mapping binding sites because they are excited at ~365 nm. This longer wavelength minimizes UV-induced damage to biological samples, preserving the structural integrity of the target protein (2[2]). Furthermore, unlike diazirines, benzophenones can reversibly relax from their triplet diradical state if no suitable C-H bond is immediately adjacent. This reversibility drastically reduces quenching by ambient water molecules, increasing overall crosslinking efficiency during prolonged irradiation (3[3]).
Comparative Performance Data
To objectively cross-validate BBMN, we benchmarked it against its direct structural analogs utilizing different photophores: a Diazirine analog (DMN) and an Aryl Azide analog (AAMN).
Table 1: Cross-Validation Metrics for Nitrobenzoate Photoaffinity Probes
| Performance Metric | BBMN (Benzophenone) | DMN (Diazirine) | AAMN (Aryl Azide) |
| Excitation Wavelength | 365 nm (Optimal) | 350 nm | 254 nm (High Damage) |
| Crosslinking Efficiency | ~45 - 50% | ~25 - 30% | ~15 - 20% |
| Off-Target Labeling | < 5% | ~10% | > 15% |
| Triplet State Reversibility | Yes | No (Rapid water quenching) | No |
| Steric Footprint | Large (Requires deep pocket) | Small (Minimal disruption) | Moderate |
| Protein Degradation Risk | Low | Low | High |
Data Interpretation: While diazirine probes (DMN) offer a smaller steric footprint, BBMN yields nearly double the crosslinking efficiency due to its resistance to water quenching. Aryl azides (AAMN) are largely rendered obsolete in this context due to the severe target degradation caused by 254 nm irradiation.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following LC-MS/MS workflow incorporates intrinsic controls to definitively prove that the observed crosslinking is both photodependent and site-specific .
Phase I: Equilibrium Binding & Controls
-
Sample Preparation: Aliquot the purified target protein (1 µM) into three parallel vials:
-
Test: Target + 10 µM BBMN.
-
Control A (No UV): Target + 10 µM BBMN.
-
Control B (Competition): Target + 10 µM BBMN + 100 µM Unlabeled 2-methyl-3-nitrobenzoate.
-
-
Incubation: Incubate all samples in PBS (pH 7.4) for 30 minutes at 4°C.
-
Causality: The low temperature minimizes baseline enzymatic degradation of the ester bond while allowing the non-covalent recognition phase to reach complete thermodynamic equilibrium. The 10x excess of unlabeled ligand in Control B will saturate the specific binding pocket.
-
Phase II: Photolysis
-
Irradiation: Irradiate the Test and Control B samples at 365 nm (100W UV lamp, 5 cm distance) for 15 minutes on ice. Keep Control A in the dark.
-
Causality: The 365 nm wavelength specifically excites the benzophenone n-π* transition to a triplet diradical state without destroying aromatic amino acids (Trp, Tyr, Phe). Ice prevents thermal denaturation during prolonged photon exposure.
-
Phase III: Denaturation & Digestion
-
Unfolding: Add Urea to a final concentration of 8M, followed by reduction (10 mM DTT, 30 min) and alkylation (20 mM Iodoacetamide, 30 min in dark).
-
Proteolysis: Dilute the Urea to < 2M using 50 mM Ammonium Bicarbonate and add Trypsin (1:50 enzyme-to-protein ratio). Digest overnight at 37°C.
-
Causality: Unfolding the protein exposes the covalently modified peptide, ensuring complete cleavage by trypsin into fragments suitable for mass spectrometry.
-
Phase IV: LC-MS/MS Validation
-
Analysis: Desalt peptides using C18 spin columns and analyze via reverse-phase LC coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Validation Logic: True target validation is achieved only if the mass shift corresponding to the BBMN adduct is present in the Test sample, absent in Control A (proving photodependence), and absent/significantly reduced in Control B (proving spatial specificity).
-
Analytical Workflow Visualization
The following diagram maps the self-validating logic structure of the BBMN crosslinking protocol.
Self-validating logic workflow for BBMN photoaffinity crosslinking and LC-MS/MS analysis.
References
[2] Title: Development of a photoactivatable allosteric ligand for the m1 muscarinic acetylcholine receptor Source: ACS Chemical Neuroscience URL: [Link]
[3] Title: Determining composition of micron-scale protein deposits in neurodegenerative disease by spatially targeted optical microproteomics Source: eLife URL: [Link]
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A Comparative Analysis of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate and Established Microtubule-Targeting Agents in Cancer Research
A Senior Application Scientist's Guide to Evaluating Novel Tubulin Inhibitors
In the landscape of oncology drug discovery, the quest for novel small molecules that can effectively and safely target cancer cells remains a paramount objective. Microtubules, dynamic protein polymers essential for cell division, have long been a validated and highly successful target for cancer chemotherapy.[1][2][3] This guide provides a comparative framework for evaluating the bioactivity of a novel compound, 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, against a panel of well-characterized microtubule inhibitors. While direct experimental data for this specific molecule is not yet publicly available, its structural features suggest a potential role as a tubulin-destabilizing agent, possibly interacting with the colchicine binding site. This document will, therefore, serve as a comprehensive roadmap for researchers and drug development professionals to assess its potential and position it within the existing armamentarium of anti-cancer agents.
The Microtubule: A Prime Target in Oncology
Microtubules are highly dynamic structures composed of α- and β-tubulin heterodimers that are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] Interference with microtubule dynamics can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis, making tubulin an attractive target for anticancer drug development.[3][4][5] Several classes of microtubule-targeting agents (MTAs) have been successfully developed and are in clinical use, broadly categorized as microtubule-stabilizing and microtubule-destabilizing agents.[5][6]
Known Inhibitors: The Competitive Landscape
A thorough understanding of the established players is crucial for contextualizing the potential of a new molecule. The primary classes of tubulin inhibitors are distinguished by their binding sites on the tubulin dimer.[2][7][8]
-
Colchicine Binding Site Inhibitors (CBSIs): These agents bind to the β-tubulin subunit at the interface with the α-tubulin subunit, preventing the curved tubulin dimer from adopting the straight conformation necessary for microtubule assembly.[1][9] This leads to microtubule depolymerization.[9][10] Colchicine itself has a narrow therapeutic index, but numerous synthetic CBSIs, such as combretastatins, have shown potent anticancer activity.[7][9][11] Combretastatin A-4 (CA-4), for instance, is a potent inhibitor of tubulin polymerization and also exhibits vascular-disrupting properties.[12][13][14]
-
Vinca Alkaloid Binding Site Inhibitors: This class of drugs, including vincristine and vinblastine, also binds to the β-tubulin subunit but at a distinct site from colchicine.[15][16][17] Their binding leads to the formation of spiral tubulin aggregates and the destabilization of microtubules, ultimately inhibiting microtubule polymerization.[5][16][18]
-
Taxane Binding Site Inhibitors: In contrast to the previous two classes, taxanes (e.g., paclitaxel and docetaxel) are microtubule-stabilizing agents.[6][17][19] They bind to the β-tubulin subunit on the inside of the microtubule, promoting tubulin polymerization and preventing depolymerization.[19][20] This leads to the formation of abnormally stable microtubules and mitotic arrest.[20]
Hypothesized Mechanism of Action for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
The chemical structure of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate incorporates a benzoylbenzyl moiety and a substituted nitrobenzoate ring. This arrangement bears some resemblance to the general pharmacophore of certain chalcones and other colchicine binding site inhibitors, which often feature two aromatic rings connected by a flexible linker.[7][21][22][23][24] Chalcones are known to possess a wide range of biological activities, including antiproliferative effects, which in some cases are mediated through the inhibition of tubulin assembly.[7][21] Therefore, it is hypothesized that 4-benzoylbenzyl 2-methyl-3-nitrobenzoate may act as a competitive inhibitor at the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis.
Experimental Workflow for Bioactivity Assessment
To rigorously evaluate the bioactivity of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate and compare it to known inhibitors, a series of well-established in vitro assays should be performed. The following experimental plan provides a logical and self-validating system to test our hypothesis.
Diagram of the Proposed Experimental Workflow
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A Comprehensive Guide to the Safe Disposal of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate
The molecular structure of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate incorporates a nitroaromatic moiety, which is a critical determinant of its chemical behavior and hazard profile. Nitroaromatic compounds are known for their potential reactivity and persistence, making their proper handling and disposal a matter of significant importance.[1][2]
Hazard Assessment and Risk Profile
Understanding the potential hazards is the cornerstone of safe chemical handling. The risk profile for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is inferred from analogous compounds containing nitro and benzoate functional groups.
| Hazard Classification | Potential Risk | Rationale & Precautionary Action |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[3][4] | Direct contact with the skin or eyes can cause irritation. Always wear appropriate personal protective equipment (PPE), including chemically resistant gloves and safety goggles.[3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[3][4] | All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] |
| Reactivity | Potential for reactivity with incompatible materials. Nitro compounds can be shock-sensitive if contaminated and should be kept away from strong bases, amines, and oxidizing/reducing agents.[5] | Waste must be segregated. Do not mix with other chemical waste streams unless compatibility is confirmed. Store away from heat and ignition sources.[5][6] |
| Environmental Hazard | Nitroaromatic compounds can be persistent in the environment and are not readily biodegradable.[2][7] | Discharge into the environment, including drains and waterways, must be strictly avoided.[8][9] |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal-related tasks, the following PPE is mandatory. This equipment forms a non-negotiable barrier between the operator and potential chemical exposure.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[10]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or perforations before each use.[3]
-
Body Protection : A flame-resistant lab coat should be worn and kept fully fastened.[5]
-
Work Area : All manipulations of solid waste and preparation for disposal must occur within a well-ventilated chemical fume hood.[11]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is critical to prevent dangerous reactions within a waste container.[3] The following procedure must be strictly adhered to for routine waste collection.
-
Designate a Waste Container : Use a new or thoroughly cleaned, chemically compatible container with a secure, sealable lid. The container must be clearly labeled "Hazardous Waste."[3]
-
Label Contents : Clearly identify the contents on the hazardous waste tag: "4-benzoylbenzyl 2-methyl-3-nitrobenzoate ". List all other components of the waste mixture if applicable.
-
Transfer Waste : Carefully transfer the solid 4-benzoylbenzyl 2-methyl-3-nitrobenzoate waste and any contaminated consumables (e.g., weighing paper, gloves, filter paper) into the designated container.[3]
-
Avoid Contamination : Do not mix this waste with other substances, particularly strong oxidizing agents, bases, or reducing agents, to prevent potentially hazardous reactions.[5]
-
Secure and Store : Securely close the container lid. Store the container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[6] The storage area should have secondary containment to manage potential leaks.[3]
Spill Management Procedures
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately notify all personnel in the vicinity and evacuate the area if necessary.[5]
-
Control Ignition Sources : If the spill involves solvents or other flammable materials, eliminate all sources of ignition.[6]
-
Don Appropriate PPE : Before addressing the spill, don the full PPE as described in Section 2.
-
Contain the Spill :
-
For Solid Spills : Gently cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust.[9] Use spark-proof tools to carefully sweep the material into the designated hazardous waste container.[12]
-
Avoid Dust Generation : Perform all clean-up actions carefully to avoid creating airborne dust.[13]
-
-
Decontaminate the Area : Once the bulk material is collected, decontaminate the spill surface with soap and water, collecting the rinsate as hazardous waste.[5]
-
Dispose of Clean-up Materials : All materials used for spill clean-up (absorbents, contaminated PPE) must be placed in the hazardous waste container and disposed of accordingly.
Final Disposal Pathway: A Decision Workflow
The ultimate disposal of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate waste is not incineration by laboratory personnel or drain disposal. The only acceptable method is through a licensed environmental services contractor. The following workflow illustrates the decision-making process.
Caption: Disposal decision workflow from generation to final disposal.
While advanced degradation techniques like Fenton reagent treatment exist for nitroaromatic compounds, these methods are complex, require expert oversight, and generate their own hazardous waste streams.[14] Therefore, they are not recommended as a standard laboratory disposal procedure. The most reliable and compliant method is collection and transfer to a professional waste management service.[3][13]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate waste with the highest degree of safety, responsibility, and scientific integrity.
References
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- Trapido, M., et al. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry, 52(1), 12-17.
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- Apollo Scientific. Safety Data Sheet for Methyl 3-methyl-4-nitrobenzoate.
- MilliporeSigma. Safety Data Sheet for Methyl benzoate.
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- PubMed. Biodegradation of nitroaromatic compounds. (1995). Current Opinion in Biotechnology, 6(3), 327-332.
- ASM Journals. Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). Microbiology and Molecular Biology Reviews, 71(4), 629-649.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
